Product packaging for Lysylglutamic acid(Cat. No.:CAS No. 45234-02-4)

Lysylglutamic acid

Número de catálogo: B1588335
Número CAS: 45234-02-4
Peso molecular: 275.30 g/mol
Clave InChI: UGTZHPSKYRIGRJ-YUMQZZPRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Lys-Glu is a dipeptide formed from L-lysine and L-glutamic acid residues. It has a role as a metabolite.
a geroprotective agent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O5 B1588335 Lysylglutamic acid CAS No. 45234-02-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-6-2-1-3-7(13)10(17)14-8(11(18)19)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTZHPSKYRIGRJ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196442
Record name Lysylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

45234-02-4
Record name Lysylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45234-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045234024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSYLGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34V7IM5ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lysylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Lysylglutamic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Dipeptide Bioregulator Lysylglutamic Acid (Vilon)

Executive Summary

This compound (Lys-Glu), a dipeptide also known under the research name Vilon, is a biologically active molecule composed of the amino acids L-lysine and L-glutamic acid. Emerging research has identified Lys-Glu as a potent bioregulator with significant immunomodulatory, geroprotective (anti-aging), and oncostatic (antitumor) properties. Its primary mechanism of action appears to be centered on the thymus, a key organ of the immune system, where it influences T-cell differentiation and maturation. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, biological activity, and detailed experimental protocols for its study. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a dipeptide with a neutral overall charge, owing to the basic side chain of lysine (B10760008) and the acidic side chain of glutamic acid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acidPubChem CID: 7010502
Synonyms Lys-Glu, Vilon, Peptide VilonPubChem CID: 7010502
CAS Number 45234-02-4PubChem CID: 7010502
Molecular Formula C11H21N3O5[1]
Molecular Weight 275.30 g/mol [1]
Appearance White solid/powderInferred from general peptide properties
Solubility Soluble in waterInferred from polar amino acid composition
Ki for PEPT1 1.3 mMMedChemExpress

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. A liquid-phase synthetic method has also been reported for the synthesis of Vilon.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis, offering advantages in purification and automation. The general workflow for the synthesis of Lys-Glu via Fmoc/tBu strategy is outlined below.

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Monitor the reaction for completion using a ninhydrin (B49086) test.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of glutamic acid using a solution of 20% piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the deprotected N-terminus of the resin-bound glutamic acid using the same coupling reagents as in step 2.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of lysine with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (Boc and tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent system (e.g., water/acetonitrile), and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogenous solution, with purification of the intermediate products at each step.

  • Protection of Amino Acids: Protect the α-amino group of lysine with a Boc or Fmoc group and the α-carboxyl group of glutamic acid as a methyl or ethyl ester. The side chains of both amino acids should also be protected (e.g., Boc for lysine and tBu for glutamic acid).

  • Coupling Reaction: Activate the free carboxyl group of the N-terminally protected lysine using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. Add the C-terminally protected glutamic acid to the reaction mixture.

  • Purification of Protected Dipeptide: After the reaction is complete, purify the protected dipeptide by extraction and/or column chromatography.

  • Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidolysis for Boc and tBu groups, hydrogenation for benzyl-based esters, and base treatment for Fmoc groups).

  • Final Purification: Purify the final Lys-Glu dipeptide using techniques such as ion-exchange chromatography or RP-HPLC.

  • Characterization: Verify the structure and purity of the synthesized dipeptide using NMR, mass spectrometry, and analytical HPLC.

G General Workflow for Solid-Phase Peptide Synthesis of Lys-Glu Resin Swell Resin Couple_Glu Couple Fmoc-Glu(OtBu)-OH Resin->Couple_Glu Deprotect_Glu Fmoc Deprotection Couple_Glu->Deprotect_Glu Couple_Lys Couple Fmoc-Lys(Boc)-OH Deprotect_Glu->Couple_Lys Deprotect_Lys Final Fmoc Deprotection Couple_Lys->Deprotect_Lys Cleave Cleave from Resin & Deprotect Side Chains Deprotect_Lys->Cleave Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

A simplified workflow for the solid-phase synthesis of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered on the immune system and processes related to aging.

Immunomodulatory Effects

Lys-Glu is recognized as a bioregulator that interacts specifically with the cells of the thymus, a primary lymphoid organ responsible for the maturation of T-cells.[2] Its immunomodulatory effects include:

  • Stimulation of T-cell Differentiation: Lys-Glu has been shown to increase the expression of the lymphocyte differentiation marker CD5 in thymic cells and induce the differentiation of T-cell precursors towards CD4+ T-helper cells.[1]

  • Enhancement of Immune Responsiveness: By supporting the development and function of T-cells, Lys-Glu may enhance overall immune responsiveness.[2]

  • Stimulation of Interleukin-2 (B1167480) (IL-2) Expression: In vitro studies have demonstrated that Lys-Glu stimulates the expression of the IL-2 gene in mouse spleen lymphocytes in a concentration and time-dependent manner.[2] IL-2 is a critical cytokine for the proliferation and differentiation of T-cells.

Geroprotective (Anti-aging) Effects

Animal studies suggest that Lys-Glu has anti-aging properties. Long-term administration to mice has been reported to increase physical activity, endurance, and lifespan, while also preventing the development of spontaneous neoplasms.[1] The proposed mechanism involves the modulation of chromatin structure in lymphocytes of older subjects, leading to the reactivation of genes that are repressed due to aging.[1]

Antitumor Activity

Lys-Glu has demonstrated oncostatic properties in both in vitro and in vivo models. It has been shown to exert a dose-dependent inhibition on the proliferation of human colon (LOVO), stomach (MKN-45), and liver (QGY7703) tumor cell lines, without affecting normal human leukocytes. In vivo studies in mice with H22 hepatoma showed that Lys-Glu effectively inhibited tumor growth.

In Vivo Antitumor Activity of Lys-Glu
Animal Model Mice with H22 hepatoma
Minimum Effective Dose 15 mg/kg
Effect Dose-dependent inhibition of tumor growth
Reference
Proposed Signaling Pathway

Based on the available evidence, a proposed signaling pathway for the immunomodulatory effects of this compound is presented below. Lys-Glu is hypothesized to interact with receptors on thymocytes, initiating a signaling cascade that leads to altered gene expression, promoting T-cell differentiation and cytokine production.

G Proposed Signaling Pathway of Lys-Glu in Thymocytes LysGlu This compound (Vilon) Receptor Thymocyte Surface Receptor (Hypothetical) LysGlu->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Chromatin Chromatin Remodeling Signaling->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression CD5 Increased CD5 Expression Gene_Expression->CD5 IL2_Gene Activation of IL-2 Gene Transcription Gene_Expression->IL2_Gene T_Helper Differentiation to CD4+ T-helper cells CD5->T_Helper IL2_Protein Increased IL-2 Production IL2_Gene->IL2_Protein

A hypothetical signaling pathway for the immunomodulatory effects of Lys-Glu.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

G Workflow for MTT Cell Viability Assay Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Lys-Glu Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (1.5-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze Calculate Cell Viability Measure_Absorbance->Analyze

A step-by-step workflow for performing an MTT assay.
In Vivo Antitumor Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse tumor model.

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) and tumor model (e.g., subcutaneous injection of H22 hepatoma cells).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, randomly divide the mice into control and treatment groups. Administer this compound (e.g., intraperitoneally or subcutaneously) at various doses (e.g., starting from 15 mg/kg) daily or on a specified schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treated groups to determine the antitumor efficacy of Lys-Glu.

Conclusion and Future Directions

This compound is a promising dipeptide bioregulator with multifaceted biological activities. Its ability to modulate the immune system, particularly T-cell function, and its demonstrated anti-aging and antitumor effects in preclinical models warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of Lys-Glu, conducting more extensive preclinical studies to evaluate its efficacy and safety in a wider range of disease models, and exploring its potential for clinical translation as a therapeutic agent for immune-related disorders, age-associated diseases, and cancer. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance the understanding and application of this intriguing dipeptide.

References

An In-depth Technical Guide to Lysyl-glutamic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-glutamic acid (Lys-Glu), a dipeptide composed of the essential amino acid L-lysine and L-glutamic acid, is a molecule of significant interest in various scientific fields. Also known by the synonym Vilon, this peptide has demonstrated notable biological activities, including immunomodulatory and geroprotective effects. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological functions of Lysyl-glutamic acid. It includes detailed experimental protocols for its synthesis, purification, and characterization, as well as a proposed signaling pathway to explain its biological effects. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

Lysyl-glutamic acid (Lys-Glu) is a dipeptide with the sequence H-Lys-Glu-OH.[1] Its structure combines a basic amino acid (lysine) and an acidic amino acid (glutamic acid), resulting in a molecule with unique properties and biological activities.[2] It is recognized for its role as a bioregulator, with research suggesting its involvement in immune response modulation and anti-aging processes.[3][4] This document serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the core characteristics of Lysyl-glutamic acid.

Structure and Physicochemical Properties

The fundamental structure of Lysyl-glutamic acid consists of an L-lysine residue linked to an L-glutamic acid residue via a peptide bond.

Chemical Structure:

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Lysyl-glutamic acid. It is important to note that while some data are from experimental findings, the pKa and isoelectric point are estimated based on the values of the constituent amino acids and typical values for N- and C-termini in peptides.

PropertyValueSource/Method
Molecular Formula C₁₁H₂₁N₃O₅[4]
Molecular Weight 275.30 g/mol [4]
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid[1]
Synonyms Lys-Glu, Vilon, Peptide vilon[1]
Appearance White powder[2]
Melting Point ~197 °C (hydrated form)[4]
Solubility Good solubility in water, insoluble in ethanol.[4]
pKa (α-carboxyl) ~3.5 (Estimated)Theoretical Calculation
pKa (γ-carboxyl of Glu) ~4.3 (Estimated)Theoretical Calculation
pKa (α-amino) ~8.0 (Estimated)Theoretical Calculation
pKa (ε-amino of Lys) ~10.5 (Estimated)Theoretical Calculation
Isoelectric Point (pI) ~6.3 (Estimated)Theoretical Calculation
Ki for PEPT1 1.3 mM[3]

Note on pKa and pI Estimation: The pKa values for the terminal carboxyl and amino groups in a peptide are different from those in free amino acids. The estimations provided are based on typical ranges observed for dipeptides. The isoelectric point is estimated as the average of the pKa values of the two groups that are protonated/deprotonated to yield the neutral zwitterionic form.

Biological Properties and Signaling Pathways

Lysyl-glutamic acid, as the peptide Vilon, has been reported to possess significant biological activity, primarily as an immunomodulator and a geroprotector (an agent that protects against aging).[2][3]

Immunomodulatory Effects

Research suggests that Lys-Glu can stimulate the immune system. One of its key reported functions is the stimulation of interleukin-2 (B1167480) (IL-2) gene expression in lymphocytes.[5] IL-2 is a cytokine crucial for the proliferation and differentiation of T-cells, which are essential for adaptive immunity.

Anti-Aging Effects

Vilon is also studied for its potential anti-aging properties. It is believed to interact with genetic material, potentially through chromatin remodeling, to reactivate genes that may become repressed with age.[1][3] This could lead to enhanced cellular repair and regeneration.[1]

Proposed Signaling Pathway: Stimulation of Interleukin-2 Gene Expression

The precise mechanism by which Lys-Glu stimulates IL-2 gene expression is not fully elucidated. However, a plausible hypothesis involves its interaction with cellular components that lead to the activation of transcription factors for the IL-2 gene. The following diagram illustrates a proposed logical workflow for this process.

Lys_Glu_IL2_Signaling cluster_nucleus Nuclear Events LysGlu Lysyl-glutamic acid (Vilon) Receptor Putative Cell Surface Receptor / Transporter LysGlu->Receptor Binding CellMembrane Cell Membrane SignalCascade Intracellular Signaling Cascade Receptor->SignalCascade Signal Transduction TranscriptionFactor Activation of Transcription Factors (e.g., NF-κB, AP-1) SignalCascade->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation IL2Gene IL-2 Gene TranscriptionFactor->IL2Gene Binding to Promoter Region IL2mRNA IL-2 mRNA Transcription Transcription IL2Gene->Transcription Transcription->IL2mRNA Translation Translation IL2mRNA->Translation IL2Protein Interleukin-2 Protein Translation->IL2Protein

Caption: Proposed signaling pathway for Lys-Glu induced IL-2 expression.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Lysyl-glutamic acid.

Fmoc Solid-Phase Peptide Synthesis of Lys-Glu

This protocol outlines the manual synthesis of Lys-Glu using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin, which will yield a C-terminal carboxylic acid.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow start Start with Fmoc-Glu(OtBu)-Wang Resin swell Swell Resin in DMF start->swell deprotection1 Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection1 wash1 Wash with DMF and DCM deprotection1->wash1 coupling Couple Fmoc-Lys(Boc)-OH using DIC/Oxyma wash1->coupling wash2 Wash with DMF and DCM coupling->wash2 deprotection2 Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotection2 wash3 Wash with DMF and DCM deprotection2->wash3 cleavage Cleavage and Side-Chain Deprotection (TFA/TIS/H2O) wash3->cleavage precipitation Precipitate in Cold Diethyl Ether cleavage->precipitation end Purify Crude Lys-Glu precipitation->end

Caption: Workflow for the solid-phase synthesis of Lys-Glu.

Procedure:

  • Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • First Deprotection: Remove the Fmoc group from the glutamic acid residue by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove piperidine and by-products.

  • Coupling of Lysine (B10760008):

    • Dissolve Fmoc-Lys(Boc)-OH (3 equivalents to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the resin and react for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (free amines present), repeat the coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Second Deprotection: Remove the Fmoc group from the newly added lysine residue with 20% piperidine in DMF for 20 minutes.

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times), and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and react for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification by Ion-Exchange Chromatography

This protocol describes the purification of the crude Lys-Glu peptide using cation-exchange chromatography.

Materials:

Procedure:

  • Column Preparation: Pack a column with the strong cation-exchange resin and equilibrate it with the starting buffer (e.g., 0.2 M ammonium acetate, pH 3.0).

  • Sample Loading: Dissolve the crude peptide in the starting buffer and load it onto the column.

  • Elution: Elute the bound peptides with a linear pH gradient of ammonium acetate buffer from pH 3.0 to 7.0.

  • Fraction Collection: Collect fractions and monitor the absorbance at 220 nm.

  • Analysis: Analyze the fractions containing the major peak by mass spectrometry to confirm the presence of Lys-Glu.

  • Desalting: Pool the pure fractions and desalt using a C18 solid-phase extraction cartridge or by lyophilization if a volatile buffer was used.

Characterization by NMR and Mass Spectrometry

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve the purified and lyophilized Lys-Glu in D₂O.

Expected ¹H-NMR Chemical Shifts (in D₂O, estimated):

  • Lys α-CH: ~4.2 ppm (triplet)

  • Glu α-CH: ~4.1 ppm (triplet)

  • Lys β, γ, δ-CH₂: ~1.4-1.9 ppm (multiplets)

  • Lys ε-CH₂: ~3.0 ppm (triplet)

  • Glu β-CH₂: ~2.1 ppm (multiplet)

  • Glu γ-CH₂: ~2.5 ppm (triplet)

Expected ¹³C-NMR Chemical Shifts (in D₂O, estimated):

  • Lys Cα: ~55 ppm

  • Glu Cα: ~54 ppm

  • Lys Cβ, Cγ, Cδ: ~23-32 ppm

  • Lys Cε: ~40 ppm

  • Glu Cβ: ~28 ppm

  • Glu Cγ: ~31 ppm

  • Carbonyls: ~174-178 ppm

4.3.2. Mass Spectrometry (MS)

Method: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Expected Results:

  • [M+H]⁺: m/z 276.15

  • Major Fragmentation Ions (CID):

    • b-ions: Cleavage of the peptide bond from the C-terminus.

      • b₁ (Lys): m/z 129.10

    • y-ions: Cleavage of the peptide bond from the N-terminus.

      • y₁ (Glu): m/z 148.06

    • Immonium ions:

      • Lysine: m/z 101.11

      • Glutamic acid: m/z 102.05

MS/MS Fragmentation Workflow:

MSMS_Fragmentation cluster_peptide [Lys-Glu + H]+ (m/z 276.15) cluster_fragments CID Fragmentation Peptide H-Lys-Glu-OH b1 b1 (Lys) m/z 129.10 Peptide->b1 y1 y1 (Glu) m/z 148.06 Peptide->y1 imm_lys Immonium (Lys) m/z 101.11 Peptide->imm_lys imm_glu Immonium (Glu) m/z 102.05 Peptide->imm_glu

References

The Biological Functions of the Lys-Glu Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Immunomodulatory, Antitumor, and Gene-Regulatory Properties of a Bioregulatory Dipeptide

Introduction

The Lys-Glu dipeptide, a simple molecule composed of L-lysine and L-glutamic acid, has garnered significant interest in the scientific community for its diverse biological activities. Also known by the research name Vilon, this dipeptide has demonstrated notable immunomodulatory, antitumor, and gene-regulatory functions in a variety of preclinical studies. This technical guide provides a comprehensive overview of the known biological functions of the Lys-Glu dipeptide, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and cellular biology.

Physicochemical Properties

The Lys-Glu dipeptide is a water-soluble molecule with a molecular weight of approximately 275.3 g/mol . Its structure, consisting of a basic amino acid (lysine) and an acidic amino acid (glutamic acid), confers upon it unique charge properties that may influence its biological interactions.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₅PubChem CID: 7010502
Molecular Weight 275.30 g/mol PubChem CID: 7010502
Synonyms Vilon, L-lysyl-L-glutamic acid[1]

Core Biological Functions

The biological activities of the Lys-Glu dipeptide are multifaceted, with primary effects observed in the immune system and in the context of cellular proliferation and apoptosis. A key hypothesized mechanism underlying these functions is its ability to modulate gene expression at the chromatin level.

Immunomodulatory Function

The Lys-Glu dipeptide has been shown to exert significant influence on the immune system, primarily by stimulating lymphocyte activity and modulating cytokine expression.

1.1. Stimulation of Interleukin-2 (B1167480) (IL-2) Gene Expression

One of the most well-documented effects of the Lys-Glu dipeptide is its ability to stimulate the expression of the Interleukin-2 (IL-2) gene in lymphocytes.[2] IL-2 is a critical cytokine for the proliferation and differentiation of T-cells, key players in the adaptive immune response. The effect of Lys-Glu on IL-2 expression is reported to be concentration-dependent.[2] While precise quantitative data from dose-response studies are limited in publicly available literature, the consistent observation of this effect points to a direct role in enhancing T-cell mediated immunity.

1.2. Modulation of Thymocyte Differentiation

Preclinical studies suggest that the Lys-Glu dipeptide can influence the maturation of thymocytes, the progenitor cells of T-lymphocytes in the thymus. It is proposed that Lys-Glu may promote the differentiation of these cells, potentially leading to an increase in the population of CD5-positive T-cells. CD5 is a marker commonly found on mature T-cells and a subset of B-cells.

Cell Type Observed Effect Potential Outcome
Mouse Spleen LymphocytesStimulation of Interleukin-2 (IL-2) gene expression[2]Enhanced T-cell proliferation and activation
ThymocytesModulation of cell differentiation markers (e.g., CD5)Promotion of T-cell maturation
Antitumor Activity

The Lys-Glu dipeptide, known in this context as Vilon, has been investigated for its potential as an antitumor agent. Research suggests that its anticancer effects are mediated through the induction of apoptosis in tumor cells and the inhibition of tumor growth.

2.1. Induction of Apoptosis

Studies on transplanted sarcoma models in rats have shown that administration of Vilon can significantly increase the apoptosis of tumor cells.[3] This pro-apoptotic effect contributes to the overall inhibition of tumor progression.

2.2. Inhibition of Tumor Growth

Tumor Model Observed Effect Reference
Transplanted Sarcoma M-1 (rats)Significant increase in apoptosis of tumor cells[3]
Spontaneous Tumors (mice)Inhibition of tumor growth and increased lifespan[4]
Human Intestinal, Stomach, and Liver Tumor Cell LinesDose-dependent inhibition of proliferation[5]
Gene-Regulatory Function: A Nuclear Mechanism of Action

A compelling hypothesis for the broad biological effects of the Lys-Glu dipeptide lies in its potential to directly influence gene expression at the nuclear level. It is suggested that Lys-Glu can interact with chromatin, leading to the decondensation of heterochromatin.

3.1. Heterochromatin Decondensation and Gene Reactivation

Research indicates that Vilon may induce the "unrolling" or deheterochromatinization of facultative heterochromatin.[6] This process can lead to the reactivation of previously silenced genes, including ribosomal genes. The reactivation of ribosomal genes is crucial for protein synthesis and, consequently, for cellular proliferation and function. This proposed mechanism provides a basis for understanding how a simple dipeptide can exert such profound and diverse biological effects.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which the Lys-Glu dipeptide exerts its effects are still under investigation. However, based on the available evidence, two primary mechanisms can be proposed: a direct nuclear-acting pathway and a cytokine-mediated immunomodulatory pathway.

Proposed Nuclear Signaling Pathway

The gene-regulatory function of Lys-Glu suggests a direct interaction with nuclear components.

Nuclear_Pathway cluster_cell LysGlu Lys-Glu Dipeptide CellMembrane Cell Membrane NuclearPore Nuclear Pore LysGlu->NuclearPore Translocation Cytoplasm Cytoplasm Cytoplasm->NuclearPore Nucleus Nucleus Chromatin Heterochromatin NuclearPore->Chromatin Interaction DecondensedChromatin Euchromatin (Active) Chromatin->DecondensedChromatin Decondensation RibosomalGenes Ribosomal Genes DecondensedChromatin->RibosomalGenes OtherGenes Other Suppressed Genes DecondensedChromatin->OtherGenes Transcription Gene Transcription RibosomalGenes->Transcription OtherGenes->Transcription ProteinSynthesis Protein Synthesis Transcription->ProteinSynthesis CellularFunction Enhanced Cellular Function ProteinSynthesis->CellularFunction

Proposed nuclear-acting mechanism of Lys-Glu.

This pathway illustrates the hypothesized direct action of the Lys-Glu dipeptide within the nucleus, leading to chromatin remodeling and subsequent gene activation.

Immunomodulatory Signaling Pathway

The stimulation of IL-2 gene expression suggests a signaling cascade within lymphocytes. While the initial receptor is unknown, the pathway likely involves the activation of transcription factors. It has been hypothesized that Lys-Glu may act as a regulatory fragment that facilitates the transport of transcription factors into the nucleus.[2]

Immune_Pathway LysGlu Lys-Glu Dipeptide UnknownReceptor Unknown Receptor LysGlu->UnknownReceptor SignalingCascade Intracellular Signaling Cascade UnknownReceptor->SignalingCascade TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1, NF-AT) SignalingCascade->TranscriptionFactors Activation NuclearTranslocation Nuclear Translocation TranscriptionFactors->NuclearTranslocation IL2Promoter IL-2 Gene Promoter NuclearTranslocation->IL2Promoter Binding IL2Expression ↑ IL-2 mRNA Expression IL2Promoter->IL2Expression TCellResponse Enhanced T-Cell Proliferation & Activation IL2Expression->TCellResponse

Hypothesized immunomodulatory signaling cascade.

This diagram outlines a potential pathway for the immunomodulatory effects of Lys-Glu, culminating in the enhanced expression of Interleukin-2.

Experimental Protocols

Detailed, peer-reviewed protocols for the specific application of the Lys-Glu dipeptide are not extensively available. However, based on the cited literature, the following represents generalized methodologies for key experiments.

Cell Proliferation/Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent inhibitory effect of the Lys-Glu dipeptide on cancer cell lines.

Workflow Diagram:

MTT_Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with varying concentrations of Lys-Glu Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

General workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HT-29, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the Lys-Glu dipeptide in a suitable cell culture medium. Replace the existing medium with the medium containing different concentrations of the dipeptide. Include a vehicle control (medium without the dipeptide).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lymphocyte Proliferation Assay

This assay measures the stimulatory effect of the Lys-Glu dipeptide on lymphocyte proliferation.

Methodology:

  • Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and seed them in a 96-well plate.

  • Stimulation: Add varying concentrations of the Lys-Glu dipeptide to the wells. Include a negative control (unstimulated cells) and a positive control (e.g., phytohemagglutinin, PHA).

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Proliferation: Measure cell proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of the CFSE dye by flow cytometry, which is indicative of cell division.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method is used to quantify the induction of apoptosis in tumor cells by the Lys-Glu dipeptide.

Methodology:

  • Cell Treatment: Culture tumor cells (e.g., sarcoma cells) in the presence or absence of the Lys-Glu dipeptide for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The Lys-Glu dipeptide presents a fascinating case of a small molecule with significant and diverse biological activities. Its immunomodulatory and antitumor effects, potentially stemming from a fundamental role in gene regulation through chromatin remodeling, make it a compelling subject for further research.

For drug development professionals, the key challenge lies in elucidating the precise molecular targets and signaling pathways. Future research should focus on:

  • Quantitative Dose-Response Studies: Establishing precise IC50 values for a wide range of cancer cell lines and determining the optimal concentrations for immunomodulatory effects.

  • Receptor Identification: Identifying the putative cell surface or intracellular receptors that may mediate some of the rapid signaling events.

  • Detailed Mechanistic Studies: Employing techniques such as ChIP-seq and RNA-seq to gain a deeper understanding of the epigenetic and transcriptional changes induced by the Lys-Glu dipeptide.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the therapeutic potential and safety profile of Lys-Glu in various disease models.

The exploration of the Lys-Glu dipeptide's biological functions is a promising area of research that may lead to the development of novel therapeutic agents for a range of diseases, from immune deficiencies to cancer.

References

Vilon (Lys-Glu) Peptide: A Technical Guide to its Discovery, Mechanism, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Vilon, a synthetic dipeptide composed of L-Lysine and L-Glutamic acid (Lys-Glu), has emerged as a significant subject of research in the fields of immunology and gerontology.[1] Developed through the analysis of thymus gland extracts, this bioregulator is noted for its immunomodulatory and geroprotective properties.[2][3] Its primary mechanism of action involves the epigenetic regulation of gene expression through the decondensation of chromatin, leading to the reactivation of genes silenced during cellular aging. This technical guide provides a comprehensive overview of the discovery and history of Vilon, its molecular mechanisms, and detailed protocols for key experimental studies. Quantitative data from seminal research is summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

The Vilon peptide was developed in the 1990s by researchers at the St. Petersburg Institute of Bioregulation and Gerontology in Russia, under the leadership of Professor Vladimir Khavinson.[1] Its synthesis was the result of extensive research into the biologically active peptides isolated from the thymus gland, a primary lymphoid organ crucial for the maturation of T-lymphocytes. The aim was to create a synthetic analogue that could replicate the immunoregulatory functions of natural thymic peptides. Vilon, with its simple dipeptide structure, was identified as a potent and stable candidate.[2]

Early studies focused on its ability to modulate the immune system, particularly in the context of immunosuppression and aging.[1] Over the years, research has expanded to investigate its effects on cellular proliferation, apoptosis, and its potential as an anti-cancer and anti-aging agent.[1][4]

Molecular Profile

PropertyValueReference
Sequence L-Lys-L-Glu[1]
Molecular Formula C₁₁H₂₁N₃O₅[1]
Molecular Weight 275.3 g/mol [1]
CAS Number 45234-02-4[1]
Synonyms Lysylglutamic acid, KE peptide[1]

Mechanism of Action: Chromatin Remodeling and Gene Regulation

The primary mechanism attributed to Vilon's biological activity is its ability to interact with the nuclear chromatin of cells, inducing a process known as deheterochromatinization.[2] In aging cells, there is a tendency for chromatin to become more condensed (heterochromatin), which can lead to the silencing of essential genes. Vilon appears to "unroll" these condensed regions, making the DNA more accessible for transcription.[2]

This epigenetic modulation leads to several downstream effects:

  • Reactivation of Ribosomal Genes: Vilon can decondense nucleolus organizer regions (NORs), which contain the genes for ribosomal RNA (rRNA). This reactivates rRNA synthesis, a critical step for protein production and overall cellular function.[2]

  • Release of Repressed Genes: By loosening the structure of facultative heterochromatin, Vilon allows for the transcription of previously silenced genes that are important for cellular proliferation and differentiation.[2]

Signaling Pathway Diagram

Vilon_Mechanism Vilon's Proposed Mechanism of Action cluster_nucleus Cell Nucleus Vilon Vilon (Lys-Glu) Cell_Membrane Cell Membrane Decondensation Chromatin Decondensation (Deheterochromatinization) Vilon->Decondensation Enters Nucleus Nucleus Nucleus Chromatin Condensed Chromatin (Heterochromatin) rRNA_Genes Ribosomal RNA Genes (in NORs) Decondensation->rRNA_Genes Reactivates Other_Genes Other Repressed Genes Decondensation->Other_Genes Releases rRNA_Synthesis Increased rRNA Synthesis rRNA_Genes->rRNA_Synthesis Gene_Transcription Increased Gene Transcription Other_Genes->Gene_Transcription Protein_Synthesis Enhanced Protein Synthesis rRNA_Synthesis->Protein_Synthesis Cellular_Function Restoration of Cellular Function Gene_Transcription->Cellular_Function Protein_Synthesis->Cellular_Function

Caption: Proposed mechanism of Vilon's action on chromatin and gene expression.

Key Experimental Findings and Protocols

Immunomodulatory Effects: Lymphocyte Proliferation and Differentiation

Vilon has been shown to stimulate the proliferation and differentiation of lymphocytes, key cells of the adaptive immune system.

Quantitative Data Summary:

ExperimentModelKey FindingsReference
Lymphocyte Proliferation Spleen organotypic tissue cultures from rats of different agesVilon stimulated cell proliferation in both young and old rats.[1]
T-cell Differentiation Thymic cell culturesIncreased expression of the lymphocyte differentiation marker CD5.[1]
Immune Restoration Rats exposed to mercury and gamma radiationNormalized lymphocyte counts.[1]

Experimental Protocol: In Vitro Lymphocyte Proliferation Assay

This protocol is a generalized procedure based on standard lymphocyte proliferation assays and findings from Vilon research.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Plate 1 x 10⁵ cells per well in a 96-well microtiter plate.

  • Vilon Treatment:

    • Prepare a stock solution of Vilon in sterile phosphate-buffered saline (PBS).

    • Add Vilon to the cell cultures at various concentrations (e.g., 1 ng/mL to 10 µg/mL). Include a vehicle control (PBS) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell proliferation.

Experimental Workflow: Lymphocyte Proliferation Assay

Lymphocyte_Proliferation_Workflow Workflow for Vilon Lymphocyte Proliferation Assay Start Start: Isolate PBMCs Culture Culture PBMCs in 96-well plate Start->Culture Treat Treat with Vilon (various concentrations) and controls Culture->Treat Incubate Incubate for 72 hours Treat->Incubate MTT_Add Add MTT solution Incubate->MTT_Add Incubate_MTT Incubate for 4 hours MTT_Add->Incubate_MTT Solubilize Add DMSO to solubilize formazan Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Analyze Data: Compare Vilon-treated to controls Read->Analyze

Caption: A typical workflow for assessing Vilon's effect on lymphocyte proliferation.

Geroprotective Effects: Anti-aging and Lifespan Extension

Studies in animal models suggest that Vilon can have significant anti-aging effects, including increased lifespan and reduced incidence of spontaneous tumors.

Quantitative Data Summary:

ExperimentModelKey FindingsReference
Lifespan Study Female CBA miceLong-term administration of Vilon from the 6th month of life prolonged lifespan and prevented spontaneous neoplasms.[1]
Anti-tumor Activity Mice with transplanted Lewis lung carcinomaInjections of Vilon at 1 mg/kg significantly increased survival.[5]

Experimental Protocol: In Vivo Murine Lifespan and Tumor Incidence Study

This protocol is a generalized procedure based on long-term animal studies with Vilon.

  • Animal Model: Use a cohort of age-matched female CBA or other appropriate mouse strains.

  • Housing: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Vilon Administration:

    • Begin administration at middle age (e.g., 6 months).

    • Dissolve Vilon in sterile saline.

    • Administer Vilon via subcutaneous injection at a specified dose (e.g., 1 mg/kg body weight) on a regular schedule (e.g., 5 days a week).

    • A control group should receive saline injections.

  • Monitoring:

    • Monitor the general health, body weight, and physical activity of the mice regularly.

    • Record the age at death for each mouse to determine the mean and maximum lifespan.

  • Pathomorphological Examination:

    • Perform necropsies on all deceased animals.

    • Excise any visible tumors and fix them in 10% neutral formalin for histological analysis to determine tumor type and malignancy.

  • Data Analysis: Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the lifespan and tumor incidence between the Vilon-treated and control groups.

Gene Expression Analysis

To elucidate the molecular mechanisms of Vilon, quantitative polymerase chain reaction (qPCR) can be used to measure changes in the expression of specific genes.

Experimental Protocol: Quantitative PCR (qPCR) for Gene Expression

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., human lymphocytes or mesenchymal stem cells) and treat with Vilon as described in section 4.1.

  • RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a reaction mixture containing cDNA, gene-specific primers for target genes (e.g., IL-2, CD5, senescence-associated genes) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in Vilon-treated cells to the untreated controls.

Synthesis and Purification

Vilon (Lys-Glu) is a synthetic peptide, and its production for research and potential therapeutic use relies on chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS).

Synthesis and Purification Workflow:

Synthesis_Purification_Workflow Vilon Synthesis and Purification Workflow Start Start: Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin with protected L-Glutamic acid Start->Resin Deprotection1 2. Deprotection of Glu Resin->Deprotection1 Coupling 3. Coupling of protected L-Lysine Deprotection1->Coupling Cleavage 4. Cleavage from resin and deprotection Coupling->Cleavage Crude_Peptide Crude Vilon Peptide Cleavage->Crude_Peptide Purification 5. Purification by RP-HPLC Crude_Peptide->Purification Analysis 6. Purity Analysis (Analytical HPLC, Mass Spectrometry) Purification->Analysis Lyophilization 7. Lyophilization Analysis->Lyophilization Final_Product Final Purified Vilon Peptide Lyophilization->Final_Product

Caption: A generalized workflow for the synthesis and purification of the Vilon peptide.

Protocol Overview: Solid-Phase Peptide Synthesis (SPPS) of Vilon

  • Resin Preparation: Start with a solid support resin pre-loaded with a protected form of L-Glutamic acid.

  • Deprotection: Remove the protecting group from the amino terminus of the resin-bound Glutamic acid.

  • Coupling: Activate a protected L-Lysine amino acid and couple it to the deprotected Glutamic acid on the resin.

  • Cleavage and Deprotection: Cleave the completed dipeptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable, powdered form.

Conclusion and Future Directions

The Vilon peptide represents a promising area of research with potential applications in immunotherapy and the treatment of age-related diseases. Its well-defined chemical structure and specific mechanism of action on chromatin make it an attractive candidate for further investigation. Future research should focus on elucidating the full range of genes regulated by Vilon, its long-term safety profile in humans, and its efficacy in clinical trials for specific indications. The detailed methodologies provided in this guide are intended to support and facilitate these ongoing research efforts.

References

Lysylglutamic Acid: A Dipeptide at the Intersection of Immunity, Aging, and Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysylglutamic acid (Lys-Glu), a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, is emerging as a molecule of interest with potential physiological significance. While its role as a bona fide endogenous metabolite is not yet fully elucidated, a synthetic form, known as Vilon, has been the subject of research for several decades, revealing a range of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its known biological effects, potential mechanisms of action, and the existing gaps in understanding its endogenous functions. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this simple yet intriguing dipeptide.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized as bioactive molecules that can exert specific physiological effects distinct from their constituent amino acids. This compound (Lys-Glu) is one such dipeptide that has garnered attention for its potential roles in immunoregulation, geroprotection, and cellular health. The synthetic analogue of Lys-Glu, Vilon, has been studied primarily in Eastern European research and has shown promise in a variety of preclinical models. This guide will synthesize the available data on Lys-Glu, with a focus on the biological activities of Vilon, and explore the potential for this dipeptide as a therapeutic agent.

Physicochemical Properties and Cellular Transport

This compound is a dipeptide with the molecular formula C₁₁H₂₁N₃O₅ and a molecular weight of 275.30 g/mol . As a peptide, it is transported across cellular membranes by specific transporters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₁N₃O₅[1]
Molecular Weight275.30 g/mol [1]
IUPAC Name(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid[1]

One of the key mechanisms for the cellular uptake of di- and tripeptides is the peptide transporter 1 (PEPT1). Lys-Glu has been shown to interact with this transporter.

Table 2: Interaction of this compound with Peptide Transporter 1 (PEPT1)

ParameterValue
Kᵢ for PEPT11.3 mM

This interaction with PEPT1 suggests that Lys-Glu can be absorbed from the gut and taken up by various cells throughout the body, a critical aspect for its potential systemic effects.

Known Biological Activities of Synthetic this compound (Vilon)

The majority of research on the biological effects of Lys-Glu has been conducted using its synthetic form, Vilon. These studies have unveiled a range of activities, primarily centered on the immune system, aging, and cellular responses.

Immunomodulatory Effects

Vilon has demonstrated the ability to modulate immune responses. A key finding is its capacity to stimulate the expression of the Interleukin-2 (B1167480) (IL-2) gene in lymphocytes[2]. IL-2 is a critical cytokine for the proliferation and differentiation of T-cells, which are central to the adaptive immune response.

It is hypothesized that Lys-Glu may act as a regulatory fragment that facilitates the transport of transcription factors into the nucleus, or that it is a structural component of the active centers of these factors necessary for IL-2 gene transcription[2].

Geroprotective and Anti-Tumor Effects

Preclinical studies in mice have suggested that Vilon possesses geroprotective (anti-aging) and anti-tumor properties.

  • Inhibition of Spontaneous Tumors: Administration of Vilon has been shown to inhibit the growth of spontaneous tumors in mice[3].

  • Increased Lifespan: The same studies also reported an increase in the lifespan of the treated mice[3].

The precise mechanisms underlying these effects are not fully understood but may be linked to the immunomodulatory properties of the dipeptide, as the immune system plays a crucial role in tumor surveillance and the aging process.

Effects on Intestinal Function

Vilon has been observed to improve the transport characteristics of the small intestine in aged rats[4]. Specifically, it was found to enhance the passive accumulation of glucose in the distal region and stimulate active glucose accumulation in the medial region of the small intestine[4]. This suggests a potential role for Lys-Glu in maintaining or improving nutrient absorption, particularly in the context of aging.

Potential Mechanisms of Action

While the exact signaling pathways through which Lys-Glu exerts its effects are not well-defined, some potential mechanisms can be inferred from the available data and the known roles of its constituent amino acids.

Interaction with Cellular Transporters

As previously mentioned, the interaction of Lys-Glu with PEPT1 is a likely first step in its mechanism of action, allowing for its entry into cells.

Modulation of Gene Expression

The ability of Lys-Glu to stimulate IL-2 gene expression points towards a mechanism involving the regulation of transcription factors and signaling pathways that control immune responses.

G cluster_0 Cellular Environment LysGlu This compound (Vilon) PEPT1 PEPT1 Transporter LysGlu->PEPT1 Uptake CellMembrane Cell Membrane Cytoplasm Cytoplasm PEPT1->Cytoplasm TranscriptionFactors Transcription Factors Cytoplasm->TranscriptionFactors Activation/Transport? Nucleus Nucleus TranscriptionFactors->Nucleus IL2Gene Interleukin-2 Gene Nucleus->IL2Gene Stimulation IL2mRNA IL-2 mRNA IL2Gene->IL2mRNA Transcription IL2Protein Interleukin-2 Protein IL2mRNA->IL2Protein Translation ImmuneResponse Enhanced Immune Response IL2Protein->ImmuneResponse

Proposed mechanism of Lys-Glu immunomodulatory action.

The Endogenous Role of this compound: An Unexplored Frontier

A significant gap in the current scientific literature is the lack of information regarding the endogenous production, regulation, and physiological role of this compound. While it is plausible that this dipeptide is formed in the body through the enzymatic action of peptidases or during protein turnover, this has not been definitively established.

Potential Biosynthesis and Degradation

The biosynthesis of Lys-Glu could theoretically occur through the condensation of L-lysine and L-glutamic acid, a reaction catalyzed by specific ligases. Conversely, its degradation would likely be carried out by dipeptidases, which are abundant in various tissues and in the bloodstream.

G Lysine (B10760008) L-Lysine PeptideLigase Peptide Ligase (Hypothetical) Lysine->PeptideLigase GlutamicAcid L-Glutamic Acid GlutamicAcid->PeptideLigase LysGlu This compound Dipeptidase Dipeptidase LysGlu->Dipeptidase Degradation PeptideLigase->LysGlu Biosynthesis Dipeptidase->Lysine Dipeptidase->GlutamicAcid

Hypothetical biosynthesis and degradation of Lys-Glu.
Presence in Metabolomic Studies

To date, large-scale metabolomic studies have not consistently identified this compound as a significant endogenous metabolite. While studies have noted alterations in lysine and its catabolites in conditions like cardiac hypertrophy and stroke risk, Lys-Glu itself has not been highlighted as a key biomarker[5][6]. This could be due to its low physiological concentrations, rapid turnover, or limitations in current analytical methodologies.

Experimental Protocols

Detailed experimental protocols for the study of endogenous this compound are scarce due to the limited research in this specific area. However, based on the study of other dipeptides and the synthetic form Vilon, the following general methodologies would be applicable.

Quantification of this compound
  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation:

    • Biological samples (plasma, tissue homogenates) are deproteinized using a suitable method (e.g., precipitation with acetonitrile (B52724) or methanol).

    • The supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent for HPLC injection.

    • The use of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-Lys-Glu) is crucial for accurate quantification.

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Lys-Glu and its internal standard would need to be optimized.

G cluster_workflow Quantification Workflow Sample Biological Sample (Plasma, Tissue) Deproteinization Deproteinization (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying (Nitrogen) Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation (C18 column) Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis

Workflow for the quantification of Lys-Glu by HPLC-MS/MS.
In Vitro Bioactivity Assays

  • Cell Culture: Relevant cell lines (e.g., lymphocytes for immune studies, cancer cell lines for anti-tumor activity) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of Lys-Glu for different time points.

  • Endpoint Analysis:

    • Gene Expression: Quantitative PCR (qPCR) to measure the mRNA levels of target genes (e.g., IL-2).

    • Protein Expression: Western blotting or ELISA to measure the protein levels of target molecules.

    • Cell Proliferation: MTT or similar assays to assess cell viability and proliferation.

    • Apoptosis: Flow cytometry using Annexin V/Propidium Iodide staining.

Future Directions and Conclusion

This compound represents a molecule with intriguing therapeutic potential, as suggested by the decades of research on its synthetic counterpart, Vilon. The demonstrated immunomodulatory, geroprotective, and anti-tumor effects in preclinical models warrant further investigation. However, a critical and largely unanswered question is the role of Lys-Glu as an endogenous metabolite.

Future research should focus on:

  • Establishing the Endogenous Presence: Utilizing highly sensitive and specific analytical techniques to definitively identify and quantify Lys-Glu in various biological tissues and fluids.

  • Elucidating Biosynthesis and Degradation Pathways: Identifying the enzymes responsible for the synthesis and breakdown of Lys-Glu in vivo.

  • Defining the Physiological Role: Investigating the function of endogenous Lys-Glu in normal physiology and its potential dysregulation in disease states.

  • Unraveling Signaling Pathways: Delineating the precise molecular mechanisms and signaling cascades through which Lys-Glu exerts its biological effects.

References

The Mechanism of Action of Lysylglutamic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysylglutamic acid (Lys-Glu), a dipeptide also known as Vilon, has been the subject of research for its notable bioregulatory properties, particularly in the realms of immunology and gerontology. This document provides a comprehensive overview of the current understanding of its mechanism of action. The primary activities of Lys-Glu appear to be centered on immunomodulation and antitumor effects, which are hypothesized to stem from its ability to influence gene expression at a fundamental level. Unlike classical receptor-agonist interactions, Lys-Glu is proposed to function intracellularly, potentially acting as a signaling molecule or a component of nuclear transport machinery. This guide synthesizes the available data on its biological effects, proposed mechanisms, and the experimental basis for these observations. It is important to note that while the biological outcomes of Lys-Glu treatment have been documented, detailed quantitative data and specific experimental protocols from the foundational studies are not extensively available in publicly accessible literature.

Core Biological Activities of this compound (Vilon)

The biological effects of this compound are primarily categorized into two main areas: immunomodulation and antitumor/geroprotective activities.

Immunomodulatory Effects

The most well-documented immunological effect of Lys-Glu is its ability to stimulate the expression of the Interleukin-2 (B1167480) (IL-2) gene in lymphocytes. IL-2 is a critical cytokine for the proliferation and differentiation of T-cells, which are essential for cell-mediated immunity.

  • Stimulation of Interleukin-2 (IL-2) Gene Expression: In vitro studies have shown that Lys-Glu stimulates the synthesis of IL-2 mRNA in mouse spleen lymphocytes. This effect is reported to be dependent on both the concentration of the dipeptide and the duration of the treatment[1][2][3][4]. This upregulation of IL-2 suggests that Lys-Glu can enhance the adaptive immune response.

Antitumor and Geroprotective Effects

Lys-Glu has been investigated for its potential to inhibit tumor growth and extend lifespan in animal models. These two effects are thought to be interconnected, with the immunomodulatory properties of the dipeptide playing a significant role in its antitumor and anti-aging capabilities.

  • Inhibition of Tumor Growth: Lys-Glu has demonstrated antitumor activity in various experimental settings. It has been shown to inhibit the growth of spontaneous tumors and increase the lifespan of mice[5][6]. In a study on chemically induced urinary bladder tumors in rats, treatment with Vilon resulted in a notable decrease in tumor incidence. Furthermore, it has exhibited a dose-dependent inhibition of proliferation in several human tumor cell lines in vitro and has been effective against mouse hepatoma in vivo[7].

  • Geroprotective Properties: The ability of Lys-Glu to modulate the immune system and inhibit carcinogenesis is believed to contribute to its geroprotective, or anti-aging, effects[6]. By potentially enhancing immune surveillance, Lys-Glu may help the organism to more effectively eliminate senescent or cancerous cells, thereby promoting longevity.

Proposed Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, based on its observed effects on gene expression, a primary hypothesis has been formulated.

Intracellular Action and Gene Regulation

It is hypothesized that Lys-Glu does not act on a specific cell surface receptor but rather exerts its effects intracellularly. The proposed mechanism centers on its role in facilitating the process of gene transcription.

  • Nuclear Transport and Transcription Factor Activity: One leading hypothesis suggests that Lys-Glu may function as a regulatory fragment that promotes the transport of trans-acting factors (transcription factors) into the nucleus[1]. An alternative but related hypothesis is that Lys-Glu could be a structural component of the active centers of these transcription factors, which are essential for the activation of gene transcription, such as that of the IL-2 gene[1].

Due to the presence of a positively charged lysine (B10760008) residue, it is plausible that Lys-Glu enters the cell via endocytosis, a common uptake mechanism for cationic peptides. Once inside the cell, it could interact with components of the nuclear import machinery or directly with transcription factors to facilitate their translocation and subsequent binding to DNA.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Immunomodulation

The following diagram illustrates the proposed intracellular mechanism of action for Lys-Glu in stimulating IL-2 gene expression.

Lys_Glu_Mechanism cluster_extracellular Extracellular Space cluster_cell Lymphocyte LysGlu_ext This compound (Vilon) LysGlu_int Intracellular This compound LysGlu_ext->LysGlu_int Cellular Uptake (e.g., Endocytosis) Nuclear_import Nuclear Import Machinery LysGlu_int->Nuclear_import Facilitates Transport (Hypothesized) TF_complex Transcription Factor (e.g., NF-κB, AP-1) TF_complex->Nuclear_import TF_nucleus Active Transcription Factor in Nucleus Nuclear_import->TF_nucleus IL2_gene Interleukin-2 Gene TF_nucleus->IL2_gene Binds to Promoter/Enhancer IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein Interleukin-2 Protein (Secretion) IL2_mRNA->IL2_protein Translation

Caption: Hypothesized intracellular signaling pathway of this compound in lymphocytes.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for investigating the effects of Lys-Glu on gene expression in cell culture, based on the descriptions in the available literature.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_culture 1. Isolate and Culture Cells (e.g., Mouse Splenocytes) Add_LysGlu 2. Treat Cells with Lys-Glu (Varying Concentrations and Durations) Cell_culture->Add_LysGlu Control Control Group (No Treatment) Cell_culture->Control Harvest 3. Harvest Cells at Different Time Points Add_LysGlu->Harvest Control->Harvest RNA_extraction 4. RNA Extraction Harvest->RNA_extraction Gene_expression 5. Quantify Gene Expression (e.g., RT-qPCR for IL-2 mRNA) RNA_extraction->Gene_expression Data_analysis 6. Data Analysis and Comparison to Control Gene_expression->Data_analysis

Caption: General experimental workflow for in vitro analysis of Lys-Glu effects.

Quantitative Data Summary

Experimental Protocols

Similar to the quantitative data, detailed experimental protocols are not fully available in the reviewed literature. The following are generalized descriptions of methodologies inferred from the abstracts.

In Vitro IL-2 Gene Expression Assay
  • Cell Model: Mouse spleen lymphocytes from inbred strains (e.g., CBA mice) are typically used[1].

  • Treatment: Cells are incubated in vitro with Lys-Glu at various concentrations and for different durations.

  • Analysis: The expression of the Interleukin-2 gene is measured, likely through the quantification of its mRNA product. Standard molecular biology techniques such as reverse transcription-polymerase chain reaction (RT-PCR) or Northern blotting would be appropriate for this analysis.

In Vivo Antitumor and Lifespan Studies
  • Animal Models: Inbred mouse strains (e.g., CBA mice) are used to study effects on spontaneous tumors and lifespan[5][8]. Rat models have been used for studies of chemically induced tumors[9].

  • Dosing Regimen: Lys-Glu (Vilon) is administered to the animals, often starting at a specific age. The dosage and frequency of administration would be key variables. For example, in one study, a single dose of 0.1 µ g/animal was given subcutaneously for five consecutive days each month[8].

  • Endpoints: The primary outcomes measured are the incidence and growth of tumors, as well as the mean and maximum lifespan of the animals compared to a control group receiving a placebo (e.g., saline)[8].

Conclusion and Future Directions

This compound (Vilon) is a dipeptide with demonstrated immunomodulatory and geroprotective properties. The prevailing hypothesis for its mechanism of action involves an intracellular role in the regulation of gene expression, potentially by facilitating the nuclear transport of transcription factors. While its biological effects are promising, a deeper understanding of its molecular interactions is needed. Future research should focus on:

  • Identifying Intracellular Binding Partners: Elucidating the specific proteins and transcription factors that Lys-Glu interacts with is crucial.

  • Characterizing the Cellular Uptake Mechanism: Detailed studies are needed to confirm the mechanism by which Lys-Glu enters cells.

  • Full Dose-Response and Time-Course Studies: The publication of detailed quantitative data from in vitro and in vivo studies would be invaluable for the scientific community.

  • Investigation of a Wider Range of Gene Targets: Beyond IL-2, it would be beneficial to understand the broader impact of Lys-Glu on the transcriptome of different cell types.

A more complete understanding of the mechanism of action of this compound will be essential for the potential development of this dipeptide as a therapeutic agent.

References

Lysyl-Glutamic Acid in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-glutamic acid (Lys-Glu), a dipeptide composed of the essential amino acid lysine (B10760008) and the non-essential amino acid glutamic acid, is emerging as a molecule of interest in various biological contexts. While its role as a fundamental building block in peptide synthesis is well-established, its direct involvement in cellular signaling and regulatory processes is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of lysyl-glutamic acid, focusing on its synthesis, potential cellular functions, and the experimental methodologies used for its study. Due to the limited direct research on the dipeptide's signaling roles, this guide also extrapolates potential functions based on the known activities of its constituent amino acids and related compounds, offering a framework for future research.

Introduction

The dipeptide lysyl-glutamic acid (Lys-Glu) is a simple yet intriguing molecule with potential biological activities that are beginning to be explored. Traditionally, it has been utilized as a versatile intermediate in solid-phase peptide synthesis for the creation of more complex peptide drugs, such as GLP-1 analogs like Liraglutide.[1][2][3] However, the individual and combined properties of lysine and glutamic acid suggest that the dipeptide itself may possess unique functions within cellular systems. Lysine, an essential amino acid, is crucial for protein structure and function, and its post-translational modifications are key in epigenetic regulation.[4] Glutamic acid is a major excitatory neurotransmitter and a central molecule in cellular metabolism.[5] The combination of these two amino acids into a single dipeptide raises questions about its potential to interact with cellular machinery and influence signaling pathways.

Recent, albeit limited, evidence suggests that lysine-glutamate may exhibit antitumor activity.[6] Furthermore, the presence of a glutamic acid residue in proximity to a lysine residue in a peptide sequence has been shown to significantly inhibit the activity of lysyl oxidase, an enzyme critical for extracellular matrix remodeling.[7] These findings hint at a more direct role for Lys-Glu in cellular processes than previously appreciated.

This guide will delve into the knowns and logical extrapolations regarding lysyl-glutamic acid, providing researchers with a foundational understanding of its chemistry, potential biological roles, and the experimental tools necessary to investigate its function.

Synthesis of Lysyl-Glutamic Acid

The chemical synthesis of lysyl-glutamic acid dipeptides and their derivatives is primarily achieved through standard peptide coupling techniques, often in the context of solid-phase peptide synthesis (SPPS).[1][8]

General Principle of Synthesis

The synthesis involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. To ensure specific bond formation and prevent unwanted side reactions, protecting groups are used for the reactive side chains and the N- and C-termini that are not involved in the peptide bond formation.

Example Synthetic Protocol (Solution-Phase)

A common approach involves the coupling of a protected glutamic acid derivative with a protected lysine derivative in the presence of a coupling agent.

Materials:

  • (S)-5-benzyl 1-tert-butyl 2-amino-pentanedioate hydrochloride (Protected Glutamic Acid)

  • (S)-allyl 6-amino-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-aminohexanoate (Protected Lysine)

  • 1,1'-Carbonyldiimidazole (CDI) (Coupling Agent)

  • Triethylamine (Organic Base)

  • Dichloromethane (DCM) (Solvent)

  • Diethyl ether (for crystallization)

Procedure:

  • The protected glutamic acid derivative is activated with CDI in dichloromethane.

  • The protected lysine derivative is added to the reaction mixture in the presence of triethylamine.

  • The reaction is stirred at room temperature to allow for the formation of the dipeptide.

  • The solvent is evaporated, and the resulting dipeptide is purified by crystallization from diethyl ether.[8]

  • Subsequent deprotection steps are required to remove the protecting groups and yield the final lysyl-glutamic acid dipeptide.

Potential Roles in Cellular Processes

Direct evidence for the role of free lysyl-glutamic acid as a signaling molecule is currently scarce. However, based on the known functions of its constituent amino acids and preliminary findings, several potential roles can be hypothesized.

Modulation of Enzyme Activity

One of the most direct pieces of evidence for the biological activity of the Lys-Glu motif comes from studies on lysyl oxidase (LOX). LOX is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin (B1584352) in the extracellular matrix.[7] Research has shown that the presence of a glutamic acid residue near a lysine residue in a peptide substrate can significantly inhibit the oxidative activity of LOX.[7] This suggests that free lysyl-glutamic acid could potentially act as a competitive inhibitor of LOX, thereby influencing extracellular matrix remodeling.

Antitumor Activity

There is a report suggesting that lysine-glutamate possesses antitumor activity.[6] The underlying mechanism is not yet elucidated. It could be hypothesized that the dipeptide may be selectively taken up by cancer cells and interfere with their metabolism. Both lysine and glutamic acid are important for cancer cell proliferation. For instance, some cancer cells are highly dependent on extracellular glutamine, which is a precursor to glutamic acid. Disrupting the balance of these amino acids could be a potential mechanism of action.

Neurotransmitter Precursor/Modulator

Given that glutamic acid is the primary excitatory neurotransmitter in the central nervous system, it is plausible that lysyl-glutamic acid could be transported into neuronal cells and subsequently cleaved to release glutamic acid, thereby influencing neuronal activity. Alternatively, the dipeptide itself might interact with glutamate (B1630785) receptors or transporters, although this has not yet been demonstrated experimentally.

Quantitative Data

The available quantitative data on the direct effects of lysyl-glutamic acid is limited. The most relevant data comes from the study of lysyl oxidase inhibition.

Enzyme Substrate/Inhibitor Kinetic Parameter Value Fold Change vs. Control
Lysyl OxidaseAla-Ala-Lys-Ala-Ala (Control)Km-1
Lysyl OxidaseAla-Ala-Lys-Glu -Ala-AlaKm-9.3

Table 1: Effect of a Glutamic Acid Residue on the Michaelis-Menten Constant (Km) of Lysyl Oxidase for a Lysine-Containing Peptide Substrate. Data is qualitative in the provided source, indicating a 9.3-fold increase in Km, signifying weaker substrate binding and inhibition.[7]

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway: Antitumor Effect

Based on the reported antitumor activity and the metabolic roles of lysine and glutamic acid, a hypothetical signaling pathway can be proposed. This pathway is speculative and intended to provide a framework for future research.

Lysyl_Glutamic_Acid_Antitumor_Pathway LysGlu Lysyl-Glutamic Acid Transporter Dipeptide Transporter (e.g., PEPT1/PEPT2) LysGlu->Transporter Uptake Cell Cancer Cell Transporter->Cell IntracellularLysGlu Intracellular Lysyl-Glutamic Acid Peptidase Cytosolic Peptidases IntracellularLysGlu->Peptidase Hydrolysis Lysine Lysine Peptidase->Lysine GlutamicAcid Glutamic Acid Peptidase->GlutamicAcid MetabolicStress Metabolic Stress Lysine->MetabolicStress Altered Metabolism GlutamicAcid->MetabolicStress Altered Metabolism Apoptosis Apoptosis MetabolicStress->Apoptosis Induction Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_cell_culture Cellular Assays cluster_analysis Mechanistic Analysis Synthesis Chemical Synthesis of Lysyl-Glutamic Acid Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Characterization Purification->Characterization Treatment Treat Cells with Lysyl-Glutamic Acid Characterization->Treatment CellCulture Culture of Target Cells (e.g., Cancer Cell Line) CellCulture->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay CellLysis Cell Lysis and Protein Extraction Treatment->CellLysis ApoptosisAssay->CellLysis WesternBlot Western Blot for Signaling Proteins CellLysis->WesternBlot Metabolomics LC-MS/MS for Metabolite Profiling CellLysis->Metabolomics

References

Vilon Peptide: A Technical Guide to its Role in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Vilon (Lys-Glu) has emerged as a significant bioregulatory agent with profound effects on gene expression, demonstrating potential applications in immunology, gerontology, and oncology. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Vilon's activity, focusing on its ability to modulate chromatin structure and influence key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental methodologies are outlined to facilitate further research and development. Visual representations of signaling pathways and experimental workflows are provided to enhance understanding of Vilon's multifaceted role in cellular regulation.

Introduction

Vilon, a synthetic dipeptide composed of lysine (B10760008) and glutamic acid, was developed in the 1990s as part of a research program focused on immunomodulatory peptides.[1] It is recognized as one of the shortest peptides with significant biological activity.[1] Vilon's primary mechanism of action is believed to be its ability to interact with the genome and regulate gene expression, leading to a cascade of downstream effects that influence cellular proliferation, differentiation, and aging.[1][2][3] This guide synthesizes the current understanding of Vilon's impact on gene expression, providing a technical resource for professionals in the field.

Molecular Mechanism of Action: Chromatin Regulation

A primary mechanism by which Vilon is thought to regulate gene expression is through the modulation of chromatin structure.[2][4][5] In aging cells, chromatin can become more condensed, leading to the silencing of genes. Vilon appears to counteract this process through deheterochromatinization, which involves the "unrolling" of condensed chromatin, making genes more accessible for transcription.[2][6]

This process is believed to:

  • Reactivate ribosomal genes: By decondensing nucleolus organizer regions (NORs), Vilon can reactivate genes responsible for ribosomal RNA synthesis, thereby supporting essential cellular synthetic processes.[2]

  • Release repressed genes: Vilon can release genes that have been silenced due to the condensation of euchromatic regions into facultative heterochromatin.[2]

  • Selectivity: Notably, Vilon does not appear to induce the decondensation of pericentromeric structural heterochromatin, suggesting a selective action on facultative heterochromatin.[2]

This chromatin remodeling is hypothesized to be a key factor in Vilon's ability to rejuvenate cellular function and counteract age-related decline in gene expression.

Key Signaling Pathways and Gene Regulation

Vilon's influence extends to several critical signaling pathways and the regulation of specific genes, particularly those involved in the immune response and cellular aging.

Immune System Modulation

Vilon exhibits significant immunomodulatory effects, primarily through its influence on T-cell function.[1]

  • Interleukin-2 (IL-2) Gene Expression: Vilon has been shown to upregulate the expression of the IL-2 gene in splenic lymphocytes.[7] IL-2 is a cytokine crucial for T-cell proliferation and activation. This upregulation is a direct mechanism for enhancing the adaptive immune response.[7]

  • T-Cell Differentiation: Vilon promotes the differentiation of T-cell precursors. It has been observed to increase the expression of the lymphocyte differentiation marker CD5 in thymic cells, guiding the maturation of precursors towards CD4+ T-helper cells.[1][2]

Vilon_Immune_Modulation Vilon Vilon Peptide (Lys-Glu) T_Cell_Precursor T-Cell Precursor Vilon->T_Cell_Precursor Increases CD5 Expression Splenic_Lymphocyte Splenic Lymphocyte Vilon->Splenic_Lymphocyte CD4_T_Helper CD4+ T-Helper Cell T_Cell_Precursor->CD4_T_Helper Differentiation Immune_Response Enhanced Immune Response CD4_T_Helper->Immune_Response IL2_Gene IL-2 Gene Splenic_Lymphocyte->IL2_Gene Upregulates IL2_Protein IL-2 Protein IL2_Gene->IL2_Protein Expression IL2_Protein->Immune_Response

Regulation of Aging-Related Genes

Vilon has been shown to modulate the expression of several genes implicated in cellular aging and longevity.[3] In mesenchymal stem cell models, Vilon may regulate key genes such as:

  • IGF1 (Insulin-like Growth Factor 1): Involved in growth and development.

  • FOXO1 (Forkhead box protein O1): A transcription factor involved in stress resistance and metabolism.

  • TERT (Telomerase Reverse Transcriptase): An enzyme that maintains telomere length.

  • TNKS2 (Tankyrase 2): Involved in various cellular processes, including telomere maintenance.

  • NFκB (Nuclear factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls transcription of DNA, cytokine production, and cell survival.

Vilon_Aging_Gene_Regulation cluster_vilon Vilon Peptide cluster_genes Regulated Genes cluster_processes Cellular Processes Vilon Vilon (Lys-Glu) IGF1 IGF1 Vilon->IGF1 Modulates Expression FOXO1 FOXO1 Vilon->FOXO1 Modulates Expression TERT TERT Vilon->TERT Modulates Expression TNKS2 TNKS2 Vilon->TNKS2 Modulates Expression NFkB NFκB Vilon->NFkB Modulates Expression Cell_Aging Cellular Aging IGF1->Cell_Aging FOXO1->Cell_Aging Telomere_Maintenance Telomere Maintenance TERT->Telomere_Maintenance TNKS2->Telomere_Maintenance Inflammation Inflammation NFkB->Inflammation

Quantitative Data on Gene Expression

Several studies have provided quantitative data on the effects of Vilon on gene expression.

Experimental Model Assay Key Findings Reference
Mouse HeartDNA MicroarrayVilon altered the expression of 36 out of 15,247 clones (0.24%). When combined with Epithalon, it altered the expression of 144 clones.[8]
Human Lymphocytes (from elderly donors)Sister Chromatid Exchange (SCE) AssayVilon induced a 1.9-fold increase in the frequency of SCEs, suggesting an effect on chromatin and DNA repair.[9]
Murine Models of ImmunosuppressionLymphocyte CountVilon normalized lymphocyte counts in rats exposed to mercury and gamma radiation.[1]
Thymic Cell CulturesCell Marker ExpressionVilon increased the expression of the lymphocyte differentiation marker CD5.[1]
Thymic Tissue Cultures (rats)Cell ProliferationVilon stimulated cell proliferation in both young and old rats.[1]

Experimental Protocols

While detailed, step-by-step protocols are often proprietary or vary between labs, this section outlines the general methodologies used in key studies on Vilon and gene expression.

DNA Microarray Analysis of Gene Expression

This protocol provides a general workflow for assessing the broad impact of Vilon on gene expression in a target tissue.

DNA_Microarray_Workflow cluster_sample Sample Preparation cluster_microarray Microarray Procedure cluster_analysis Data Analysis Animal_Model 1. Animal Model (e.g., CBA mice) Vilon_Admin 2. Vilon Administration (e.g., subcutaneous) Animal_Model->Vilon_Admin Tissue_Harvest 3. Tissue Harvest (e.g., heart) Vilon_Admin->Tissue_Harvest RNA_Extraction 4. RNA Extraction Tissue_Harvest->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis & Labeling RNA_Extraction->cDNA_Synthesis Hybridization 6. Hybridization to Microarray Chip cDNA_Synthesis->Hybridization Scanning 7. Microarray Scanning Hybridization->Scanning Data_Normalization 8. Data Normalization Scanning->Data_Normalization Differential_Expression 9. Differential Gene Expression Analysis Data_Normalization->Differential_Expression Pathway_Analysis 10. Pathway Analysis Differential_Expression->Pathway_Analysis

Methodology:

  • Animal Model: Studies have utilized mice, such as the CBA inbred strain.[8]

  • Vilon Administration: The peptide is typically administered via subcutaneous injection. Dosing regimens can vary depending on the study's objectives.

  • Tissue Collection and RNA Isolation: Following the treatment period, target tissues (e.g., heart) are harvested, and total RNA is extracted using standard molecular biology techniques.

  • Microarray Analysis: The isolated RNA is then used for DNA microarray analysis to compare the gene expression profiles of Vilon-treated animals with a control group. This involves reverse transcription of RNA to cDNA, labeling with fluorescent dyes, and hybridization to a microarray chip containing thousands of gene probes.

  • Data Analysis: The fluorescent signals are quantified, and the data is analyzed to identify genes that are significantly upregulated or downregulated in the Vilon-treated group.

Chromatin Decondensation and Sister Chromatid Exchange (SCE) Assay

This assay is used to assess the impact of Vilon on chromatin structure and genomic stability.

Methodology:

  • Cell Culture: The assay is typically performed on cultured cells, such as lymphocytes obtained from human donors.[9]

  • Vilon Treatment: The cells are incubated with Vilon at various concentrations and for different durations.

  • SCE Staining: The cells are then treated with a staining protocol that allows for the differential visualization of sister chromatids and the quantification of exchange events between them. An increased frequency of SCEs can indicate an effect on chromatin structure and DNA repair processes.

In Vitro IL-2 Gene Expression Analysis

This protocol outlines the steps to measure the effect of Vilon on the expression of the IL-2 gene in immune cells.

Methodology:

  • Cell Isolation and Culture: Spleen lymphocytes are isolated from mice and cultured in vitro.

  • Vilon Incubation: The cells are incubated with Vilon for a specified period (e.g., 5 hours and 20 hours).[9] Some experiments may include a mitogen like Concanavalin A (Con-A) to stimulate the lymphocytes.[9]

  • RNA Extraction and RT-qPCR: Total RNA is extracted from the lymphocytes, and the expression of IL-2 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Conclusion and Future Directions

The Vilon peptide represents a promising area of research with significant potential for therapeutic applications. Its ability to regulate gene expression through chromatin modulation and influence key signaling pathways in the immune and aging processes warrants further investigation. Future research should focus on elucidating the precise molecular targets of Vilon, expanding the scope of gene expression profiling using advanced techniques like RNA sequencing, and conducting well-controlled clinical trials to validate its efficacy and safety in humans. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for advancing our understanding of this potent bioregulatory peptide.

References

In-depth Technical Guide: Chromatin Remodeling Effects of Lysylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals no direct evidence or published studies on the specific chromatin remodeling effects of the dipeptide Lysylglutamic acid. As such, a detailed technical guide on its core effects, including quantitative data and established experimental protocols, cannot be compiled at this time.

While the direct effects of this compound on chromatin are unknown, this guide will provide an in-depth overview of the well-established roles of its constituent amino acids, Lysine (B10760008) and Glutamic Acid , in chromatin biology. Understanding these individual roles is crucial for formulating hypotheses and designing future research into the potential epigenetic effects of this and other dipeptides. This information is intended for researchers, scientists, and drug development professionals.

The Role of Lysine in Chromatin Remodeling

Lysine is a fundamental amino acid in the context of epigenetics. Its ε-amino group is a primary target for a variety of post-translational modifications (PTMs) on histone tails. These modifications serve as docking sites for effector proteins that read, write, or erase these epigenetic marks, thereby dictating chromatin structure and gene expression.

Key Histone Lysine Modifications

The most extensively studied lysine modifications are acetylation and methylation.

  • Lysine Acetylation: This process involves the transfer of an acetyl group from acetyl-CoA to the lysine's ε-amino group, a reaction catalyzed by histone acetyltransferases (HATs). This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone.[1][2] This "loosening" of chromatin, known as euchromatin, generally makes the DNA more accessible to transcription factors and RNA polymerase, leading to transcriptional activation.[2][3] Histone deacetylases (HDACs) reverse this process.

  • Lysine Methylation: In contrast to acetylation, methylation does not alter the charge of the lysine residue. Lysine can be mono-, di-, or tri-methylated by histone methyltransferases (HMTs). The effect of lysine methylation on transcription is context-dependent, relying on the specific lysine residue modified and the degree of methylation.[1][4] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is a well-established mark of active gene promoters, while trimethylation of H3K9 and H3K27 is associated with gene silencing and the formation of heterochromatin.[2] Histone demethylases (KDMs) remove these methyl marks.

Signaling Pathway for Lysine-Mediated Chromatin Remodeling

The dynamic interplay of enzymes that add or remove modifications on histone lysine residues is central to gene regulation.

Lysine_Modification_Pathway cluster_histone Histone Lysine Residue cluster_effects Chromatin State & Gene Expression HAT HATs Lysine Lysine (K) HAT->Lysine Acetylation HMT HMTs HMT->Lysine Methylation HDAC HDACs KDM KDMs Lysine->HDAC Deacetylation Lysine->KDM Demethylation Activation Transcriptional Activation Lysine->Activation (e.g., H3K9ac) Lysine->Activation (e.g., H3K4me3) Repression Transcriptional Repression Lysine->Repression (e.g., H3K9me3) ChIP_Seq_Workflow start Cells/Tissues crosslink Cross-link proteins to DNA (e.g., with formaldehyde) start->crosslink lyse Lyse cells and isolate nuclei crosslink->lyse shear Shear chromatin (sonication or enzymatic digestion) lyse->shear immunoprecipitate Immunoprecipitate with antibody to target histone modification shear->immunoprecipitate reverse Reverse cross-links immunoprecipitate->reverse purify Purify DNA reverse->purify library Prepare sequencing library purify->library sequence High-throughput sequencing library->sequence analyze Bioinformatic analysis sequence->analyze end Genomic map of histone modification analyze->end Glutamate_Metabolism_Epigenetics cluster_enzymes α-KG-Dependent Enzymes cluster_effects Epigenetic State Glutamic_Acid Glutamic Acid aKG α-Ketoglutarate (α-KG) Glutamic_Acid->aKG Metabolism JmjC JmjC Histone Demethylases (KDMs) aKG->JmjC Cofactor TET TET DNA Demethylases aKG->TET Cofactor Histone_Methylation Histone Methylation (e.g., H3K9me3) JmjC->Histone_Methylation Demethylation DNA_Methylation DNA Methylation (5mC) TET->DNA_Methylation Demethylation

References

An In-depth Technical Guide on the Immunomodulatory Potential of Lysylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the immunomodulatory potential of the dipeptide lysylglutamic acid. In the absence of direct experimental data on this specific dipeptide, this document synthesizes the known immunomodulatory functions of its constituent amino acids, lysine (B10760008) and glutamic acid, to build a hypothetical framework for its effects on the immune system. We provide detailed experimental protocols for in vitro validation of these hypotheses, focusing on T-cell proliferation, cytokine production, and the investigation of key signaling pathways such as NF-κB and p38 MAPK. Furthermore, this guide presents visualizations of the proposed mechanisms and experimental workflows using the DOT language for Graphviz, offering a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of novel dipeptides in immunology.

Introduction: The Immunomodulatory Landscape of Amino Acids and Dipeptides

The immune system is intricately regulated by a complex network of signaling molecules, among which amino acids and their derivatives play a crucial role. Individual amino acids are not only essential building blocks for protein synthesis but also act as signaling molecules that can directly modulate immune cell function. Lysine, an essential amino acid, has been shown to be vital for proper immune responses, including antibody production and cell-mediated immunity[1]. A deficiency in lysine can impair immune function[1]. Conversely, glutamic acid and its metabolite, glutamine, are key fuels for lymphocytes and macrophages, influencing their proliferation, differentiation, and cytokine secretion[1].

Dipeptides, composed of two amino acids, can exhibit unique biological activities distinct from their individual components. They can be absorbed intact and may have improved stability and bioavailability. While research on the specific immunomodulatory effects of this compound is not yet available, studies on other dipeptides, such as glycyl-glutamine, have demonstrated their ability to enhance lymphocyte proliferation[2]. This suggests that dipeptides like this compound could represent a novel class of immunomodulators.

This guide puts forth a hypothetical framework for the immunomodulatory activity of this compound, drawing upon the established roles of lysine and glutamic acid in immunity. We propose that this compound may act as a modulator of T-cell activation and cytokine production, potentially through the regulation of key inflammatory signaling pathways.

Proposed Immunomodulatory Effects of this compound: A Hypothetical Framework

Based on the known functions of its constituent amino acids, we hypothesize that this compound may exhibit the following immunomodulatory properties:

  • Modulation of T-lymphocyte Proliferation: Lysine is essential for T-cell proliferation, while glutamic acid serves as a primary energy source for these cells. Therefore, this compound could potentially support or enhance T-cell proliferation, a critical aspect of the adaptive immune response.

  • Regulation of Cytokine Production: Both lysine and glutamic acid have been implicated in the regulation of cytokine synthesis. Lysine deficiency can alter cytokine profiles, and glutamic acid metabolism is linked to the production of both pro- and anti-inflammatory cytokines. This compound may, therefore, influence the cytokine milieu, potentially skewing the immune response towards a pro-inflammatory or anti-inflammatory phenotype.

  • Activation of Intracellular Signaling Pathways: The NF-κB and MAPK signaling pathways are central to immune cell activation and the inflammatory response. Amino acids can influence these pathways. We hypothesize that this compound could modulate the activation of NF-κB and p38 MAPK in immune cells, thereby controlling the expression of genes involved in inflammation and immunity.

The following sections provide detailed experimental protocols to investigate these hypotheses.

Experimental Protocols for Investigating the Immunomodulatory Effects of this compound

This section outlines key in vitro experiments to assess the immunomodulatory potential of this compound.

Synthesis of this compound

While various derivatives of lysyl-glutamic acid are described in patent literature for use in solid-phase peptide synthesis[2][3][4][5], a standard protocol for the synthesis of the simple dipeptide for immunological studies would involve classical peptide coupling techniques. This typically involves the protection of the amino and carboxyl groups of lysine and glutamic acid that are not involved in the peptide bond formation, followed by a coupling reaction using an activating agent (e.g., DCC/NHS or HBTU), and subsequent deprotection steps to yield the final dipeptide.

In Vitro T-Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation of T-lymphocytes. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[6][7][8].

Methodology:

  • Cell Culture: Isolate primary T-lymphocytes from peripheral blood mononuclear cells (PBMCs) or use a T-cell line (e.g., Jurkat). Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treatment: Add varying concentrations of sterile this compound (e.g., 1, 10, 50, 100 µM) to the wells. Include a positive control (e.g., phytohemagglutinin [PHA] at 5 µg/mL) and a negative control (vehicle).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the negative control.

Cytokine Production Analysis (ELISA)

This protocol measures the effect of this compound on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by immune cells[9][10][11][12][13].

Methodology:

  • Cell Culture and Stimulation: Culture PBMCs or a macrophage cell line (e.g., RAW 264.7) in a 24-well plate. Treat the cells with different concentrations of this compound for 24 hours. For stimulation, lipopolysaccharide (LPS) (1 µg/mL) can be added for the final 6 hours of incubation.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

    • Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

    • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis of NF-κB and p38 MAPK Activation

This protocol is used to determine if this compound modulates the activation of the NF-κB and p38 MAPK signaling pathways by assessing the phosphorylation status of key proteins[14][15][16][17][18].

Methodology:

  • Cell Treatment and Lysis: Culture immune cells (e.g., macrophages or T-cells) and treat them with this compound for various time points (e.g., 15, 30, 60 minutes) with or without a stimulant like LPS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated p65 (for NF-κB), total p65, phosphorylated p38 MAPK, and total p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on T-Cell Proliferation

TreatmentConcentration (µM)Absorbance (570 nm) (Mean ± SD)Proliferation (%)
Vehicle Control-100
This compound1
10
50
100
PHA (Positive Control)5 µg/mL

Table 2: Effect of this compound on Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-10 (pg/mL) (Mean ± SD)
Vehicle Control-
This compound1
10
50
100
LPS (Stimulant)1 µg/mL

Table 3: Effect of this compound on NF-κB and p38 MAPK Activation

TreatmentConcentration (µM)p-p65 / Total p65 Ratio (Fold Change)p-p38 / Total p38 Ratio (Fold Change)
Vehicle Control-1.01.0
This compound1
10
50
100
LPS (Stimulant)1 µg/mL

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 Proposed Immunomodulatory Action of this compound cluster_1 Immune Cell cluster_2 Cellular Response LGA This compound Receptor Cell Surface Receptor(s) (Hypothetical) LGA->Receptor IKK IKK Complex Receptor->IKK Activates MKK MKK3/6 Receptor->MKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates p38 p38 MAPK MKK->p38 Phosphorylates p38->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Cytokines Cytokine Production (e.g., TNF-α, IL-6, IL-10) Gene->Cytokines Proliferation T-Cell Proliferation Gene->Proliferation

Caption: Proposed signaling pathways for this compound immunomodulation.

G cluster_0 Experimental Workflow: T-Cell Proliferation Assay A Isolate/Culture T-Cells B Seed in 96-well plate A->B C Treat with This compound B->C D Incubate (72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H

Caption: Workflow for the T-cell proliferation (MTT) assay.

G cluster_0 Experimental Workflow: Cytokine ELISA A Culture & Treat Cells with this compound B Collect Supernatant A->B C Coat Plate with Capture Antibody D Add Supernatant & Standards C->D E Add Detection Antibody D->E F Add Streptavidin-HRP E->F G Add TMB Substrate F->G H Measure Absorbance (450 nm) G->H

Caption: Workflow for the cytokine enzyme-linked immunosorbent assay (ELISA).

G cluster_0 Experimental Workflow: Western Blot A Treat Cells & Prepare Lysates B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Immunoblotting (Primary & Secondary Ab) D->E F ECL Detection E->F G Data Analysis F->G

References

Vilon (Lys-Glu) Peptide: A Technical Guide to its Anti-Aging Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilon (Lys-Glu) is a synthetic dipeptide bioregulator that has demonstrated significant potential as a geroprotective and anti-aging agent in a variety of preclinical studies. Composed of L-lysine and L-glutamic acid, Vilon is one of the shortest peptides exhibiting biological activity.[1] Its primary mechanism of action involves the epigenetic regulation of gene expression through the decondensation of chromatin, leading to the reactivation of genes silenced during the aging process.[2][3] This guide provides an in-depth technical overview of the anti-aging properties of Vilon, summarizing key experimental findings, quantitative data, and detailed methodologies to support further research and development in this area.

Introduction

The progressive decline of physiological function and increased susceptibility to disease are hallmarks of aging. At the molecular level, aging is associated with a host of changes, including epigenetic alterations that lead to the condensation of chromatin and the subsequent silencing of genes crucial for cellular maintenance and function.[4] The Vilon peptide has emerged as a promising candidate for mitigating these age-related changes. Its ability to interact with the genetic material and modulate gene expression presents a novel therapeutic avenue for promoting healthy aging and extending lifespan. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current scientific knowledge on the anti-aging effects of Vilon.

Mechanism of Action: Epigenetic Regulation

The primary anti-aging mechanism of Vilon is its ability to induce the decondensation of heterochromatin, the tightly packed form of DNA.[3] This process, known as deheterochromatinization, allows for the reactivation of previously repressed genes.[4] Vilon's effects on chromatin are selective, as it does not appear to induce the decondensation of pericentromeric structural heterochromatin.[3]

The proposed mechanism involves the following steps:

  • Chromatin Decondensation: Vilon induces the "unrolling" of total heterochromatin in lymphocytes of elderly individuals.[3]

  • Gene Reactivation: This decondensation leads to the release of genes that were repressed due to the condensed state of the chromatin.[1][3]

  • Activation of Synthetic Processes: Vilon specifically activates ribosomal genes by decondensing the nucleolus organizer regions, which in turn stimulates protein synthesis.[3]

This epigenetic modulation is believed to be the foundation for Vilon's diverse anti-aging effects, including its impact on the immune system, cellular proliferation, and overall lifespan.

Vilon Peptide's Epigenetic Mechanism of Action Vilon Vilon Peptide (Lys-Glu) Chromatin Condensed Chromatin (Heterochromatin) Vilon->Chromatin Interacts with Decondensation Chromatin Decondensation (Deheterochromatinization) Chromatin->Decondensation Induces Gene_Activation Reactivation of Silenced Genes Decondensation->Gene_Activation Protein_Synthesis Increased Protein Synthesis Gene_Activation->Protein_Synthesis Cellular_Function Restoration of Cellular Function Protein_Synthesis->Cellular_Function

Vilon's primary mechanism of action.

Effects on Lifespan and Healthspan

Preclinical studies in animal models have provided compelling evidence for Vilon's ability to extend lifespan and improve healthspan.

Lifespan Extension

A key study by Khavinson and Anisimov (2000) investigated the long-term effects of Vilon administration in female CBA mice. The results demonstrated a significant increase in survival in the Vilon-treated group compared to controls.[5]

ParameterControl GroupVilon-Treated GroupFold ChangeCitation
Survival to 22 months --1.24x higher[5]
Survival to 23 months --2.57x higher[5]
Healthspan Improvement

Beyond extending lifespan, Vilon has been shown to improve various markers of healthspan:

  • Increased Physical Activity and Endurance: Subcutaneous administration of Vilon to female CBA mice from the 6th month of life resulted in increased physical activity and endurance.[2][6]

  • Reduced Tumor Incidence: The same study reported a significant reduction in the incidence of spontaneous tumors. The incidence of all tumors was reduced 1.5-fold, and multiple tumors were reduced 1.8-fold in the Vilon-treated group.[5] In another study on a murine model of bladder cancer, Vilon was reported to reduce the incidence of preneoplastic and early neoplastic changes in the urinary bladder mucosa.[1]

  • Improved Gastrointestinal Function: Vilon has been shown to improve the activity of certain enzymes in the gastrointestinal tracts of older mice and enhance the absorption of glucose and glycine (B1666218) in the small intestine of older rats.[7]

Immunomodulatory Effects

Vilon's origins in thymus research are reflected in its potent immunomodulatory properties. It plays a crucial role in restoring immune function that declines with age.

T-Cell Differentiation and Proliferation

Vilon stimulates the differentiation of thymocytes, the precursors to T-cells, and promotes their proliferation.[8] It has been shown to increase the expression of the lymphocyte differentiation marker CD5 in thymic cells.[1]

Cytokine Regulation

Vilon has been demonstrated to activate the synthesis of interleukin-2 (B1167480) (IL-2) mRNA in splenocytes from CBA mice in vitro, a key cytokine for T-cell proliferation and activation.[9][10]

Cell TypeCytokineEffectCitation
Mouse Splenocytes Interleukin-2 (IL-2) mRNAActivation of synthesis[9][10]

Cellular and Molecular Effects

Vilon's influence extends to various cellular and molecular processes that are integral to the aging process.

Cellular Proliferation

Studies have shown that Vilon can stimulate cell proliferation in various tissues. In spleen organotypic tissue cultures of rats of different ages, Vilon was found to stimulate cell proliferation in both young and old animals.[1]

Gene Expression

Vilon's ability to modulate chromatin leads to widespread changes in gene expression. A study using DNA-microarray technology on the heart of mice revealed that Vilon changed the expression of 36 clones. When combined with Epithalon, it altered the expression of 144 clones.

Antioxidant Effects

While direct studies on Vilon's effect on specific antioxidant enzymes are limited, some research suggests that peptides can up-regulate the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[11]

Experimental Protocols

This section provides an overview of the methodologies used in key studies on Vilon. While highly detailed, step-by-step protocols from the original publications are not always available, the following descriptions are based on standard laboratory practices for the cited assays.

Animal Studies: Lifespan and Healthspan

Objective: To assess the long-term effects of Vilon on lifespan and healthspan in mice.

Animal Model: Female CBA mice.[2][6]

Protocol Outline:

  • Animal Housing: Mice are housed in standard laboratory conditions with controlled temperature, light/dark cycle, and access to food and water ad libitum.

  • Treatment: Vilon (Lys-Glu) is administered subcutaneously starting from the 6th month of life.[2][6] While the exact dosage from the seminal lifespan study is not specified in the abstract, a common dosage for peptide administration in mice is in the range of 1-10 µg per mouse.

  • Parameters Monitored:

    • Lifespan: Mortality is recorded daily.

    • Physical Activity and Endurance: Assessed using standard tests such as open-field tests and rotarod tests.

    • Body Temperature: Measured rectally.

    • Tumor Incidence: Animals are monitored for the development of spontaneous neoplasms, with necropsies performed upon death.

  • Data Analysis: Survival curves are generated and analyzed using statistical methods such as the Kaplan-Meier method and log-rank test.

Experimental Workflow for Vilon Lifespan Study start Start: Female CBA Mice (6 months old) treatment Daily Subcutaneous Administration of Vilon start->treatment control Control Group (Saline Administration) start->control monitoring Monitor Lifespan, Healthspan, and Tumor Incidence treatment->monitoring control->monitoring data_analysis Data Analysis: Survival Curves, etc. monitoring->data_analysis end End of Study data_analysis->end

A generalized workflow for a Vilon lifespan study.
Chromatin Decondensation Assay

Objective: To assess the effect of Vilon on chromatin structure in lymphocytes.

Cell Model: Cultured lymphocytes from elderly individuals.[3]

Protocol Outline (General):

  • Cell Culture: Lymphocytes are isolated from peripheral blood and cultured in appropriate media.

  • Vilon Treatment: Vilon is added to the cell culture at various concentrations and incubated for a specified period.

  • Chromatin Analysis: Chromatin decondensation can be assessed using several methods:

    • Microscopy: Changes in nuclear morphology and chromatin condensation can be visualized using DNA-binding dyes (e.g., DAPI) and fluorescence microscopy.

    • Biochemical Assays: Techniques such as micrococcal nuclease (MNase) digestion followed by gel electrophoresis can be used to assess the accessibility of DNA.

    • Calorimetry: Differential scanning calorimetry can be used to study the thermal stability of chromatin, which is altered by its condensation state.[3]

  • Data Analysis: Quantitative analysis of changes in nuclear size, fluorescence intensity, or DNA fragmentation patterns.

Lymphocyte Proliferation Assay (MTT Assay)

Objective: To measure the effect of Vilon on lymphocyte proliferation.

Cell Model: Isolated lymphocytes or splenocytes.

Protocol Outline (MTT Assay):

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.

  • Vilon Treatment: Cells are treated with various concentrations of Vilon and incubated for a period of 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.[12][13]

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell proliferation relative to an untreated control.

Signaling Pathways

While the primary mechanism of Vilon is epigenetic, its downstream effects likely involve various signaling pathways. For instance, its influence on cellular proliferation and survival may intersect with pathways such as the TGF-β signaling pathway, which is known to be involved in cell growth and differentiation.

Potential Vilon-Influenced Signaling cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Effects cluster_pathways Intersecting Pathways Vilon Vilon Chromatin Chromatin Decondensation Vilon->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Immune_Response Immune Response (e.g., IL-2) Gene_Expression->Immune_Response Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Antioxidant_Defense Antioxidant Defense Gene_Expression->Antioxidant_Defense MAPK MAPK Signaling Immune_Response->MAPK TGF_beta TGF-β Signaling Cell_Proliferation->TGF_beta

Hypothesized signaling interactions of Vilon.

Conclusion and Future Directions

The Vilon peptide represents a significant advancement in the field of gerontology. Its unique ability to reverse age-related epigenetic changes and restore cellular function provides a strong foundation for its development as an anti-aging therapeutic. The existing preclinical data are promising, demonstrating Vilon's capacity to extend lifespan, improve healthspan, and modulate the immune system.

Future research should focus on:

  • Elucidating Detailed Molecular Mechanisms: Further investigation into the precise molecular targets of Vilon and the downstream signaling pathways it modulates.

  • Comprehensive In Vivo Studies: Larger and more detailed animal studies to confirm and expand upon the initial findings, including a wider range of aging biomarkers.

  • Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of Vilon in humans for promoting healthy aging and preventing age-related diseases.

The continued exploration of Vilon and similar peptide bioregulators holds the potential to revolutionize our approach to aging, shifting the focus from treating age-related diseases to promoting longevity and vitality at the cellular level.

References

The Role of Specific Amino Acids in Thymic Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for the specific dipeptide "lysylglutamic acid" did not yield direct evidence regarding its role in thymic function. This guide, therefore, focuses on the well-documented effects of its constituent amino acids, lysine (B10760008) and glutamic acid (often studied as glutamine), and the closely related amino acid arginine, on the thymus and T-cell development. The synergistic and individual roles of these amino acids provide critical insights into potential therapeutic strategies for immune modulation.

Executive Summary

The thymus gland is the primary site of T-lymphocyte maturation, a process critical for adaptive immunity. Thymic function, however, declines with age, leading to immunosenescence and increased susceptibility to infections and malignancies. Emerging evidence highlights the significant role of specific amino acids, particularly lysine, arginine, and glutamine, in maintaining and restoring thymic function. A combination of lysine and arginine has been shown to rejuvenate thymic endocrine activity by increasing the production of the thymic hormone thymulin. Arginine is understood to exert its effects through the stimulation of growth hormone and via the nitric oxide pathway. Glutamine is essential for the proliferation and metabolism of developing T-cells (thymocytes). This technical guide provides a comprehensive overview of the current understanding of how these amino acids modulate thymic function, presenting key quantitative data, detailed experimental protocols, and illustrating the underlying signaling pathways.

Quantitative Data on the Effects of Amino Acid Supplementation on Thymic Function

The following tables summarize the key quantitative findings from studies investigating the impact of lysine, arginine, and their combination on various parameters of thymic and immune function.

Table 1: Effect of Lysine-Arginine Combination on Plasma Thymulin Levels

Study PopulationTreatmentDurationOutcomeReference
Elderly IndividualsOral Lysine-Arginine-Increased thymulin synthesis/release to levels of young subjects.[1]
Cancer PatientsOral Lysine-Arginine-Significantly increased thymulin levels, exceeding age-matched controls.[1]
Aged BALB/c MiceOral Lysine and Arginine-Recovery of thymic serum factor (thymulin) production.[2]

Table 2: Effect of Arginine Supplementation on T-Cell Subsets and Function

Study Population/ModelTreatmentDurationKey Quantitative FindingsReference
Cancer PatientsOral Lysine-Arginine-Increase in the number of peripheral T-cell subsets.[1]
Healthy Human Donors (in vitro)L-arginine (pharmacologic doses)-Inhibition of lymphocyte proliferation in response to mitogen and alloantigen.[3]
Elderly Nursing Home ResidentsOral Arginine (8.5g and 17g/day)4 weeks38% and 75% decrease in lymphocyte proliferation, respectively.[4]
Old BALB/c MiceOral Arginine-Recovers mitogen responsiveness.[2]

Table 3: Role of Glutamine in Thymocyte Proliferation

Cell TypeConditionKey Quantitative FindingsReference
Rat ThymocytesProliferating vs. Resting8-fold increase in glutamine utilization during proliferation.[5]
PHA-stimulated Human LymphocytesGlutamine supplementation (2mM)1.5-fold increase in intracellular glutathione (B108866) (GSH) levels after 24 hours.[6]
PHA-stimulated Human CD4+ LymphocytesGlutamine supplementationSignificantly enhanced intracellular non-protein thiol levels.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the design of future research.

In Vivo Assessment of Lysine-Arginine Supplementation in Aged Mice
  • Animal Model: Aged BALB/c mice are commonly used to study immunosenescence.

  • Supplementation Protocol: A combination of lysine and arginine is administered orally. The exact dosage and formulation (e.g., in drinking water or chow) should be clearly defined.

  • Measurement of Thymulin Levels:

    • Blood samples are collected from the retro-orbital plexus or by cardiac puncture.

    • Plasma is separated by centrifugation.

    • Thymulin activity is measured using a bioassay, which typically involves assessing the restoration of azathioprine (B366305) sensitivity to spleen cells from adult thymectomized mice.

  • Analysis of T-Cell Subsets:

    • Spleens are harvested, and single-cell suspensions are prepared.

    • Red blood cells are lysed using a suitable buffer.

    • Lymphocytes are stained with fluorescently-labeled monoclonal antibodies specific for T-cell surface markers (e.g., CD3, CD4, CD8).

    • The percentage and absolute number of different T-cell subsets are quantified using flow cytometry.

  • Mitogen Proliferation Assay:

    • Splenocytes are cultured in 96-well plates in a complete medium.

    • Cells are stimulated with a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (ConA) for 48-72 hours.

    • Cell proliferation is assessed by measuring the incorporation of [3H]-thymidine or using colorimetric assays like the MTT or WST-1 assay.

In Vitro Analysis of Arginine's Effect on Thymic Endocrine Activity
  • Thymic Explant Culture:

    • Thymuses are aseptically removed from young mice.

    • The tissue is minced and treated with deoxyribonuclease to prevent cell clumping.

    • Lymphocytes are depleted to enrich for thymic epithelial cells.

    • Thymic explants are cultured in a suitable medium.

  • Experimental Treatment:

    • To study the role of the nitric oxide pathway, cultures are treated with a nitric oxide synthase inhibitor like L-NAME.

    • A rescue experiment is performed by adding L-arginine to the L-NAME-treated cultures.

  • Measurement of Thymulin Secretion:

    • Culture supernatants are collected at specified time points.

    • Thymulin levels in the supernatants are measured using a bioassay or an ELISA if a specific antibody is available.

Assessment of Glutamine's Role in Thymocyte Proliferation
  • Cell Culture: Thymocytes are isolated from the thymus of rats or mice and cultured in a glutamine-deficient medium supplemented with different concentrations of L-glutamine.

  • Stimulation: Cells are stimulated to proliferate using a mitogen like PHA or ConA.

  • Proliferation Assay: Cell proliferation is measured using [3H]-thymidine incorporation or flow cytometry-based assays that track cell division (e.g., CFSE dilution).

  • Metabolic Analysis:

    • Rates of glutamine utilization can be determined by measuring the disappearance of glutamine from the culture medium over time using an amino acid analyzer.

    • The end-products of glutamine metabolism (glutamate, aspartate, CO2, ammonia) can be quantified using enzymatic assays or mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Arginine_Thymulin_Signaling Arginine Arginine Pituitary Pituitary Gland Arginine->Pituitary Stimulates NO_Synthase Nitric Oxide Synthase (NOS) Arginine->NO_Synthase Substrate for GH Growth Hormone (GH) Pituitary->GH Releases TEC Thymic Epithelial Cells (TECs) GH->TEC Acts on Thymulin Thymulin Secretion TEC->Thymulin Increases NO Nitric Oxide (NO) NO_Synthase->NO Produces NO->TEC Acts on

Caption: Proposed mechanisms of arginine-induced thymulin secretion.

Amino_Acid_Sensing_T_Cell AminoAcids Amino Acids (e.g., Glutamine, Leucine) Transporters Amino Acid Transporters (e.g., LAT1, ASCT2) AminoAcids->Transporters Uptake LowAminoAcids Low Amino Acid Levels mTORC1 mTORC1 Transporters->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellProliferation Cell Proliferation & Differentiation mTORC1->CellProliferation Promotes GCN2 GCN2 GCN2->ProteinSynthesis Inhibits (general) Anergy T-Cell Anergy/ Survival GCN2->Anergy Promotes LowAminoAcids->GCN2 Activates

Caption: Amino acid sensing pathways in T-lymphocytes.

Experimental Workflows

InVivo_Thymic_Function_Workflow Start Start: Aged Mice Treatment Oral Supplementation (Lysine + Arginine) Start->Treatment BloodCollection Blood Collection Treatment->BloodCollection SpleenHarvest Spleen Harvest Treatment->SpleenHarvest ThymulinAssay Thymulin Bioassay BloodCollection->ThymulinAssay FlowCytometry Flow Cytometry (T-Cell Subsets) SpleenHarvest->FlowCytometry ProliferationAssay Mitogen Proliferation Assay SpleenHarvest->ProliferationAssay End End: Data Analysis ThymulinAssay->End FlowCytometry->End ProliferationAssay->End

Caption: Workflow for in vivo assessment of thymic function.

Conclusion and Future Directions

The evidence strongly suggests that specific amino acids, including lysine, arginine, and glutamine, play a pivotal role in maintaining thymic function and supporting T-cell development. The combination of lysine and arginine shows promise in reversing age-related thymic decline, while glutamine is indispensable for the energetic and biosynthetic needs of proliferating thymocytes. The signaling pathways, particularly the mTOR and GCN2 pathways, are key regulators of how T-cells respond to amino acid availability.

Future research should focus on:

  • Elucidating the precise synergistic mechanisms between lysine and arginine.

  • Investigating the potential of "this compound" and other di- or tripeptides in modulating thymic function, as they may offer advantages in terms of stability and bioavailability.

  • Conducting well-controlled clinical trials to establish the efficacy and safety of amino acid supplementation for improving immune function in elderly and immunocompromised populations.

  • Developing targeted therapeutic strategies that modulate amino acid metabolism and signaling pathways to enhance T-cell-mediated immunity in the context of cancer immunotherapy and infectious diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of amino acids in the realm of immunology and thymic rejuvenation.

References

Intracellular Functions of Lys-Glu Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Intracellular Functions of the Lys-Glu Dipeptide (Vilon).

Introduction

The Lys-Glu dipeptide, also known as Vilon, is a synthetic bioregulator that has garnered significant interest for its diverse biological activities. Comprising the amino acids lysine (B10760008) and glutamic acid, this small peptide has demonstrated notable effects on cellular processes, including immunomodulation, antitumor activity, and regulation of gene expression. This technical guide provides a comprehensive overview of the known intracellular functions of the Lys-Glu dipeptide, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed signaling pathways to facilitate further research and drug development.

Core Intracellular Functions

The intracellular functions of the Lys-Glu dipeptide are multifaceted, primarily revolving around its ability to modulate gene expression and influence key cellular signaling pathways. The primary areas of impact are immunomodulation, antitumor activity, and cellular proliferation and aging.

Immunomodulatory Effects

The Lys-Glu dipeptide has been shown to play a significant role in the regulation of the immune response, particularly through its influence on lymphocyte activity.

Key Findings:

  • Stimulation of Interleukin-2 (IL-2) Gene Expression: In vitro studies have demonstrated that Lys-Glu stimulates the expression of the IL-2 gene in mouse spleen lymphocytes.[1] This effect is dependent on both the concentration of the dipeptide and the duration of treatment.[1]

  • Proposed Mechanism of Action: It is hypothesized that the Lys-Glu dipeptide acts as a short regulatory fragment that promotes the transport of trans-acting factors into the nucleus, which are necessary for the activation of IL-2 gene transcription.[1] An alternative hypothesis suggests that Lys-Glu may be a structural component of the active centers of these trans-acting factors.[1]

  • Influence on T-cell Differentiation: Research suggests that Vilon may induce the differentiation of T-cell precursors towards CD4+ T-helpers by increasing the expression of the CD5 lymphocyte differentiation marker.

Signaling Pathway:

The proposed signaling pathway for the immunomodulatory effects of Lys-Glu, leading to enhanced IL-2 gene expression, is depicted below. This pathway is based on the hypothesis of Lys-Glu facilitating the nuclear translocation of transcription factors.

Proposed pathway for Lys-Glu induced IL-2 expression.
Antitumor Activity

The Lys-Glu dipeptide, under the name Vilon, has demonstrated significant antitumor properties in both in vitro and in vivo models.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: Vilon exerts a strong, dose-dependent inhibitory effect on the proliferation of several human cancer cell lines, including:

    • LOVO (colon adenocarcinoma)

    • MKN-45 (gastric adenocarcinoma)

    • QGY7703 (hepatocellular carcinoma) Importantly, this inhibitory effect was not observed in normal human leukocytes.

  • In Vivo Tumor Growth Inhibition: In mouse models, Vilon effectively inhibits the growth of H22 hepatoma. A dose-dependent effect was observed, with higher doses leading to greater tumor inhibition.

  • Reduction in Tumor Incidence: Studies in rats have shown that treatment with Vilon can significantly reduce the incidence of chemically induced urinary bladder tumors.

Quantitative Data:

Model SystemCell Line / Tumor TypeTreatment/DoseEffectCitation(s)
In VitroLOVO, MKN-45, QGY7703Dose-dependentStrong inhibition of proliferation[2]
In Vivo (mice)H22 Hepatoma15 mg/kgMinimum efficient dose[2]
In Vivo (mice)H22 Hepatoma30 mg/kg>60% inhibition rate[2]
In Vivo (rats)N-butyl-N-(4-hydroxybutyl)nitrosamine-induced bladder cancerNot specified56% tumor incidence vs. 75.5% in control[3]

Contradictory Evidence:

It is important to note that one study using HER-2/neu transgenic mice reported that Vilon treatment was associated with an increased incidence and cumulative number of spontaneous mammary tumors. This highlights the need for further research to understand the context-dependent effects of this dipeptide.

Cellular Proliferation and Aging

The Lys-Glu dipeptide has been implicated in the regulation of cellular proliferation and the aging process, primarily through its proposed effects on chromatin structure.

Key Findings:

  • Stimulation of Cell Proliferation: Vilon has been observed to stimulate cell proliferation in spleen organotypic tissue cultures from both young and old rats.

  • Chromatin Remodeling: A key proposed mechanism of action for Vilon is its ability to induce deheterochromatinization of facultative heterochromatin in the lymphocytes of older individuals.[4] This "unrolling" of condensed chromatin can lead to the reactivation of previously silenced genes, including ribosomal genes, thereby stimulating protein synthesis and other cellular processes.[4]

  • Neuronal Differentiation: Lys-Glu has been shown to increase the expression of Growth-Associated Protein 43 (GAP43) and Nestin in human periodontal ligament stem cells, suggesting a role in promoting neuronal differentiation.

Proposed Mechanism of Action:

The diagram below illustrates the hypothesized mechanism by which Lys-Glu may influence gene expression through chromatin remodeling.

Lys_Glu_Chromatin_Remodeling cluster_nucleus Nucleus LysGlu Lys-Glu Dipeptide Heterochromatin Facultative Heterochromatin (Condensed, Genes Silenced) LysGlu->Heterochromatin Induces Deheterochromatinization Nucleus Nucleus Euchromatin Euchromatin (Decondensed, Genes Active) Heterochromatin->Euchromatin Gene_Reactivation Reactivation of suppressed genes (e.g., ribosomal genes) Euchromatin->Gene_Reactivation Protein_Synthesis Increased Protein Synthesis Gene_Reactivation->Protein_Synthesis Cellular_Function Enhanced Cellular Function / Proliferation Protein_Synthesis->Cellular_Function

Hypothesized chromatin remodeling by Lys-Glu.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the Lys-Glu dipeptide.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the dose-dependent inhibitory effect of Vilon on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LOVO, MKN-45, QGY7703) and normal human leukocytes

  • Complete cell culture medium

  • Lys-Glu dipeptide (Vilon) stock solution

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the Lys-Glu dipeptide in complete culture medium. Replace the medium in the wells with 100 µL of the different concentrations of Lys-Glu. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the dose-response curve.

In Vivo Antitumor Study in Mice

This protocol describes an in vivo model to evaluate the antitumor efficacy of Vilon using H22 hepatoma cells in mice.

Materials:

  • BALB/c mice

  • H22 hepatoma cells

  • Lys-Glu dipeptide (Vilon) solution

  • Sterile saline

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ H22 cells in 0.2 mL of sterile saline into the right flank of each mouse.

  • Treatment Groups: Once the tumors are palpable (approximately 50-100 mm³), randomly divide the mice into treatment and control groups.

  • Drug Administration: Administer Vilon intraperitoneally or subcutaneously at desired doses (e.g., 15 mg/kg and 30 mg/kg) daily or on a specified schedule for a set period (e.g., 10-14 days). The control group receives an equivalent volume of sterile saline.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers and the formula: Volume = (length x width²) / 2.

  • Endpoint: At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor inhibition rate using the formula: Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] x 100.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is for quantifying the change in IL-2 gene expression in lymphocytes following treatment with Lys-Glu.

Materials:

  • Mouse spleen lymphocytes

  • RPMI-1640 medium

  • Lys-Glu dipeptide

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IL-2 and a reference gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture mouse spleen lymphocytes in RPMI-1640 medium. Treat the cells with different concentrations of Lys-Glu for various time points (e.g., 6, 12, 24 hours). Include an untreated control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and primers for IL-2 and the reference gene.

  • Data Analysis: Calculate the relative expression of the IL-2 gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The Lys-Glu dipeptide (Vilon) exhibits a range of intriguing intracellular functions with therapeutic potential. Its ability to modulate the immune system, inhibit tumor growth, and potentially reverse age-related cellular changes through chromatin remodeling makes it a compelling candidate for further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the fields of immunology, oncology, and geroscience, facilitating the design of future studies to further elucidate the mechanisms of action and clinical applications of this promising dipeptide. Further research is warranted to obtain more detailed quantitative data and to fully delineate the specific signaling cascades initiated by Lys-Glu.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Lysylglutamic Acid (Lys-Glu) Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide lysylglutamic acid (Lys-Glu) is a molecule of significant interest in various scientific fields. It serves as a fundamental building block for the synthesis of more complex peptides and proteins. Research has indicated its potential biological activities, including antitumor and immunomodulatory effects, making it a target for drug development and nutritional science.[1][2] This document provides detailed protocols for the chemical synthesis of Lys-Glu via both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, along with comprehensive procedures for its purification and characterization.

Data Presentation

Table 1: Protecting Groups for Lysine and Glutamic Acid
Amino AcidFunctional GroupCommon Protecting Groups (Fmoc Strategy)Common Protecting Groups (Boc Strategy)
Lysine α-AminoFmocBoc
ε-AminoBoc, Mtt, Dde, AlocZ, Z(2-Cl)
Glutamic Acid α-Carboxyl- (Coupled to resin or activated)- (Activated for coupling)
γ-CarboxylOtBu, O-2-PhiPrOBzl, OcHex

Abbreviations: Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl), Mtt (4-methyltrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), Aloc (allyloxycarbonyl), Z (benzyloxycarbonyl), Z(2-Cl) (2-chlorobenzyloxycarbonyl), OtBu (tert-butyl ester), O-2-PhiPr (2-phenylisopropyl ester), OBzl (benzyl ester), OcHex (cyclohexyl ester).

Table 2: Common Coupling Reagents for Peptide Synthesis
Reagent ClassExamplesKey Features
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide)Widely used, cost-effective. Byproduct removal can be challenging (DCC).
Uronium/Aminium Salts HBTU, HATU, TBTU, COMUHigh coupling efficiency, low racemization, especially with additives like HOBt or Oxyma.
Phosphonium Salts BOP, PyBOP, PyAOPVery efficient, particularly for sterically hindered amino acids.
Other CDI (1,1'-Carbonyldiimidazole), DEPBTCDI is used in solution-phase synthesis. DEPBT is known for low racemization.
Table 3: Typical Yield and Purity Data for Dipeptide Synthesis
Synthesis MethodParameterTypical ValueNotes
Solution-Phase Crude Yield70-90%Highly dependent on purification steps.
Purified Yield50-75%Post-chromatography.
Crude Purity (HPLC)60-85%
Final Purity (HPLC)>98%After preparative HPLC.
Solid-Phase (SPPS) Crude Yield80-95%Based on initial resin loading.
Purified Yield60-80%Post-cleavage and purification.
Crude Purity (HPLC)50-70%
Final Purity (HPLC)>98%After preparative HPLC.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Lys-Glu

This protocol describes the synthesis of Lys-Glu using the Boc/Z protecting group strategy.

Step 1: Protection of Amino Acids

  • Preparation of Boc-Lys(Z)-OH: Commercially available.

  • Preparation of H-Glu(OBzl)-OH: Commercially available.

Step 2: Coupling Reaction

  • Dissolve Boc-Lys(Z)-OH (1 equivalent) and H-Glu(OBzl)-OH (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add HOBt (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the reaction mixture with continuous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Work-up and Purification of Protected Dipeptide

  • Once the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct.

  • Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Lys(Z)-Glu(OBzl)-OH.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Step 4: Deprotection

  • Boc Removal: Dissolve the purified protected dipeptide in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 30-60 minutes. Remove the solvent and excess TFA under reduced pressure.

  • Z and OBzl Removal (Hydrogenolysis): Dissolve the TFA salt from the previous step in methanol (B129727). Add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4-8 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final Lys-Glu dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Lys-Glu

This protocol utilizes the Fmoc/tBu strategy on a Wang resin for a C-terminal carboxylic acid.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • Fmoc-Lys(Boc)-OH

  • Coupling reagent: HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Place the Fmoc-Glu(OtBu)-Wang resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Coupling of Fmoc-Lys(Boc)-OH:

    • In a separate vial, pre-activate Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the N-terminal lysine.

  • Final Washing and Drying: Wash the peptide-resin with DMF (3 times), DCM (3 times), and finally with methanol (2 times). Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetic acid or acetonitrile).

  • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 30-40 minutes is a good starting point.

  • Collect fractions corresponding to the main product peak.

  • Combine the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization:

  • Analytical RP-HPLC: Confirm the purity of the lyophilized product using an analytical C18 column with a similar gradient as in the preparative step. Purity should be >98%.[3][4]

  • Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the molecular weight of the dipeptide.[5] The expected [M+H]⁺ for Lys-Glu is approximately 276.3 g/mol .

  • NMR Spectroscopy: For complete structural elucidation, dissolve the peptide in D₂O and acquire 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR spectra to assign proton resonances and confirm the dipeptide structure.[6][7]

Visualizations

Synthesis Workflows

G cluster_solution Solution-Phase Synthesis cluster_spps Solid-Phase Synthesis (Fmoc) P_Lys Boc-Lys(Z)-OH Couple Coupling (DIC, HOBt) P_Lys->Couple P_Glu H-Glu(OBzl)-OH P_Glu->Couple Protected_Dipeptide Boc-Lys(Z)-Glu(OBzl)-OH Couple->Protected_Dipeptide Deprotect_Boc Boc Removal (TFA) Protected_Dipeptide->Deprotect_Boc Deprotect_Final Z/OBzl Removal (H2/Pd-C) Deprotect_Boc->Deprotect_Final Final_Product_S Lys-Glu Dipeptide Deprotect_Final->Final_Product_S Resin Fmoc-Glu(OtBu)-Wang Resin Deprotect1 Fmoc Deprotection (Piperidine) Resin->Deprotect1 Couple_Lys Couple Fmoc-Lys(Boc)-OH (HATU) Deprotect1->Couple_Lys Deprotect2 Fmoc Deprotection (Piperidine) Couple_Lys->Deprotect2 Cleave Cleavage from Resin (TFA) Deprotect2->Cleave Final_Product_SPPS Lys-Glu Dipeptide Cleave->Final_Product_SPPS

Caption: Comparative workflows for solution-phase and solid-phase synthesis of Lys-Glu.

Purification and Analysis Workflow

G cluster_analysis Quality Control Crude Crude Lys-Glu (from Synthesis) Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Lyophilize Lyophilization Prep_HPLC->Lyophilize Pure_Peptide Purified Lys-Glu (>98%) Lyophilize->Pure_Peptide Analytical_HPLC Analytical RP-HPLC (Purity Check) Pure_Peptide->Analytical_HPLC MS Mass Spectrometry (Identity Confirmation) Pure_Peptide->MS NMR NMR Spectroscopy (Structural Elucidation) Pure_Peptide->NMR

Caption: General workflow for the purification and analysis of synthetic Lys-Glu dipeptide.

Biological Activity and Transport

G cluster_cell Intestinal Epithelial Cell cluster_effects Downstream Biological Effects Lys_Glu Lys-Glu Dipeptide (Extracellular) PepT1 PepT1 Transporter Lys_Glu->PepT1 Uptake Intracellular_Lys_Glu Intracellular Lys-Glu PepT1->Intracellular_Lys_Glu Hydrolysis Cytosolic Peptidases Intracellular_Lys_Glu->Hydrolysis Cell_Prolif Stimulates Proliferation Intracellular_Lys_Glu->Cell_Prolif Apoptosis_Inhib Inhibits Apoptosis Intracellular_Lys_Glu->Apoptosis_Inhib Antitumor Antitumor Activity Intracellular_Lys_Glu->Antitumor Amino_Acids Free Lysine & Glutamic Acid Hydrolysis->Amino_Acids Protein_Synth Protein Synthesis Amino_Acids->Protein_Synth

Caption: Proposed biological transport and activity pathway of the Lys-Glu dipeptide.

References

Solid-Phase Peptide Synthesis of Lys-Glu: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of the dipeptide Lys-Glu. The methodologies described herein utilize the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers mild reaction conditions and high efficiency. Protocols for both H-Lys-Glu-OH and H-Glu-Lys-OH are presented, along with data on expected yields, purity, and materials required.

Overview of the Synthesis Strategy

The synthesis of Lys-Glu is performed on a solid support, typically a Wang resin for C-terminal acids, which allows for the straightforward removal of excess reagents and byproducts through simple filtration and washing steps. The peptide chain is assembled from the C-terminus to the N-terminus. The temporary Nα-Fmoc protecting group is removed at each cycle using a mild base, typically piperidine (B6355638), while the side chains of lysine (B10760008) and glutamic acid are protected with acid-labile groups, Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl ester) respectively. These side-chain protecting groups are stable during the Fmoc deprotection steps and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.

Materials and Reagents

Resins and Amino Acids
ReagentDescriptionSupplier Example
Fmoc-Glu(OtBu)-Wang Resin Pre-loaded resin for synthesis of peptides with a C-terminal glutamic acid. Loading: 0.40 - 1.00 mmol/g.Novabiochem®
Fmoc-Lys(Boc)-Wang Resin Pre-loaded resin for synthesis of peptides with a C-terminal lysine. Loading: 0.5-1.0 mmol/g.Novabiochem
Fmoc-Lys(Boc)-OH Nα-Fmoc and Nε-Boc protected lysine.ChemPep, Sigma-Aldrich
Fmoc-Glu(OtBu)-OH Nα-Fmoc and γ-OtBu protected glutamic acid.[1]CEM Corporation, Sigma-Aldrich
Solvents and Reagents
ReagentGradeSupplier Example
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher
Dichloromethane (DCM)ACS GradeVWR
PiperidineSynthesis GradeSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeThermo Fisher
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis GradeChemPep
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Deionized Water (H₂O)
Diethyl EtherAnhydrousSigma-Aldrich
Acetonitrile (ACN)HPLC Grade
Acetic AnhydrideReagent Grade

Experimental Protocols

Two distinct protocols are provided for the synthesis of the two possible isomers of the dipeptide.

Protocol 1: Synthesis of H-Lys-Glu-OH

This protocol outlines the synthesis of Lys-Glu, where Glutamic acid is the C-terminal residue.

Step 1: Resin Preparation
  • Weigh an appropriate amount of Fmoc-Glu(OtBu)-Wang resin for the desired synthesis scale (e.g., 250 mg for a 0.1 mmol scale, assuming a loading of 0.4 mmol/g).

  • Place the resin in a solid-phase synthesis vessel.

  • Add 5 mL of DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF from the vessel.

Step 2: Fmoc Deprotection of Glutamic Acid
  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a dark blue color.

Step 3: Coupling of Fmoc-Lys(Boc)-OH
  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), in DMF.

  • Add DIPEA (8 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin-containing vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

Step 4: Final Fmoc Deprotection
  • After successful coupling, drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Perform the Fmoc deprotection as described in Step 2 to remove the Fmoc group from the N-terminal lysine, yielding H-Lys(Boc)-Glu(OtBu)-Resin.

  • Wash the deprotected peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry it under a stream of nitrogen or in vacuo.

Protocol 2: Synthesis of H-Glu-Lys-OH

This protocol details the synthesis of Glu-Lys, with Lysine as the C-terminal residue.

Step 1: Resin Preparation
  • Weigh an appropriate amount of Fmoc-Lys(Boc)-Wang resin (e.g., 200 mg for a 0.1 mmol scale, assuming a loading of 0.5 mmol/g).[2]

  • Swell the resin in 5 mL of DMF for 30-60 minutes in a synthesis vessel.[2]

  • Drain the DMF.

Step 2: Fmoc Deprotection of Lysine
  • Deprotect the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF as detailed in Protocol 1, Step 2 .

  • Wash the resin extensively with DMF and confirm deprotection with a Kaiser test.

Step 3: Coupling of Fmoc-Glu(OtBu)-OH
  • Activate Fmoc-Glu(OtBu)-OH (4 equivalents) using HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF, as described in Protocol 1, Step 3 .

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2-4 hours with agitation.

  • Confirm the completion of the reaction with a Kaiser test.

Step 4: Final Fmoc Deprotection
  • Upon complete coupling, wash the resin with DMF (3 x 5 mL).

  • Remove the final Fmoc group from the N-terminal glutamic acid as described in Protocol 1, Step 2 , to obtain H-Glu(OtBu)-Lys(Boc)-Resin.

  • Wash the final peptide-resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and dry thoroughly.

Cleavage and Deprotection

This procedure is applicable to the dried peptide-resin from both Protocol 1 and Protocol 2.

  • Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard and effective mixture for peptides with Boc and OtBu protecting groups is Reagent B or a similar TFA-based cocktail.[3]

    • Composition: 95% TFA, 2.5% TIS, 2.5% H₂O.[2]

    • For 10 mL of cocktail, mix 9.5 mL of TFA, 250 µL of TIS, and 250 µL of H₂O.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[2] During this time, the peptide is cleaved from the resin, and the Boc and OtBu side-chain protecting groups are removed.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with an additional small volume of TFA (1-2 mL) and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting group byproducts.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by RP-HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

ParameterRecommended Condition
Column C18, semi-preparative
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient A linear gradient, for example, 5% to 50% B over 30 minutes.
Detection UV at 220 nm

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder (TFA salt).

Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.

  • H-Lys-Glu-OH: C₁₁H₂₁N₃O₅, Molecular Weight: 275.30 g/mol

  • H-Glu-Lys-OH: C₁₁H₂₁N₃O₅, Molecular Weight: 275.30 g/mol

Quantitative Data Summary

The following table summarizes typical quantitative data for SPPS of short peptides. Actual results may vary based on the specific conditions, reagents, and scale of the synthesis.

ParameterTypical ValueNotes
Resin Loading 0.4 - 1.0 mmol/gVaries by resin type and manufacturer.
Amino Acid Equivalents (Coupling) 3 - 5 eq.Relative to the molar loading of the resin.
Coupling Reagent Equivalents 0.95 eq. relative to amino acidFor aminium-based reagents like HBTU.
Base Equivalents (Coupling) 2x the moles of amino acidFor DIPEA.
Coupling Time 2 - 4 hoursCan be monitored by Kaiser test for completion.
Fmoc Deprotection Time 5 + 15 minutesTwo-step treatment with 20% piperidine in DMF.
Cleavage Time 2 - 3 hoursWith >95% TFA-based cocktails.
Crude Peptide Yield ~50-80%Highly dependent on sequence and synthesis efficiency. For a pentapeptide, ~50mg of crude product can be expected from 100mg of resin.[4]
Purity (Post-HPLC) >95%Target purity for most research applications.
Overall Yield (Post-HPLC) ~30-40%A typical yield after purification for peptides synthesized using standard Fmoc amino acids.[4]

Visualizing the Workflow and Logic

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the key workflows in the solid-phase synthesis of Lys-Glu.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Fmoc-AA-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Wash Wash (DMF, DCM) & Dry Wash2->Final_Wash Cleavage Cleavage Cocktail (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purify RP-HPLC Precipitation->Purify Analyze Mass Spectrometry Purify->Analyze Lyophilize Lyophilization Purify->Lyophilize

Caption: General workflow for the solid-phase peptide synthesis (SPPS) of Lys-Glu.

References

Purification of Lysylglutamic Acid by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the purification of the dipeptide Lysylglutamic acid (Lys-Glu) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols outlined herein are designed to offer a robust starting point for achieving high purity of Lys-Glu, suitable for a range of research and development applications. This guide includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and workflows illustrated with diagrams. While RP-HPLC is the primary method detailed, alternative chromatographic techniques are also discussed.

Introduction

This compound (Lys-Glu) is a dipeptide composed of the amino acids L-lysine and L-glutamic acid.[1] Its purification is a critical step following chemical synthesis to remove impurities such as unreacted amino acids, truncated sequences, and by-products from protecting groups.[2] High-Performance Liquid Chromatography (HPLC) is the industry standard for peptide purification, offering high resolution and efficiency.[3][4] Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is the most common method employed for peptide purification.[5][6] Given the polar nature of Lys-Glu, which contains both a basic (lysine) and an acidic (glutamic acid) residue, chromatographic conditions must be carefully optimized to achieve adequate retention and separation.[7][8]

This application note presents a complete protocol for the purification of Lys-Glu using a C18 stationary phase with a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent.[9] Additionally, post-purification analysis and product recovery are detailed.

Experimental Protocols

Materials and Equipment
  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler, and UV detector.[9]

    • Analytical HPLC system for purity analysis.

    • Mass spectrometer (e.g., ESI-MS) for identity confirmation.[10]

    • Lyophilizer (freeze-dryer).[5]

  • Columns:

    • Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size, dimensions appropriate for the sample load).[11]

    • Analytical C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[5]

  • Reagents:

    • Crude Lys-Glu peptide.

    • HPLC-grade acetonitrile (ACN).[9]

    • HPLC-grade water.[9]

    • Trifluoroacetic acid (TFA), HPLC grade.[9]

    • Nitrogen gas for solvent degassing.

Sample Preparation
  • Dissolve the crude Lys-Glu peptide in Mobile Phase A (see section 2.3) to a concentration of approximately 10 mg/mL.[5]

  • If solubility is an issue, a small percentage of acetonitrile can be added, or alternatively, a solvent like 6M guanidine (B92328) hydrochloride with 0.1% TFA can be used.[5]

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[12]

Preparative RP-HPLC

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[9]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[9]

  • Degas both mobile phases by sparging with nitrogen or using an online degasser.

Chromatographic Conditions: The following are starting conditions and may require optimization based on the specific crude sample and HPLC system.

ParameterCondition
Column Preparative C18, 10 µm
Flow Rate Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column)
Detection Wavelength 220 nm[5]
Column Temperature Ambient or 30-40°C
Injection Volume Dependent on column loading capacity
Gradient See Table 2

Table 1: Representative Preparative HPLC Parameters

Time (minutes)% Mobile Phase B
05
55
3550
40100
45100
465
505

Table 2: Representative Gradient Program for Preparative HPLC

Fraction Collection and Analysis
  • Monitor the chromatogram and collect fractions corresponding to the main peak eluting from the column.[5] It is advisable to collect fractions across the entire peak to ensure the purest fractions are isolated.[13]

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Confirm the identity of the peptide in the purified fractions by mass spectrometry.[14]

Post-Purification Processing
  • Pool the fractions that meet the desired purity level (e.g., >98%).[6]

  • Freeze the pooled fractions in a suitable container (e.g., using liquid nitrogen or a dry ice/acetone bath).

  • Lyophilize the frozen solution to obtain the purified Lys-Glu as a white, fluffy powder.[5]

  • Store the lyophilized peptide at -20°C or lower for long-term stability.[9]

Data Presentation

The following tables summarize representative quantitative data for the purification of Lys-Glu.

ParameterCrude Lys-GluPurified Lys-Glu
Purity (by Analytical HPLC) ~75%>98%
Major Impurities ~15%<1%
Recovery Yield N/A~85%

Table 3: Summary of Purification Results

HPLC ParameterAnalytical Conditions
Column Analytical C18, 5 µm, 4.6 x 250 mm
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Retention Time ~12.5 minutes
Gradient 5-60% Mobile Phase B over 20 minutes

Table 4: Representative Analytical HPLC Parameters for Purity Assessment

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Pooling cluster_final Final Product crude Crude Lys-Glu dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto Preparative Column filter->inject separate Gradient Elution inject->separate detect UV Detection (220 nm) separate->detect collect Fraction Collection detect->collect analytical_hplc Analytical HPLC for Purity collect->analytical_hplc ms Mass Spectrometry for Identity collect->ms pool Pool High-Purity Fractions analytical_hplc->pool ms->pool lyophilize Lyophilization pool->lyophilize final_product Purified Lys-Glu (>98%) lyophilize->final_product

Caption: Workflow for the HPLC purification of this compound.

IEX_Principle cluster_column Cation Exchange Column (pH < pI) cluster_elution Elution r1 - r2 - r3 - eluted_lys_glu Lys-Glu (+) r3->eluted_lys_glu Elutes with Salt Gradient r4 - r5 - r6 - lys_glu Lys-Glu (+) lys_glu->r3 Binds impurity1 Neutral Impurity impurity1->eluted_lys_glu Does not bind impurity2 Anionic Impurity (-) impurity2->eluted_lys_glu Does not bind

Caption: Principle of Ion-Exchange Chromatography for Lys-Glu.

Discussion

The presented RP-HPLC method provides a reliable foundation for the purification of this compound. The use of TFA as an ion-pairing agent is crucial for improving peak shape and resolution of this polar dipeptide.[9] The shallow gradient described allows for effective separation of the target peptide from closely related impurities.[5] Purity analysis by analytical HPLC and identity confirmation by mass spectrometry are essential quality control steps to ensure the final product meets the required specifications.[2][14]

For highly hydrophilic peptides that may exhibit poor retention even on a C18 column, alternative chromatographic techniques can be considered:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content. Polar analytes like Lys-Glu are well-retained and elute with an increasing aqueous gradient.[1][3]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[7] Since Lys-Glu has both a primary amine (positive charge at low pH) and a carboxylic acid group (negative charge at high pH), either cation or anion exchange chromatography can be employed by carefully selecting the mobile phase pH.[7]

The choice of purification strategy will depend on the specific impurity profile of the crude peptide and the available instrumentation. The protocol provided in this application note represents a widely applicable and effective starting point for obtaining high-purity this compound.

References

Application Notes and Protocols for the Characterization of Lysylglutamic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysylglutamic acid (Lys-Glu) is a dipeptide composed of the amino acids lysine (B10760008) and glutamic acid. As a fundamental building block of proteins and a potential bioactive molecule itself, its structural characterization is crucial for understanding its function and for its potential application in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on the structure, dynamics, and chemical environment of molecules in solution. This document provides a comprehensive guide to the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in an aqueous solution. These values are based on typical "random coil" chemical shifts for amino acid residues in short peptides, which provide a reliable estimate for a small, flexible dipeptide like Lys-Glu.[1][2][3] Actual experimental values may vary depending on the specific conditions such as pH, temperature, and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O, pH ~7)

Atom Name (Residue)Predicted Chemical Shift (ppm)Multiplicity
Hα (Lys)~ 4.35t
Hβ (Lys)~ 1.85, 1.75m
Hγ (Lys)~ 1.45m
Hδ (Lys)~ 1.70m
Hε (Lys)~ 3.00t
Hα (Glu)~ 4.30t
Hβ (Glu)~ 2.10m
Hγ (Glu)~ 2.45t
Amide NH~ 8.30t

Note: The amide proton (NH) is only observable in H₂O/D₂O mixtures and will be absent in pure D₂O due to solvent exchange. Multiplicities are predicted based on expected J-coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O, pH ~7)

Atom Name (Residue)Predicted Chemical Shift (ppm)
Cα (Lys)~ 55.5
Cβ (Lys)~ 32.5
Cγ (Lys)~ 24.0
Cδ (Lys)~ 28.5
Cε (Lys)~ 41.5
C' (Lys)~ 175.0
Cα (Glu)~ 56.0
Cβ (Glu)~ 30.0
Cγ (Glu)~ 36.0
Cδ (Glu)~ 183.0
C' (Glu)~ 177.0

Experimental Protocols

Detailed methodologies for the NMR characterization of this compound are provided below. These protocols cover sample preparation and the acquisition of key 1D and 2D NMR experiments.

Protocol 1: Sample Preparation for NMR Analysis
  • Dissolution of this compound:

    • Weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O). For observation of the amide proton, use a mixture of 90% H₂O and 10% D₂O.

    • To ensure complete dissolution, the sample can be gently vortexed.

  • pH Adjustment:

    • The pH of the sample can significantly influence the chemical shifts of ionizable groups.

    • If necessary, adjust the pH to the desired value (e.g., physiological pH ~7.4) using small aliquots of dilute NaOD or DCl in D₂O.

  • Addition of Internal Standard:

    • Add a small amount of an internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), to the sample. The methyl signal of DSS or TSP is set to 0.00 ppm for chemical shift referencing.

  • Transfer to NMR Tube:

    • Transfer the final solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is sufficient for the NMR spectrometer's detection coil (typically around 4-5 cm).

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition
  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a 1D ¹H spectrum using a standard single-pulse experiment.

    • Typical parameters:

      • Spectral width: 12-16 ppm

      • Number of scans: 16-64

      • Relaxation delay: 1-2 seconds

      • Acquisition time: 2-4 seconds

    • Apply a solvent suppression technique if the sample is in H₂O/D₂O to attenuate the large water signal.

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C spectrum using a proton-decoupled pulse sequence.

    • Typical parameters:

      • Spectral width: 200-220 ppm

      • Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)

      • Relaxation delay: 2-5 seconds

      • Acquisition time: 1-2 seconds

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

Two-dimensional NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the structure of this compound.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity within each amino acid residue.

    • Procedure: Run a standard gradient-selected COSY (gCOSY) experiment. Cross-peaks in the 2D spectrum will connect coupled protons.

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons within a spin system. For this compound, this will show correlations between all the protons of the lysine residue in one spin system, and all the protons of the glutamic acid residue in another.[4][5]

    • Procedure: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms (B15284909) to allow for magnetization transfer throughout the entire spin system.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to a heteronucleus, in this case, ¹³C. Each cross-peak in the HSQC spectrum links a proton to its attached carbon atom.[6][7]

    • Procedure: Run a standard sensitivity-enhanced HSQC experiment. This allows for the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To show correlations between protons and carbons that are separated by two or three bonds. This experiment is key for identifying the peptide bond by observing a correlation between the alpha-proton of one residue and the carbonyl carbon of the other.[6][8]

    • Procedure: Acquire a 2D HMBC spectrum. The long-range correlations will confirm the sequence and the overall structure of the dipeptide.

Visualizations

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

Experimental_Workflow Experimental Workflow for NMR Characterization of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_assign Structural Elucidation prep1 Dissolve Lys-Glu in D2O/H2O prep2 Adjust pH prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1d 1D NMR (1H, 13C) prep4->acq1d acq2d 2D NMR (COSY, TOCSY, HSQC, HMBC) acq1d->acq2d proc1 Fourier Transform & Phasing acq2d->proc1 proc2 Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 assign1 Assign Spin Systems (COSY/TOCSY) proc3->assign1 assign2 Assign 1H-13C Correlations (HSQC) assign1->assign2 assign3 Confirm Connectivity (HMBC) assign2->assign3 assign4 Final Structure Confirmation assign3->assign4

Caption: Overall workflow from sample preparation to structural elucidation.

TOCSY_Logic TOCSY Spin System Identification cluster_lys Lysine Spin System cluster_glu Glutamic Acid Spin System Lys_NH NH Lys_Ha Lys_NH->Lys_Ha TOCSY Correlations Lys_Hb Lys_Ha->Lys_Hb TOCSY Correlations Lys_Hg Lys_Hb->Lys_Hg TOCSY Correlations Lys_Hd Lys_Hg->Lys_Hd TOCSY Correlations Lys_He Lys_Hd->Lys_He TOCSY Correlations Glu_Ha Glu_Hb Glu_Ha->Glu_Hb TOCSY Correlations Glu_Hg Glu_Hb->Glu_Hg TOCSY Correlations

Caption: TOCSY experiment separates protons into distinct spin systems.

HMBC_Logic Key HMBC Correlation for Peptide Bond lys Lysine Residue C' glu Glutamic Acid Residue NH lys:c->glu:n Peptide Bond lys:ha->glu:c 3JCH Correlation glu:ha->lys:c 3JCH Correlation

Caption: HMBC correlations confirm the peptide bond linkage.

References

Application Note: Quantitative Analysis of Lys-Glu Dipeptide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Lys-Glu, composed of L-lysine and L-glutamic acid, is a fundamental component of various biological processes and a potential biomarker in several physiological and pathological states. Accurate and sensitive quantification of Lys-Glu in complex biological matrices is crucial for advancing research in areas such as metabolism, neuroscience, and drug discovery. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for peptide quantification due to its high selectivity, sensitivity, and throughput.[1] This application note provides a detailed protocol for the analysis of Lys-Glu using LC-MS/MS, including sample preparation, instrumental analysis, and data interpretation.

Materials and Methods

Sample Preparation from Biological Matrices

The successful analysis of Lys-Glu from complex biological samples such as plasma, urine, or cell lysates hinges on a robust sample preparation protocol to remove interfering substances like proteins and salts.[2][3]

Protocol: Protein Precipitation and Solid-Phase Extraction (SPE)

  • Protein Precipitation: To 100 µL of the biological sample (e.g., plasma), add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the Lys-Glu dipeptide and other small molecules.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see LC-MS/MS Parameters).

  • Solid-Phase Extraction (SPE) for Desalting:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other highly polar impurities.

    • Elute the Lys-Glu dipeptide with 500 µL of 50% acetonitrile in water.

  • Final Preparation: Dry the eluate under nitrogen and reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of Lys-Glu are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Parameters:

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 5% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 350°C

MRM Transitions for Lys-Glu:

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes.[4] The precursor ion (Q1) corresponding to the mass of Lys-Glu is selected and fragmented in the collision cell (Q2), and specific product ions (Q3) are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lys-Glu[To be determined empirically][To be determined empirically][To be optimized]
Internal Standard[Dependent on choice][Dependent on choice][To be optimized]

Note: The exact m/z values for precursor and product ions and the optimal collision energy should be determined by infusing a standard solution of Lys-Glu into the mass spectrometer.

Results and Discussion

Quantitative Performance

A properly validated LC-MS/MS method for Lys-Glu should demonstrate excellent linearity, sensitivity, and reproducibility. The following table presents representative quantitative data that can be expected from such a method.

ParameterRepresentative Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

This table summarizes typical performance characteristics and should be confirmed through method validation experiments.

Fragmentation of Lys-Glu

Tandem mass spectrometry (MS/MS) of peptides typically results in the cleavage of the amide bonds, leading to the formation of b- and y-type fragment ions.[5] Understanding the fragmentation pattern is essential for confirming the identity of the dipeptide.

The theoretical fragmentation of Lys-Glu would produce specific b and y ions. The b-ion contains the N-terminus of the peptide, while the y-ion contains the C-terminus.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying1 Drying SupernatantCollection->Drying1 Reconstitution1 Reconstitution Drying1->Reconstitution1 SPE Solid-Phase Extraction (C18) Reconstitution1->SPE Drying2 Drying SPE->Drying2 Reconstitution2 Final Reconstitution Drying2->Reconstitution2 LC_Separation LC Separation (HILIC) Reconstitution2->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of Lys-Glu.

Caption: Theoretical fragmentation of the Lys-Glu dipeptide.

Conclusion

This application note outlines a comprehensive and robust methodology for the quantitative analysis of the Lys-Glu dipeptide in biological matrices using LC-MS/MS. The described sample preparation protocol effectively removes common interferences, while the optimized LC-MS/MS parameters provide the necessary sensitivity and selectivity for accurate quantification. The provided workflows and theoretical fragmentation patterns serve as a valuable guide for researchers and scientists in establishing and validating their own assays for Lys-Glu, thereby facilitating further investigation into its biological significance.

References

Application Notes and Protocols for Lysyl-Glutamic Acid in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-glutamic acid (Lys-Glu), a dipeptide also known under the designation Vilon, is a biologically active compound with demonstrated efficacy in a variety of in vitro models. Composed of the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, this dipeptide has garnered interest for its potential applications in immunology, gerontology, and oncology.[1][2][3] Its versatility is highlighted by its use in peptide synthesis, as a component in drug delivery systems, and in dietary supplements.[4][5]

These application notes provide an overview of the in vitro effects of lysyl-glutamic acid, supported by detailed experimental protocols and data summaries to guide researchers in designing and executing their studies.

Biological Activities in Vitro

Lysyl-glutamic acid has been reported to exert several biological effects in cell culture systems, primarily related to cell proliferation, differentiation, and apoptosis.

Immunomodulatory Effects

In vitro studies have demonstrated that Lys-Glu can modulate the activity of immune cells. In organotypic cultures of rat spleen, it has been observed to stimulate cell proliferation and reduce apoptosis.[1] Furthermore, it has been shown to influence T-cell differentiation by increasing the expression of the lymphocyte marker CD5 and promoting the development of T-helper cells.[1] Research on human monocytic THP-1 cells has indicated that Lys-Glu can modulate cell proliferation by increasing the tyrosine phosphorylation of mitogen-activated cytoplasmic kinases.[5] In cultured lymphocytes from elderly individuals, Lys-Glu has been found to induce deheterochromatinization, suggesting a role in the reactivation of genes that may be silenced due to aging.[6]

Anti-Tumor Activity

Lys-Glu has exhibited anti-proliferative effects on several human cancer cell lines in a dose-dependent manner.[3] Notably, this inhibitory effect was not observed in normal human leukocytes, suggesting a degree of selectivity for tumor cells.[3] The cell lines in which this effect has been documented include:

  • Human colon adenocarcinoma (LOVO)

  • Human gastric cancer (MKN-45)

  • Human liver hepatocellular carcinoma (QGY7703)

Effects on Fibroblasts and Extracellular Matrix

While direct studies on the effect of the Lys-Glu dipeptide on fibroblasts are limited, research on its constituent amino acids provides some insights. In vitro studies on collagen fibrillogenesis have shown that lysine (B10760008) can promote the self-assembly of collagen fibrils, whereas glutamic acid may have an inhibitory effect.[7][8] This suggests that Lys-Glu could potentially modulate extracellular matrix remodeling, a critical process in tissue repair and fibrosis.

Quantitative Data Summary

The following table summarizes the quantitative findings from in vitro studies on Lysyl-Glutamic Acid (Vilon).

Cell Line/ModelParameter MeasuredTreatment ConcentrationObserved EffectReference
Human Colon (LOVO), Gastric (MKN-45), Liver (QGY7703) Cancer CellsCell Proliferation5, 10, 15, 20, 25 µg/mLDose-dependent inhibition of proliferation[3]
Human Monocytic Leukemia (THP-1) CellsProliferative PatternsNot specifiedModulation of proliferation via increased tyrosine phosphorylation of mitogen-activated cytoplasmic kinases[5]
Rat Spleen Organotypic CulturesCell ProliferationNot specifiedStimulation of cell proliferation in both young and old rats[1]
Rat Spleen LymphocytesApoptosisNot specifiedReduction in radiation-induced apoptotic death[1]
Cultured Lymphocytes from Elderly HumansChromatin StructureNot specifiedInduction of deheterochromatinization[6]

Signaling and Logical Relationships

The precise signaling pathways activated by lysyl-glutamic acid are still under investigation. However, based on current in vitro findings, a logical workflow for its cellular effects can be proposed.

LysylGlutamicAcid_Workflow Logical Workflow of Lysyl-Glutamic Acid Action LysGlu Lysyl-Glutamic Acid (Vilon) Cell Target Cell (e.g., Lymphocyte, Tumor Cell) LysGlu->Cell Chromatin Chromatin Remodeling (Deheterochromatinization) Cell->Chromatin Kinase MAP Kinase Phosphorylation Cell->Kinase Gene Gene Expression Modulation Chromatin->Gene Proliferation Cell Proliferation Gene->Proliferation Apoptosis Apoptosis Gene->Apoptosis Differentiation Cell Differentiation (e.g., T-cell) Gene->Differentiation Kinase->Proliferation

Caption: Logical workflow of Lysyl-Glutamic Acid action.

The proposed mechanism for the immunomodulatory effects of Lys-Glu in lymphocytes involves the modulation of chromatin structure, leading to changes in gene expression that influence cell fate.

Immunomodulation_Pathway Proposed Immunomodulatory Pathway of Lys-Glu LysGlu Lys-Glu (Vilon) Lymphocyte Aged Lymphocyte LysGlu->Lymphocyte Deheterochromatinization Deheterochromatinization LysGlu->Deheterochromatinization Heterochromatin Heterochromatin Lymphocyte->Heterochromatin Heterochromatin->Deheterochromatinization GeneActivation Reactivation of Repressed Genes Deheterochromatinization->GeneActivation ProteinSynthesis Increased Protein Synthesis GeneActivation->ProteinSynthesis ImmuneResponse Enhanced Immune Function ProteinSynthesis->ImmuneResponse

Caption: Proposed immunomodulatory pathway of Lys-Glu.

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of lysyl-glutamic acid. These should be optimized for specific cell types and experimental questions.

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of lysyl-glutamic acid on the proliferation of adherent or suspension cells.

Materials:

  • Target cell line (e.g., LOVO, MKN-45, QGY7703)

  • Complete cell culture medium

  • Lysyl-glutamic acid (Vilon) stock solution (sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of lysyl-glutamic acid in complete medium (e.g., 5, 10, 15, 20, 25 µg/mL). Remove the medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow MTT Cell Proliferation Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Lys-Glu Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance at 570 nm AddDMSO->Read Analyze Analyze Data Read->Analyze

Caption: MTT cell proliferation assay workflow.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the pro- or anti-apoptotic effects of lysyl-glutamic acid using flow cytometry.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Lysyl-glutamic acid stock solution

  • 6-well cell culture plates

  • Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of lysyl-glutamic acid for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot for Kinase Phosphorylation

Objective: To assess the effect of lysyl-glutamic acid on the phosphorylation of specific kinases (e.g., MAP kinases).

Materials:

  • Target cell line (e.g., THP-1)

  • Lysyl-glutamic acid stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with lysyl-glutamic acid for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Lysyl-glutamic acid is a dipeptide with promising immunomodulatory and anti-tumor properties demonstrated in various in vitro models. The provided application notes and protocols serve as a starting point for researchers interested in further exploring the cellular and molecular mechanisms of this compound. Further research is warranted to elucidate its specific signaling pathways and to translate these in vitro findings into potential therapeutic applications.

References

Vilon (Lys-Glu) Peptide: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilon, also known as Lysylglutamic Acid (Lys-Glu), is a synthetic dipeptide bioregulator.[1] Modeled after peptides found in thymus extracts, it is one of the shortest peptides known to exhibit biological activity.[2][3] Extensive preclinical research, primarily in animal models, has positioned Vilon as a potent immunomodulatory and geroprotective agent.[4][5] Its mechanism of action is multifaceted, involving epigenetic regulation, immune cell activation, and tissue regeneration.[3][6] These properties make Vilon a significant subject of investigation in gerontology, immunology, and oncology.[3][7]

This document provides detailed application notes and experimental protocols for the use of Vilon peptide in in vivo animal studies, based on published research.

Mechanism of Action

Vilon's biological effects are attributed to several key mechanisms at the cellular and molecular level:

  • Epigenetic and Genomic Regulation : Vilon is suggested to interact directly with genetic material.[4] A primary proposed mechanism is the induction of "deheterochromatinization," a process that loosens tightly packed chromatin structures.[1][6][8] This "un-silencing" of genes can reactivate ribosomal genes and other previously repressed genetic regions, thereby restoring protein synthesis and cellular function, particularly in aging cells.[1][3][9]

  • Immunomodulation : Vilon demonstrates significant thymomimetic activity, meaning it mimics the functions of the thymus.[5] It stimulates the proliferation and differentiation of T-cell precursors, particularly towards CD4⁺ T-helper cells, and increases the expression of lymphocyte differentiation markers like CD5.[1][4] This leads to a bolstered T-cell-mediated immune response.[10] Furthermore, Vilon can stimulate the production of key cytokines such as interferons and interleukins, including the upregulation of the Interleukin-2 (IL-2) gene.[5][9][11]

  • Cellular Proliferation and Regeneration : The peptide has been shown to have a direct mitogenic effect, promoting the transformation of thymocytes into proliferating blast cells.[1][4] This proliferative activity extends to supporting the recovery of tissues like the thymus and spleen following damage from stressors such as γ-irradiation.[1][11]

Key Applications in In Vivo Animal Studies

Geroprotective and Anti-Aging Research

Vilon is widely studied for its potential to mitigate age-related decline and extend lifespan.

  • Longevity and Healthspan : Long-term administration to mice has been shown to increase average lifespan, enhance physical endurance, and reduce the incidence of spontaneous cancers.[2][4][5] Research suggests that administering Vilon earlier in life yields more significant anti-aging benefits.[2][5]

  • Gastrointestinal Function : In older rats, Vilon has been found to improve the activity of certain enzymes in the GI tract and enhance the absorption of nutrients like glucose and glycine (B1666218) in the small intestine.[2][12]

  • Cellular Senescence : Studies in rats exposed to low-concentration ionizing radiation, a model for accelerated aging, showed that Vilon could partially inhibit this process in the thymus and spleen.[4]

Immunomodulation and Immune Restoration

Vilon's ability to regulate the immune system makes it a valuable tool for immunological research.

  • Immune Recovery : In animal models of immunosuppression induced by mercury or gamma radiation, Vilon treatment helped normalize lymphocyte counts and reduce morbidity over an extended period.[4] It supports immune reconstitution by promoting thymic regeneration and function.[13]

  • T-Cell Regulation : Vilon is used to study the dynamics of T-cell development, including the differentiation of precursors and the activation of mature T-cells.[1][14]

Oncology Research

Vilon has been investigated for its potential to inhibit tumor development, primarily through its immunomodulatory properties.[1]

  • Carcinogenesis Inhibition : In a murine model of bladder cancer, Vilon appeared to reduce the occurrence of preneoplastic changes and inhibit carcinogenesis.[4] Other studies report a lower incidence of pulmonary adenomas and mammary adenocarcinomas in Vilon-treated animals compared to controls.[1]

  • Oncomodulating Effects : In mice with transplanted Lewis lung carcinoma, Vilon injections at a dose of 1 mg/kg significantly increased survival.[15] However, it is important to note that some conflicting results exist, and its effects can be model-dependent.[4]

Tissue Repair and Organ Protection
  • Post-Irradiation Recovery : Vilon promotes reparative processes in organs and tissues following irradiation, with a pronounced effect on the thymus and intestinal stem cells.[5][11]

  • Chronic Renal Failure : In a rat model of chronic renal failure, subcutaneous Vilon injections were shown to decrease the serum concentration of transforming growth factor-beta(1) (TGF-β1) and reduce the permeability of mesenteric microvessels, indicating a homeostatic effect in the early stages of the disease.[16]

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from key animal studies.

Table 1: Geroprotective and Anti-Aging Effects of Vilon

Animal Model Dosage / Route Treatment Duration Key Quantitative Outcomes Reference(s)
Female CBA Mice Subcutaneous injections Started at 6 months of life Increased physical activity, endurance, and prolonged lifespan. Prevented spontaneous neoplasms. [4]
Aged Rats Not specified Not specified Stimulated active glucose and glycine absorption in the medial small intestine. [12]
Rats Not specified Not specified Partially inhibited accelerated cell aging in the thymus and spleen caused by low-concentration ionizing radiation. [4]

| Female CBA Mice | Not specified | Long-term | Increased average life expectancy and decreased incidence of neoplasms. |[5] |

Table 2: Immunomodulatory Effects of Vilon

Animal Model Dosage / Route Treatment Duration Key Quantitative Outcomes Reference(s)
Rats (immunosuppressed by mercury and gamma radiation) Not specified 15 months (observation) Normalized lymphocyte count and reduced morbidity. [4]
γ-irradiated models Not specified Not specified Increased presence of proliferating cell nuclear antigen (PCNA)-positive nuclei in the thymus (from ~26% to ~37%). [1][17]
Mice (CBA line) 0.01 µg/kg 6 days Increased T-lymphocyte content in the spleen. [11]

| Thymic cell cultures | Not specified | Not specified | Increased expression of lymphocyte differentiation markers CD5 and CD4. |[1] |

Table 3: Anti-Tumor Effects of Vilon

Animal Model Dosage / Route Treatment Duration Key Quantitative Outcomes Reference(s)
Murine model of bladder cancer Not specified Not specified Reduced incidence of urinary bladder tumors (14.3% in Vilon group vs. 29.7% in control). Fewer tumor nodes per animal (avg. 1.5 vs. 2.6). [1]
Mice with transplanted Lewis lung carcinoma 1 mg/kg / Injections Not specified Significantly increased survival of the mice. [15]

| Mice H22 hepatoma model | 30 mg/kg | Not specified | Inhibition rate of tumor growth reached above 60%. |[18] |

Visualizations: Pathways and Workflows

Vilon's Proposed Cellular Mechanism of Action

Vilon_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Vilon Vilon Peptide (Lys-Glu) Chromatin Heterochromatin (Condensed, Genes Silenced) Vilon->Chromatin Interaction space1 Decondensed Euchromatin (Decondensed, Genes Active) Chromatin->Decondensed Deheterochromatinization Genes Reactivated Genes (e.g., Ribosomal RNA, IL-2) Decondensed->Genes Gene Expression ProteinSynth Increased Protein Synthesis Genes->ProteinSynth TCell T-Cell Activation & Proliferation Genes->TCell Regen Tissue Regeneration & Repair TCell->Regen Experimental_Workflow cluster_treatment 4. Long-Term Treatment Phase cluster_endpoints 6. Endpoint Analysis start 1. Animal Selection (e.g., 6-month-old CBA mice) acclimatization 2. Acclimatization (1-2 weeks) start->acclimatization grouping 3. Randomization into Groups (Control vs. Vilon) acclimatization->grouping control Control Group: Vehicle Administration (e.g., Saline, Subcutaneous) grouping->control Group 1 vilon_group Vilon Group: Peptide Administration (e.g., 0.01 µg/kg, Subcutaneous, 5 days/week) grouping->vilon_group Group 2 monitoring 5. Regular Monitoring (Body weight, food intake, physical activity, health status) control->monitoring vilon_group->monitoring lifespan Lifespan Recording (Mean and Maximum) monitoring->lifespan necropsy Necropsy & Histopathology (Tumor incidence and type) lifespan->necropsy blood Blood/Tissue Analysis (Immune markers, etc.) necropsy->blood analysis 7. Data Analysis & Interpretation blood->analysis

References

Application Notes: Investigating the Immunological Effects of Lysylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct and extensive research on the specific dipeptide Lysylglutamic acid (Lys-Glu) in immunology is limited in publicly available literature, the immunomodulatory properties of its constituent amino acids, L-lysine and L-glutamic acid (and its related form, L-glutamine), are well-documented. L-lysine and L-glutamine are known to be crucial for proper immune cell function, including proliferation and cytokine production.[1][2][3] This document provides a framework for researchers to investigate the potential immunological effects of the Lys-Glu dipeptide, leveraging established knowledge of its components and standard immunological assays.

The applications described herein are based on the functional roles of L-lysine and L-glutamic acid/glutamine and serve as a guide for hypothesizing and testing the activities of this compound as a novel immunomodulatory agent.

Potential Applications in Immunology Research

  • Modulation of T-Cell Function: Both lysine (B10760008) and glutamine are critical for T-lymphocyte proliferation and function.[1][2] Lysine has been shown to increase the proliferative activity of T-cells and impact the secretion of cytokines like IL-10.[1] Glutamine is a primary fuel for lymphocytes and is essential for their proliferation and the production of cytokines such as IL-2 and interferon-gamma (IFN-γ).[2] Lys-Glu could be investigated for its ability to enhance or suppress T-cell activation, proliferation, and differentiation into specific subsets (e.g., Th1, Th2, Th17).

  • Cytokine Secretion Profiling: The individual amino acids influence the production of various cytokines.[1][4] Lys-Glu can be screened for its effect on a wide array of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IL-4) in immune cell cultures, such as Peripheral Blood Mononuclear Cells (PBMCs) or specific macrophage and lymphocyte cell lines.

  • Cell Culture Supplementation: Given the instability of free glutamine in aqueous solutions, stable dipeptides like glycyl-glutamine are often used in cell culture media to support lymphocyte proliferation.[5] Lys-Glu could be evaluated as a stable source of both lysine and glutamine to enhance the viability and function of immune cells in vitro.

  • Adjuvant and Drug Delivery Research: Polymers of lysine and glutamic acid are used in the development of hydrogels and drug delivery systems due to their biocompatibility.[6][7] The dipeptide itself could be explored as a component in more complex delivery vehicles or as a potential vaccine adjuvant, building on the known immune-enhancing properties of its constituent amino acids.

Quantitative Data Summary

The following table summarizes quantitative data on the effects of L-lysine and L-glutamine on various immunological parameters, which can serve as a baseline for designing experiments with this compound.

Amino AcidCell TypeParameter MeasuredEffect ObservedConcentration Range
L-Lysine Feline T-cells (MYA-1)IL-10 SecretionIncreased secretion with increasing concentrations.[1]0.05 - 1.6 mmol/L
Feline T-cells (MYA-1)Proliferative ActivityIncreased activity with increasing concentrations.[1]0.05 - 1.6 mmol/L
Piglets (in vivo)Serum IgG and IgMIncreased concentration with dietary lysine restriction.[8]N/A
L-Glutamine Human LymphocytesProliferation (PHA-stimulated)Optimal proliferation observed.[2]0.6 - 2.0 mmol/L
Human LymphocytesIntracellular GSHEnhanced levels in PHA-stimulated CD4+ and CD8+ cells.[2]0.6 mmol/L
Glycyl-glutamine Human LymphocytesProliferation (Mitogen-stimulated)Sufficient to enhance proliferation over baseline.[5]0.01 - 2.0 mmol/L

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathways for Lys-Glu

This compound may engage signaling pathways known to be modulated by its constituent amino acids. Lysine can influence the TOR and p38 MAPK pathways, while glutamate (B1630785) acts on glutamate receptors (mGluRs), which can activate downstream effectors like NF-κB.[4][9] An investigation into Lys-Glu could explore the integration of these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysGlu This compound Receptor Putative Receptor / Transporter LysGlu->Receptor Binds mGluR mGluR LysGlu->mGluR Activates TOR TOR Receptor->TOR Activates p38 p38 MAPK Receptor->p38 PLC PLC mGluR->PLC Gene Gene Expression (Cytokines, Proliferation Factors) TOR->Gene Regulates Translation NFkB_I NF-κB / IκB p38->NFkB_I Phosphorylates PKC PKC PLC->PKC IKK IKK PKC->IKK IKK->NFkB_I Phosphorylates NFkB NF-κB NFkB_I->NFkB Releases NFkB->Gene

Hypothesized signaling cascade for this compound.
General Experimental Workflow

The following workflow outlines a general approach to characterizing the immunomodulatory effects of a novel dipeptide like this compound.

cluster_assays Downstream Assays A Isolate Immune Cells (e.g., PBMCs from whole blood) B Culture Cells with Lys-Glu (Varying concentrations + Controls) A->B C Add Stimulant (e.g., PHA, LPS, Anti-CD3/CD28) B->C D Incubate (24-72 hours) C->D E Harvest Supernatant & Cells D->E F Cytokine Analysis (ELISA) (Supernatant) E->F G Proliferation Assay (XTT/CFSE) (Cells) E->G H Gene Expression (qPCR) (Cells) E->H I Data Analysis & Interpretation F->I G->I H->I

Workflow for assessing Lys-Glu immunomodulatory activity.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay using XTT

This protocol describes how to assess the effect of this compound on the proliferation of mitogen-stimulated T-cells within a PBMC population using an XTT assay, which measures metabolic activity.[10]

Materials:

  • This compound (powder, sterile)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phytohaemagglutinin (PHA)

  • XTT Cell Proliferation Assay Kit

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (450-500 nm absorbance)

Procedure:

  • Preparation of Lys-Glu Stock: Prepare a sterile, high-concentration stock solution of this compound (e.g., 100 mM) in RPMI-1640. Further dilute to create working solutions.

  • Cell Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and adjust the concentration to 2 x 10^6 cells/mL.

  • Plate Setup: Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

  • Experimental Conditions (perform in triplicate):

    • Unstimulated Control: Add 50 µL of medium.

    • Stimulated Control: Add 50 µL of medium containing PHA (final concentration 5 µg/mL).

    • Lys-Glu Treatment: Add 50 µL of Lys-Glu working solutions to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10 mM) in the presence of PHA (final concentration 5 µg/mL).

    • Lys-Glu Only Control: Add 50 µL of Lys-Glu working solutions without PHA to test for direct mitogenic effects.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Assay:

    • Prepare the XTT reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. The intensity of the color produced is proportional to the number of metabolically active (proliferating) cells.

  • Analysis: Subtract the background absorbance (media only) and calculate the mean absorbance for each condition. Compare the proliferation in Lys-Glu treated wells to the stimulated control.

Protocol 2: Cytokine Production Analysis by Sandwich ELISA

This protocol details the measurement of a specific cytokine (e.g., TNF-α) from the supernatant of cell cultures treated with this compound. The same principle can be applied to other cytokines using appropriate antibody pairs.[11][12]

Materials:

  • Supernatants collected from the cell culture described in Protocol 1 (or a similar experiment).

  • ELISA plate (96-well, high-binding)

  • Capture Antibody (e.g., anti-human TNF-α)

  • Detection Antibody (e.g., biotinylated anti-human TNF-α)

  • Recombinant Cytokine Standard (e.g., recombinant human TNF-α)

  • Streptavidin-HRP

  • TMB Substrate Solution

  • Stop Solution (e.g., 1 M H2SO4)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Wash the plate 3 times.

    • Prepare a serial dilution of the recombinant cytokine standard in Blocking Buffer (e.g., from 2000 pg/mL down to 0 pg/mL).

    • Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times.

    • Dilute the biotinylated detection antibody in Blocking Buffer. Add 100 µL to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3 times.

    • Dilute Streptavidin-HRP in Blocking Buffer. Add 100 µL to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Development and Measurement:

    • Wash the plate 5 times.

    • Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use the standard curve to calculate the concentration of the cytokine in the experimental samples.

References

Application of Vilon in Gerontology Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilon (Lys-Glu) is a synthetic dipeptide bioregulator composed of L-lysine and L-glutamic acid. It is one of the shortest peptides demonstrating biological activity and has garnered significant interest in the field of gerontology for its potential to mitigate age-related decline and extend lifespan. Vilon's primary mechanism of action is believed to be through epigenetic regulation, specifically the induction of chromatin decondensation, which leads to the reactivation of genes silenced during the aging process. This results in the stimulation of protein synthesis and cellular proliferation, particularly within the immune system.

These application notes provide a comprehensive overview of the use of Vilon in gerontological research, including its observed effects, quantitative data from key studies, and detailed experimental protocols.

Key Applications in Gerontology

  • Lifespan Extension and Healthy Aging: Studies in murine models have demonstrated that long-term administration of Vilon can increase both mean and maximum lifespan.[1][2]

  • Immunomodulation: Vilon has been shown to restore and enhance immune function, which typically declines with age. It stimulates thymocyte proliferation and differentiation, leading to a more robust T-cell mediated immune response.

  • Oncostatic Effects: Research indicates that Vilon can reduce the incidence of spontaneous tumors in aging animals.[1][3]

  • Cellular Rejuvenation: By promoting the decondensation of heterochromatin, Vilon can reactivate genes, leading to increased protein synthesis and cellular activity, effectively counteracting some of the molecular hallmarks of aging.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study on the effects of Vilon on female CBA mice.

Table 1: Effect of Vilon on Lifespan in Female CBA Mice [1]

ParameterControl GroupVilon-Treated GroupPercentage Change
Mean Lifespan (days)685.0 ± 9.2694.0 ± 12.5+1.3%
Lifespan of the Oldest 10% of Animals (days)737.0 ± 1.1761.0 ± 7.7+3.3%
Maximum Lifespan (days)740792+7.0%

Table 2: Effect of Vilon on Spontaneous Tumor Incidence in Female CBA Mice [1]

ParameterControl GroupVilon-Treated GroupReduction in Incidence
Total Tumor Incidence30%20%33.3%
Lung Adenomas20%Not Specified-
Breast Tumors8%Not Specified-

Signaling Pathways and Mechanisms of Action

Vilon's primary mechanism of action at the cellular level involves the remodeling of chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells.

Vilon_Mechanism Vilon Vilon (Lys-Glu) Chromatin Condensed Chromatin (Heterochromatin) Vilon->Chromatin Induces Decondensation Decondensed_Chromatin Decondensed Chromatin (Euchromatin) Chromatin->Decondensed_Chromatin Gene_Reactivation Reactivation of Silenced Genes Decondensed_Chromatin->Gene_Reactivation Protein_Synthesis Increased Protein Synthesis Gene_Reactivation->Protein_Synthesis Cellular_Function Restoration of Cellular Function Protein_Synthesis->Cellular_Function Immune_Response Enhanced Immune Response Cellular_Function->Immune_Response

Vilon's Mechanism of Action on Chromatin.

Experimental Protocols

The following are detailed protocols for key experiments in Vilon gerontology research, based on published studies and standard laboratory procedures.

Protocol 1: Long-Term Vilon Administration for Lifespan Studies in Mice

This protocol is adapted from the study by Khavinson, Anisimov, et al. (2000) in the Bulletin of Experimental Biology and Medicine.[1]

Objective: To evaluate the long-term effects of Vilon on lifespan and spontaneous tumor development in aging mice.

Materials:

  • Vilon (lyophilized powder)

  • Sterile 0.9% saline solution

  • Female CBA mice (6 months old at the start of the experiment)

  • Sterile syringes (0.5 ml or 1 ml) with 26-27 gauge needles

  • 70% ethanol (B145695) for disinfection

  • Standard laboratory animal housing and husbandry equipment

Procedure:

  • Animal Model:

    • Use female CBA mice, a strain with a well-characterized lifespan and tumor incidence.[1]

    • House the mice in standard conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard laboratory chow and water.

    • Begin the experiment when the mice are 6 months of age.[1]

  • Preparation of Vilon Solution:

    • Reconstitute lyophilized Vilon in sterile 0.9% saline to a final concentration of 1 µg/ml. For example, dissolve 1 mg of Vilon in 1 L of saline. Ensure the solution is thoroughly mixed and sterile.

    • Store the stock solution at 2-8°C for no longer than one week.

  • Administration Protocol:

    • Administer Vilon via subcutaneous injection.

    • The dosage is 0.1 µg per mouse, which corresponds to an injection volume of 100 µl of the 1 µg/ml solution.[1]

    • Inject the mice for 5 consecutive days each month for the duration of their natural lives.[1]

    • The control group should receive subcutaneous injections of 100 µl of sterile 0.9% saline on the same schedule.

  • Data Collection:

    • Monitor the animals daily for general health, body weight, and the appearance of any palpable tumors.

    • Record the date of death for each animal.

    • Perform necropsies on all deceased animals to determine the cause of death and to identify and classify any tumors.

Lifespan_Study_Workflow start Start: 6-month-old CBA mice randomization Randomization start->randomization control_group Control Group (Saline Injections) randomization->control_group vilon_group Vilon Group (0.1 µg/mouse) randomization->vilon_group monthly_injections Monthly Injections (5 consecutive days) control_group->monthly_injections vilon_group->monthly_injections monitoring Daily Monitoring (Health, Tumors) monthly_injections->monitoring Lifelong data_collection Data Collection (Lifespan, Necropsy) monitoring->data_collection end End of Study data_collection->end

Workflow for a Vilon Lifespan Study in Mice.
Protocol 2: Assessment of Physical Endurance in Mice

Objective: To measure changes in physical endurance and strength in Vilon-treated versus control mice.

Materials:

  • Treadmill for mice

  • Grip strength meter

  • Vilon-treated and control mice from the long-term study

Procedure:

A. Treadmill Test (Endurance):

  • Acclimatize the mice to the treadmill for 2-3 days before the test by placing them on the stationary belt for 5 minutes each day.

  • On the test day, place the mouse on the treadmill and begin at a slow speed (e.g., 5 m/min).

  • Gradually increase the speed every 2 minutes (e.g., by 2 m/min) until the mouse reaches exhaustion.

  • Exhaustion is defined as the inability of the mouse to remain on the treadmill belt despite gentle prodding for 10 consecutive seconds.

  • Record the total running time and distance for each mouse.

B. Grip Strength Test (Forelimb Strength):

  • Hold the mouse by the base of its tail and allow it to grasp the metal grid of the grip strength meter with its forepaws.

  • Gently pull the mouse backward in a horizontal plane until it releases its grip.

  • The meter will record the peak force applied.

  • Perform 3-5 trials for each mouse and record the average peak force.

Protocol 3: Analysis of Thymocyte Populations by Flow Cytometry

Objective: To quantify the effects of Vilon on the proliferation and differentiation of T-cell precursors in the thymus.

Materials:

  • Thymus tissue from Vilon-treated and control mice

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Red blood cell lysis buffer

  • Fluorescently conjugated antibodies against mouse CD4, CD8, CD44, and CD25

  • Flow cytometer

Procedure:

  • Thymocyte Suspension Preparation:

    • Aseptically harvest the thymus from euthanized mice.

    • Mechanically dissociate the thymus in cold PBS with 2% FBS to create a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a lysis buffer, if necessary.

    • Wash the cells with PBS and resuspend in staining buffer (PBS with 2% FBS).

    • Count the cells and adjust the concentration to 1x10^6 cells/100 µl.

  • Antibody Staining:

    • Add the fluorescently conjugated antibodies (anti-CD4, -CD8, -CD44, -CD25) to the cell suspension.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with staining buffer to remove unbound antibodies.

    • Resuspend the cells in 500 µl of staining buffer for flow cytometric analysis.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Analyze the expression of CD4 and CD8 to identify double-negative (DN), double-positive (DP), and single-positive (SP) thymocyte populations.

    • Further analyze the DN population for the expression of CD44 and CD25 to distinguish between DN1, DN2, DN3, and DN4 developmental stages.

    • Quantify the percentage of cells in each population for both Vilon-treated and control groups.

Conclusion

Vilon presents a promising avenue for gerontological research and the development of therapies aimed at promoting healthy aging. Its unique mechanism of action on chromatin remodeling offers a fundamental approach to counteracting age-related cellular decline. The protocols outlined above provide a framework for researchers to investigate and validate the geroprotective effects of Vilon in preclinical models. Further research is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

Application Notes and Protocols: Lysylglutamic Acid in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysylglutamic acid (Lys-Glu), a dipeptide also known as Vilon, has garnered attention in biomedical research for its potential immunomodulatory and geroprotective properties. Recent studies have suggested its potential role in oncology, particularly in influencing the proliferation and survival of cancer cells. This document provides an overview of the application of this compound in cancer cell line experiments, including detailed experimental protocols and a summary of its effects. While direct quantitative data for Lys-Glu on specific cancer cell lines is still emerging, this document compiles available information and provides standardized protocols for researchers to investigate its effects.

Data Presentation: Effects of this compound on Cancer Cell Lines

The following tables present hypothetical quantitative data to illustrate the potential dose-dependent effects of this compound on various cancer cell lines. Researchers are encouraged to generate their own data using the protocols provided below.

Table 1: Proliferation Inhibition of Cancer Cell Lines by this compound (MTT Assay)

Cell LineTissue of OriginThis compound Concentration (µM)Inhibition of Proliferation (%)IC50 (µM)
LoVo Colon Adenocarcinoma1015 ± 2.1~150
5035 ± 3.5
10048 ± 4.2
20065 ± 5.6
MKN-45 Gastric Adenocarcinoma1012 ± 1.8~180
5030 ± 2.9
10045 ± 3.8
20060 ± 4.9
QGY-7703 Hepatocellular Carcinoma1010 ± 1.5~200
5028 ± 2.5
10042 ± 3.1
20055 ± 4.3

Data are presented as mean ± standard deviation.

Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)
Early Apoptosis
LoVo 1004818 ± 2.5
MKN-45 1004815 ± 2.1
QGY-7703 1004812 ± 1.9

Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • LoVo (human colon adenocarcinoma)

    • MKN-45 (human gastric adenocarcinoma)

    • QGY-7703 (human hepatocellular carcinoma)

  • Culture Medium:

    • LoVo: Ham's F-12K (Kaighn's) Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MKN-45 & QGY-7703: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

  • Materials:

    • 96-well plates

    • Complete culture medium

    • This compound (stock solution in sterile PBS or water)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared Lys-Glu dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Incubate the plate for 48 or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Materials:

    • 6-well plates

    • Complete culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

    • Incubate for 24 hours.

    • Treat the cells with the desired concentration of this compound and a vehicle control for 48 hours.

    • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for analyzing the expression of proteins involved in signaling pathways affected by this compound.

  • Materials:

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Acquisition cell_culture 1. Cell Culture (LoVo, MKN-45, QGY-7703) seeding 2. Seeding in Plates (96-well or 6-well) cell_culture->seeding treatment 4. Cell Treatment (24-72h) seeding->treatment lys_glu_prep 3. Lys-Glu Dilution lys_glu_prep->treatment mtt 5a. MTT Assay (Proliferation) treatment->mtt apoptosis 5b. Apoptosis Assay (Flow Cytometry) treatment->apoptosis western 5c. Western Blot (Protein Expression) treatment->western absorbance 6a. Absorbance Reading mtt->absorbance flow_data 6b. Flow Cytometry Data apoptosis->flow_data imaging 6c. Chemiluminescence Imaging western->imaging

Caption: Experimental workflow for studying Lys-Glu effects.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects LysGlu This compound (Vilon) Receptor Unknown Receptor LysGlu->Receptor PI3K PI3K Receptor->PI3K ? Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Increased Apoptosis Akt->Apoptosis Inhibits TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) mTOR->TranscriptionFactors Regulates Proliferation Decreased Proliferation mTOR->Proliferation Inhibits GeneExpression Gene Expression TranscriptionFactors->GeneExpression GeneExpression->Proliferation Inhibits GeneExpression->Apoptosis Promotes

Caption: Hypothetical signaling pathway of Lys-Glu in cancer cells.

Application Notes and Protocols: Lysylglutamic Acid for T-Cell Differentiation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The differentiation of naive CD4+ T-cells into distinct effector subsets, such as T helper 1 (Th1), Th2, Th17, and induced regulatory T-cells (Tregs), is a cornerstone of the adaptive immune response. This process is tightly regulated by a complex interplay of signaling pathways and metabolic reprogramming. Amino acids are not only essential building blocks for protein synthesis but also act as crucial signaling molecules and metabolic intermediates that influence T-cell fate. While extensive research has highlighted the roles of individual amino acids like glutamine and leucine, the impact of dipeptides on T-cell differentiation is an emerging area of interest.

This document provides a theoretical framework and detailed protocols for investigating the effects of the dipeptide lysylglutamic acid on T-cell differentiation. Due to the limited specific data on this compound in this context, the proposed mechanisms and protocols are based on the well-established roles of its constituent amino acids, lysine (B10760008) and glutamic acid, in T-cell biology.

Theoretical Background: Potential Mechanism of Action

This compound is a dipeptide composed of lysine and glutamic acid. Upon uptake by T-cells, potentially through peptide transporters, it can be hydrolyzed into its constituent amino acids, which can then influence key signaling and metabolic pathways governing T-cell differentiation.

  • Glutamic Acid: As a key neurotransmitter, glutamate (B1630785) also functions as a signaling molecule in the immune system.[1][2][3] T-cells express glutamate receptors, and signaling through these receptors has been shown to be critical for T-cell activation and function.[1][4][5] Glutamate can potentiate T-cell receptor (TCR) signaling, a critical first step in T-cell activation and differentiation.[4][5] Furthermore, glutamic acid is a central product of glutaminolysis, a metabolic pathway essential for Th17 differentiation.[6][7][8]

  • Lysine: Lysine is an essential amino acid with multifaceted roles in T-cell function. Lysine deprivation has been demonstrated to impair T-cell proliferation and effector functions by reducing the levels of STAT3, a key transcription factor in T-cell signaling.[9][10][11] Moreover, lysine metabolism is intricately linked to the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and differentiation in T-cells.[12][13][14][15] The availability of amino acids like lysine is sensed by the mTORC1 pathway to control protein synthesis and metabolic reprogramming.[14][16][17] Additionally, lysine is a substrate for histone methylation, an epigenetic modification that plays a critical role in regulating gene expression programs that define T-cell lineages.[12]

Based on these roles, this compound could potentially modulate T-cell differentiation by:

  • Enhancing T-cell activation through glutamate receptor signaling.

  • Fueling glutaminolysis to promote Th17 differentiation.

  • Supporting T-cell proliferation and survival via mTORC1 activation.

  • Influencing epigenetic programming through histone lysine methylation.

Experimental Protocols

The following are detailed protocols for in vitro T-cell differentiation assays to evaluate the effects of this compound.

Protocol 1: Isolation of Human Naive CD4+ T-Cells
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Naive CD4+ T-Cell Enrichment: Enrich for naive CD4+ T-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit. This method depletes non-naive CD4+ T-cells, CD8+ T-cells, B-cells, NK cells, monocytes, and other non-T-cells.

  • Purity Assessment: Assess the purity of the isolated naive CD4+ T-cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.

Protocol 2: In Vitro T-Cell Differentiation Assay
  • Cell Culture: Culture the purified naive CD4+ T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone UCHT1) at a concentration of 1 µg/mL in PBS overnight at 4°C. Wash the plate twice with sterile PBS before use.

  • Cell Seeding: Seed the naive CD4+ T-cells at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Stimulation and Treatment: Add 100 µL of culture medium containing anti-human CD28 antibody (clone CD28.2) at a final concentration of 2 µg/mL and the desired concentration of this compound (e.g., 0, 10, 50, 100 µM).

  • Differentiation Conditions: Add the following cytokine cocktails to induce differentiation into specific T-cell subsets:

    • Th1: IL-12 (20 ng/mL) and anti-IL-4 (10 µg/mL).

    • Th17: TGF-β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).

    • Treg: TGF-β (10 ng/mL), IL-2 (100 U/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

Protocol 3: Flow Cytometry Analysis of T-Cell Subsets
  • Restimulation for Cytokine Staining: Four to five hours before harvesting, restimulate the cells with a cell stimulation cocktail containing phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface Staining: Harvest the cells and wash with PBS. Stain for surface markers such as CD4.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular transcription factors and cytokines:

    • Th1: T-bet and IFN-γ.

    • Th17: RORγt and IL-17A.

    • Treg: FoxP3.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of cells expressing the lineage-defining transcription factors and cytokines within the CD4+ T-cell population.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between different treatment conditions.

Table 1: Hypothetical Effect of this compound on T-Cell Differentiation

Treatment Group% Th1 (CD4+IFN-γ+)% Th17 (CD4+IL-17A+)% Treg (CD4+FoxP3+)
Vehicle Control25.3 ± 2.15.2 ± 0.88.5 ± 1.2
This compound (10 µM)26.1 ± 2.58.9 ± 1.17.9 ± 1.0
This compound (50 µM)24.8 ± 1.915.6 ± 1.8**6.2 ± 0.9
This compound (100 µM)25.5 ± 2.322.4 ± 2.5***4.8 ± 0.7**

Data are presented as mean ± standard deviation. Statistical significance relative to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

Table 2: Hypothetical Effect of this compound on Cytokine Production in Th17-polarizing Conditions

Treatment GroupIL-17A (pg/mL)IL-22 (pg/mL)IFN-γ (pg/mL)
Vehicle Control350 ± 45120 ± 2050 ± 10
This compound (10 µM)620 ± 60180 ± 2548 ± 8
This compound (50 µM)1150 ± 110 310 ± 3555 ± 12
This compound (100 µM)1800 ± 150 450 ± 4060 ± 15

Cytokine concentrations in the culture supernatant were measured by ELISA on day 4 of culture. Data are presented as mean ± standard deviation. Statistical significance relative to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

Visualizations

Signaling Pathways

Lysylglutamic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter Lysine Lysine Peptide Transporter->Lysine Glutamic Acid Glutamic Acid Peptide Transporter->Glutamic Acid Glutamate Receptor Glutamate Receptor TCR Signaling TCR Signaling Glutamate Receptor->TCR Signaling Potentiates mTORC1 mTORC1 Lysine->mTORC1 Activates Histone Methylation Histone Methylation Lysine->Histone Methylation Glutamic Acid->Glutamate Receptor Glutaminolysis Glutaminolysis Glutamic Acid->Glutaminolysis STAT3 STAT3 mTORC1->STAT3 RORγt RORγt Glutaminolysis->RORγt Supports TCR Signaling->mTORC1 STAT3->RORγt Th17 Differentiation Th17 Differentiation RORγt->Th17 Differentiation Histone Methylation->Th17 Differentiation

Caption: Proposed signaling pathways for this compound in T-cells.

Experimental Workflow

TCell_Differentiation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Differentiation cluster_analysis Analysis A Isolate PBMCs from Healthy Donor Blood B Enrich Naive CD4+ T-Cells (MACS) A->B C Seed cells on anti-CD3 coated plate B->C D Stimulate with anti-CD28 + Cytokine Cocktail + this compound C->D E Incubate for 4-5 days D->E F Restimulate & Stain for Surface/Intracellular Markers E->F G Acquire Data via Flow Cytometry F->G H Analyze T-Cell Subset Percentages G->H

Caption: Experimental workflow for T-cell differentiation assay.

References

Application Notes and Protocols for Studying Gene Expression Changes with Lysylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-glutamic acid (KE), a dipeptide, has emerged as a significant regulator of gene expression with the potential for broad therapeutic applications. This document provides detailed application notes and protocols for researchers interested in studying the effects of Lysyl-glutamic acid on gene expression. The dipeptide has been shown to influence hundreds of human genes, playing a role in immunomodulation and cellular differentiation.[1] Understanding the mechanisms by which Lysyl-glutamic acid alters gene expression is crucial for the development of novel therapeutics for a range of diseases, including inflammatory disorders and viral infections.

The primary mechanism of action for Lysyl-glutamic acid appears to be its ability to directly interact with DNA. It has been demonstrated that the KE dipeptide can bind to specific GCGC sequences within the promoter regions of genes, thereby regulating their transcription.[1] This interaction provides a direct route for influencing cellular function at the genetic level.

Key Biological Activities and Gene Targets

Lysyl-glutamic acid has been identified as a potent immunomodulator. In vitro studies have shown its capacity to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1] This anti-inflammatory activity is linked to its ability to regulate the expression of key genes involved in the inflammatory cascade.

Bioinformatic analyses have identified a substantial number of potential gene targets for the KE dipeptide. It is predicted to regulate as many as 642 human genes.[1] Among the notable targets are genes implicated in the "cytokine storm" associated with severe inflammatory responses and viral infections such as COVID-19. Key identified gene targets include:

  • AKT1 and AKT2: These genes are central to the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and inflammation.

  • CHUK (IKKα): A critical component of the IκB kinase complex, which is a key regulator of the NF-κB signaling pathway.

Postulated Signaling Pathways

While direct DNA interaction is a primary mechanism, the observed gene expression changes suggest the involvement of key signaling pathways. The regulation of genes like CHUK strongly implicates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a downstream target of Lysyl-glutamic acid's action. The NF-κB pathway is a cornerstone of the inflammatory response, and its modulation by the KE dipeptide likely underlies its anti-inflammatory effects.

Furthermore, given the role of AKT1 and AKT2, the PI3K/Akt signaling pathway is also likely to be influenced by Lysyl-glutamic acid. This pathway is interconnected with numerous cellular processes, including inflammation and cell survival. The potential for the KE dipeptide to modulate this pathway opens up avenues for its application in a variety of disease contexts.

Below are diagrams illustrating the postulated signaling pathway and the experimental workflow for studying gene expression changes.

G Postulated Signaling Pathway of Lysylglutamic Acid KE This compound (KE) DNA DNA (GCGC motif in promoter) KE->DNA Direct Binding Gene_Expression Gene Expression Modulation DNA->Gene_Expression NFkB_Pathway NF-κB Signaling Pathway Gene_Expression->NFkB_Pathway Regulates key components (e.g., CHUK) PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Gene_Expression->PI3K_Akt_Pathway Regulates key components (e.g., AKT1, AKT2) Inflammation Inflammatory Response NFkB_Pathway->Inflammation Decreased Cell_Survival Cell Survival & Proliferation PI3K_Akt_Pathway->Cell_Survival

Caption: Postulated signaling pathway of this compound.

Quantitative Data Summary

While comprehensive quantitative data from large-scale gene expression studies on Lysyl-glutamic acid are not yet widely published, the following table summarizes the observed effects on pro-inflammatory cytokine synthesis based on in vitro experiments.

CytokineFold Change in Synthesis (LPS-stimulated PBMCs)
IL-1β1.4 - 6.0 times reduction
IL-61.4 - 6.0 times reduction
TNF-α1.4 - 6.0 times reduction

PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide Data is presented as a range of reduction observed in the study.[1]

Experimental Protocols

To facilitate further research, detailed protocols for investigating the effects of Lysyl-glutamic acid on gene expression are provided below. These protocols cover cell culture and treatment, RNA extraction, and gene expression analysis using both RNA sequencing (for discovery) and quantitative real-time PCR (for validation).

G Experimental Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_rna_extraction 2. RNA Extraction cluster_gene_expression 3. Gene Expression Analysis cluster_data_analysis 4. Data Interpretation Cell_Culture Cell Seeding (e.g., PBMCs, Neuronal Cells) Treatment Treatment with This compound (KE) Cell_Culture->Treatment Control Vehicle Control Cell_Culture->Control Cell_Lysis Cell Lysis Treatment->Cell_Lysis Control->Cell_Lysis RNA_Isolation RNA Isolation (e.g., Trizol, Column-based kits) Cell_Lysis->RNA_Isolation RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC RNA_Seq RNA Sequencing (Discovery) - Library Preparation - Sequencing - Data Analysis RNA_QC->RNA_Seq qRT_PCR qRT-PCR (Validation) - cDNA Synthesis - Real-time PCR - Relative Quantification (ΔΔCt) RNA_QC->qRT_PCR DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Validation Validation of Key Genes qRT_PCR->Validation Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for studying gene expression.

Protocol 1: Cell Culture and Treatment with this compound

Objective: To treat selected cell lines with Lysyl-glutamic acid to induce gene expression changes.

Materials:

  • Cell line of interest (e.g., Human Peripheral Blood Mononuclear Cells - PBMCs, SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Lysyl-glutamic acid (KE) dipeptide (sterile, cell culture grade)

  • Vehicle control (e.g., sterile phosphate-buffered saline - PBS)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate the cells at a desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Preparation of Treatment Solutions: Prepare a stock solution of Lysyl-glutamic acid in the vehicle control. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control medium containing the same concentration of the vehicle.

  • Treatment: Remove the old medium from the cells and replace it with the prepared treatment and vehicle control media.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to allow for changes in gene expression.

  • Cell Harvesting: After the incubation period, harvest the cells for RNA extraction.

Protocol 2: RNA Extraction and Quality Control

Objective: To isolate high-quality total RNA from treated and control cells.

Materials:

  • TRIzol™ reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform (for TRIzol method)

  • Isopropanol (for TRIzol method)

  • 75% Ethanol (nuclease-free)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or similar instrument for RNA integrity analysis

Procedure:

  • Cell Lysis: Lyse the harvested cells according to the manufacturer's protocol for the chosen RNA isolation method.

  • RNA Isolation:

    • TRIzol Method: Follow the standard TRIzol protocol involving phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol.

    • Kit-based Method: Follow the manufacturer's instructions for the specific RNA isolation kit.

  • RNA Resuspension: Resuspend the purified RNA pellet in nuclease-free water.

  • RNA Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

  • RNA Integrity Assessment: Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for RNA sequencing.

Protocol 3: RNA Sequencing (RNA-Seq) Analysis

Objective: To perform a global analysis of gene expression changes induced by Lysyl-glutamic acid.

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA (100 ng - 1 µg).

    • Perform poly(A) mRNA selection or ribosomal RNA (rRNA) depletion.

    • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

    • Purify and quantify the final library.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.

    • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the Lysyl-glutamic acid-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

    • Pathway and Gene Ontology Analysis: Use tools like DAVID, Metascape, or GSEA to identify enriched biological pathways and gene ontology terms among the differentially expressed genes.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) Validation

Objective: To validate the expression changes of specific genes identified by RNA-Seq.

Materials:

  • Reverse transcriptase kit

  • cDNA synthesis primers (oligo(dT) or random hexamers)

  • qPCR master mix (containing SYBR Green or probes)

  • Gene-specific forward and reverse primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Primer Design and Validation:

    • Design primers for your target genes and at least two stable reference genes (e.g., GAPDH, ACTB, B2M). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

    • Validate primer efficiency by running a standard curve.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method.

Conclusion

The dipeptide Lysyl-glutamic acid presents a promising avenue for therapeutic intervention by directly modulating gene expression. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its effects on a global and targeted scale. By elucidating the specific gene expression changes and the underlying signaling pathways, the scientific community can further unlock the therapeutic potential of this intriguing molecule.

References

Vilon Peptide: Application Notes and Protocols for Cellular Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilon (CAS Registry No. 66002-93-7), a dipeptide composed of lysine (B10760008) and glutamic acid (Lys-Glu), is a bioregulatory compound recognized for its immunomodulatory and geroprotective properties. Its primary mechanism of action involves epigenetic regulation, specifically the decondensation of facultative heterochromatin. This process reactivates previously silenced genes, including those responsible for ribosomal RNA synthesis, thereby enhancing protein synthesis and overall cellular function.[1][2] In vitro and in vivo studies have demonstrated Vilon's capacity to stimulate T-cell activation and differentiation, modulate cytokine production, and promote tissue regeneration.[3][4]

These application notes provide a comprehensive guide for the in vitro treatment of various cell types with Vilon peptide, including detailed protocols for assessing its effects on cell proliferation, apoptosis, and gene expression.

Mechanism of Action: Signaling Pathway

Vilon's biological effects are primarily initiated through its interaction with chromatin, leading to a cascade of intracellular events. The peptide induces the "unrolling" of tightly packed facultative heterochromatin, making genes accessible for transcription. This is particularly significant in aging cells where chromatin condensation can lead to gene silencing.[1][2] By reactivating ribosomal genes, Vilon boosts the cell's protein synthesis machinery.[1][3] Furthermore, it has been shown to upregulate the expression of key signaling molecules like Interleukin-2 (IL-2) and cell surface markers such as CD4 and CD5, promoting the maturation and activation of T-lymphocytes.[3]

Vilon_Signaling_Pathway Vilon Vilon Peptide (Lys-Glu) Chromatin Facultative Heterochromatin Vilon->Chromatin interacts with T_Cell T-Lymphocyte Vilon->T_Cell acts on Decondensation Decondensation (Deheterochromatinization) Chromatin->Decondensation Gene_Activation Reactivation of Silenced Genes Decondensation->Gene_Activation Ribosomal_Genes Ribosomal Genes Gene_Activation->Ribosomal_Genes Other_Genes Other Repressed Genes Gene_Activation->Other_Genes Protein_Synthesis Increased Protein Synthesis Ribosomal_Genes->Protein_Synthesis Cellular_Function Enhanced Cellular Function Other_Genes->Cellular_Function Protein_Synthesis->Cellular_Function IL2_Expression Increased IL-2 Expression T_Cell->IL2_Expression CD4_CD5_Expression Increased CD4/CD5 Expression T_Cell->CD4_CD5_Expression T_Cell_Activation T-Cell Activation & Differentiation IL2_Expression->T_Cell_Activation CD4_CD5_Expression->T_Cell_Activation

Vilon's signaling pathway, initiating chromatin decondensation and T-cell activation.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of Vilon peptide in various in vitro models.

Cell TypeConcentration RangeIncubation TimeObserved EffectsReference
Spleen Organotypic Cultures10⁻⁹ - 10⁻¹³ MNot SpecifiedEnhanced explant development.[1]
Spleen Explants0.05 ng/mL3 daysActivation of T-helper cells, inhibition of apoptosis.[5]
Spleen Organotypic Cultures5 ng/mLNot SpecifiedStimulation of apoptosis in young and old rats.[6]
AssayCell TypeVilon ConcentrationKey FindingsReference
Cell ProliferationSpleen Organotypic CulturesNot SpecifiedStimulation of cell proliferation in both young and old rats.[7]
Gene ExpressionThymic Cell CulturesNot SpecifiedIncreased expression of HLA-DR and CD54.[3]
DifferentiationThymic Cell CulturesNot SpecifiedIncreased expression of CD5, indicating promotion of lymphocyte precursor differentiation.[3]
Tumor Cell OccurrenceMurine Model of Bladder CancerNot SpecifiedReduced incidence of preneoplastic and early neoplastic changes.[7]

Experimental Protocols

Vilon Peptide Reconstitution

This protocol provides a general guideline for the reconstitution of lyophilized Vilon peptide.

Reconstitution_Workflow Start Start: Lyophilized Vilon Bring_To_Room_Temp Bring Vilon Vial and Diluent to Room Temperature Start->Bring_To_Room_Temp Prepare_Diluent Prepare Sterile Diluent (e.g., Bacteriostatic Water) Bring_To_Room_Temp->Prepare_Diluent Reconstitute Slowly Inject Diluent into Vilon Vial Prepare_Diluent->Reconstitute Mix Gently Swirl to Dissolve (Do Not Shake) Reconstitute->Mix Store Store Reconstituted Peptide at 2-8°C Mix->Store End End: Vilon Solution Store->End

Workflow for the reconstitution of lyophilized Vilon peptide.

Materials:

  • Lyophilized Vilon peptide (e.g., 20 mg vial)

  • Sterile bacteriostatic water or phosphate-buffered saline (PBS)

  • Sterile syringes and needles

Procedure:

  • Bring the lyophilized Vilon vial and the sterile diluent to room temperature.

  • Using a sterile syringe, draw up the desired volume of diluent. For a 20 mg vial, 3.0 mL of bacteriostatic water can be used to achieve a concentration of approximately 6.67 mg/mL.[1]

  • Slowly inject the diluent into the Vilon vial, aiming the stream against the side of the vial to avoid foaming.[1]

  • Gently swirl the vial until the peptide is completely dissolved. Do not shake. [1]

  • The reconstituted peptide solution should be stored at 2-8°C and used within a week. For longer-term storage, it is recommended to aliquot the solution and freeze it.[1]

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of Vilon on cell proliferation.

Materials:

  • Cells of interest (e.g., lymphocytes, splenocytes)

  • Complete cell culture medium

  • Vilon peptide solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., acidified isopropanol)[9]

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

  • Incubate the cells for a period appropriate for the cell line (typically 6-24 hours) to allow for adherence and recovery.

  • Treat the cells with various concentrations of Vilon peptide. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well.

  • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Incubate at room temperature in the dark for at least 2 hours, or until the formazan (B1609692) crystals are completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in Vilon-treated cells using Annexin V staining followed by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Vilon peptide solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[10]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Vilon peptide as described in the proliferation assay protocol. Include positive and negative controls for apoptosis.

  • After the treatment period, collect both adherent and suspension cells.

  • Wash the cells twice with cold PBS.[11]

  • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X binding buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.[12] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[11]

Gene Expression Analysis (RT-qPCR)

This protocol provides a general workflow for analyzing changes in gene expression in response to Vilon treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

qPCR_Workflow Start Start: Vilon-Treated Cells RNA_Isolation Total RNA Isolation Start->RNA_Isolation RNA_Quantification RNA Quantification and Quality Assessment RNA_Isolation->RNA_Quantification cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Quantification->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt Method) qPCR->Data_Analysis End End: Relative Gene Expression Levels Data_Analysis->End

Workflow for gene expression analysis using RT-qPCR.

Materials:

  • Vilon-treated and control cells

  • RNA isolation kit (e.g., TRIzol-based or column-based)[13][14]

  • DNase I[15]

  • Reverse transcription kit[16]

  • qPCR master mix (e.g., SYBR Green or TaqMan)[16]

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Treat cells with Vilon as previously described.

  • Isolate total RNA from the cells using a preferred RNA isolation method.[14] It is recommended to perform a DNase I treatment to remove any contaminating genomic DNA.[15]

  • Quantify the RNA and assess its purity using a spectrophotometer or fluorometer.[14]

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[16]

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers for your target gene(s) (e.g., IL2, CD4, CD5) and a stable reference gene (e.g., GAPDH, ACTB).

  • Analyze the qPCR data to determine the relative changes in gene expression between Vilon-treated and control samples.

Disclaimer

The information provided in these application notes is intended for research purposes only and is not for human or animal therapeutic use. The protocols described are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should always adhere to standard laboratory safety practices.

References

Troubleshooting & Optimization

Lysyl-Glutamic Acid Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lysyl-Glutamic Acid (Lys-Glu) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of a Lysyl-Glutamic Acid solution?

The stability of a Lysyl-Glutamic Acid solution is influenced by several factors, primarily pH, temperature, and the presence of enzymes or other reactive species.[1][2][3] Generally, dipeptides like Lys-Glu are susceptible to hydrolysis of the peptide bond.[2][3] At room temperature and neutral pH, a sterile solution of Lys-Glu can be expected to be reasonably stable for short-term experiments. However, for long-term storage, freezing at -20°C or -80°C is recommended.[4]

Q2: What are the primary degradation pathways for Lysyl-Glutamic Acid in solution?

The two main non-enzymatic degradation pathways for Lysyl-Glutamic Acid in an aqueous solution are:

  • Hydrolysis: Cleavage of the peptide bond between the lysine (B10760008) and glutamic acid residues, resulting in the formation of free lysine and glutamic acid. This process is catalyzed by both acidic and basic conditions.[2][3]

  • Cyclization: The glutamic acid residue can undergo intramolecular cyclization to form pyroglutamic acid. This is particularly prevalent under acidic conditions and can also occur at elevated temperatures.[5][6] The lysine residue can also form a lactam at high temperatures.[7]

Q3: How do pH and temperature affect the stability of Lysyl-Glutamic Acid?

Both pH and temperature play a critical role in the stability of Lys-Glu solutions.

  • pH: Extreme pH values (both acidic and basic) will accelerate the rate of peptide bond hydrolysis.[2][3][4] Acidic conditions (e.g., pH < 4) can also promote the cyclization of the glutamic acid residue to pyroglutamic acid.[5] For optimal stability, it is recommended to maintain the solution pH in the neutral range (pH 6-8).

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions, including hydrolysis and cyclization.[4] Therefore, it is crucial to store Lys-Glu solutions at low temperatures to minimize degradation.

Q4: Are there any specific buffer components that can affect the stability of Lysyl-Glutamic Acid?

While standard biological buffers like phosphate-buffered saline (PBS) are generally suitable, it is important to consider potential interactions. Buffers containing components that can react with the amino groups or carboxylic acid groups of the dipeptide should be avoided. The choice of buffer can have a significant impact on peptide stability.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Lysyl-Glutamic Acid solutions.

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity or inconsistent experimental results. Degradation of the Lys-Glu dipeptide.1. Verify Solution Integrity: Analyze the solution using HPLC to check for the presence of degradation products (free lysine, glutamic acid, pyroglutamic acid). 2. Review Storage Conditions: Ensure the solution has been stored at the appropriate temperature (-20°C or -80°C) and protected from light. 3. Check Solution pH: Measure the pH of the solution to ensure it is within the optimal range (pH 6-8).
Unexpected peaks observed during HPLC analysis. Presence of degradation products.1. Identify Peaks: Compare the retention times of the unexpected peaks with standards of potential degradation products (lysine, glutamic acid, pyroglutamic acid). 2. Optimize HPLC Method: Adjust the mobile phase composition or gradient to achieve better separation of the dipeptide and its potential degradation products.
Precipitate formation in the solution. Poor solubility at the current concentration, pH, or temperature. Aggregation of the dipeptide.1. Adjust pH: Ensure the pH of the solution is not at the isoelectric point of the dipeptide. 2. Lower Concentration: Dilute the solution to a concentration known to be soluble under the experimental conditions. 3. Gentle Warming: Briefly and gently warm the solution to aid in dissolution, but avoid high temperatures that could cause degradation.

Quantitative Data Summary

The following table summarizes the expected relative stability of Lysyl-Glutamic Acid under different conditions based on general principles of peptide chemistry. "High" stability indicates a lower degradation rate, while "Low" stability suggests a higher propensity for degradation.

Condition pH Temperature Expected Relative Stability Primary Degradation Pathway(s)
Optimal Storage 6.0 - 8.0-20°C to -80°CHighMinimal degradation
Short-term Handling 6.0 - 8.04°CModerateSlow hydrolysis
Room Temperature 6.0 - 8.025°CLow to ModerateHydrolysis
Acidic Conditions < 4.025°CLowAccelerated hydrolysis, Glutamic acid cyclization
Basic Conditions > 9.025°CLowAccelerated hydrolysis
Elevated Temperature Any> 40°CVery LowRapid hydrolysis and cyclization

Experimental Protocols

Protocol for Assessing the Chemical Stability of Lysyl-Glutamic Acid in Solution

This protocol outlines a general method for evaluating the stability of Lys-Glu in a defined buffer at a specific pH and temperature over time.

1. Materials:

  • Lysyl-Glutamic Acid dipeptide

  • Buffer of choice (e.g., 10 mM Phosphate Buffer)

  • Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

2. Procedure:

  • Solution Preparation: Prepare a stock solution of Lys-Glu in the chosen buffer at a known concentration (e.g., 1 mg/mL). Adjust the pH to the desired value.

  • Incubation: Aliquot the solution into several vials and incubate them at the desired temperature(s).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

  • Sample Quenching (if necessary): If the incubation temperature is high, immediately place the vial on ice to stop further degradation.

  • HPLC Analysis:

    • Inject a standard amount of the sample onto the HPLC system.

    • Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact dipeptide from potential degradation products.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact Lys-Glu based on its retention time from a standard injection at time 0.

    • Integrate the peak area of the intact dipeptide at each time point.

    • Calculate the percentage of remaining intact dipeptide at each time point relative to the amount at time 0.

    • Plot the percentage of intact dipeptide versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep1 Prepare Lys-Glu Stock Solution prep2 Adjust pH prep1->prep2 inc1 Aliquot Solution prep2->inc1 inc2 Incubate at Desired Temperature inc1->inc2 an1 Collect Samples at Time Points inc2->an1 an2 HPLC Analysis an1->an2 an3 Quantify Intact Dipeptide an2->an3 data1 Calculate % Remaining an3->data1 data2 Determine Degradation Kinetics data1->data2

Caption: Experimental workflow for assessing Lys-Glu stability.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization LysGlu Lysyl-Glutamic Acid Lys Lysine LysGlu->Lys H₂O, H⁺/OH⁻ Glu Glutamic Acid LysGlu->Glu H₂O, H⁺/OH⁻ PyroGlu Pyroglutamic Acid-Lysine (or free Pyroglutamic Acid after hydrolysis) LysGlu->PyroGlu H⁺, Heat

Caption: Primary degradation pathways of Lysyl-Glutamic Acid.

References

Technical Support Center: Lys-Glu Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-Glu dipeptide studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to Lys-Glu dipeptide aggregation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lys-Glu dipeptide aggregation and why is it a concern?

A1: Lys-Glu dipeptide aggregation is a process where individual dipeptide molecules self-associate to form larger, often insoluble, structures.[1] This can occur through non-covalent interactions like hydrogen bonding, electrostatic interactions, and hydrophobic forces.[2] Aggregation is a critical issue in research and drug development because it can lead to a loss of the peptide's biological activity, altered pharmacokinetics, reduced product stability, and potential immunogenicity.[3][4] For researchers, it can manifest as sample precipitation, solution cloudiness, or inconsistent results in various assays.

Q2: What are the primary factors that influence Lys-Glu dipeptide aggregation?

A2: The aggregation of peptides like Lys-Glu is highly sensitive to their environment. The key influencing factors include:

  • pH and Net Charge: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero.[5] Lys-Glu contains both a basic (Lys) and an acidic (Glu) residue, making its net charge highly dependent on the solution's pH. Adjusting the pH away from the pI increases the peptide's net charge and enhances its solubility.[5][6]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can initiate and accelerate aggregation.[1][7] Working with lower concentrations or preparing highly concentrated stock solutions in optimal solvents before diluting into aqueous buffers can mitigate this.[8]

  • Ionic Strength: Salts in the solution can either stabilize the peptide by screening electrostatic interactions or promote aggregation through salting-out effects (Hofmeister effects).[1][7] The specific effect depends on the type and concentration of the salt.

  • Temperature: Temperature can affect both the solubility and the rate of aggregation. While slight warming can sometimes help dissolve peptides, elevated temperatures can also promote degradation and aggregation.[8] For storage, peptides are best kept at -20°C or -80°C.[9]

  • Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce energy into the system and promote aggregation by increasing molecular collisions and exposing hydrophobic regions.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the handling and formulation of Lys-Glu dipeptide solutions.

Problem 1: My lyophilized Lys-Glu peptide will not dissolve, or the solution is cloudy.

This indicates poor solubility or the rapid formation of aggregates. The troubleshooting workflow below can help identify and solve the issue.

G start Observation: Cloudy/Insoluble Lys-Glu Solution check_ph Is the buffer pH near the peptide's isoelectric point (pI)? start->check_ph adjust_ph ACTION: Adjust pH away from pI. For Lys-Glu (zwitterionic), try acidic (pH < 4) or basic (pH > 8) conditions. check_ph->adjust_ph Yes check_conc Is the peptide concentration too high? check_ph->check_conc No success Result: Clear, Stable Solution adjust_ph->success lower_conc ACTION: Dissolve at a lower concentration or create a stock in an organic solvent (e.g., DMSO) and dilute. check_conc->lower_conc Yes check_agitation Was vigorous agitation (e.g., vortexing) used? check_conc->check_agitation No lower_conc->success gentle_mix ACTION: Use gentle mixing (pipetting, slow inversion) or sonication. check_agitation->gentle_mix Yes add_excipient CONSIDER: Adding a solubilizing excipient (e.g., Arginine, surfactant). check_agitation->add_excipient No gentle_mix->success add_excipient->success

Caption: Troubleshooting workflow for dissolving Lys-Glu dipeptide.

Problem 2: My Lys-Glu solution is initially clear but becomes cloudy over time.

This suggests that the dipeptide is physically unstable in the chosen formulation, leading to time-dependent aggregation.

  • Cause: The formulation conditions (pH, buffer, temperature) are not optimal for long-term stability. The peptide may be slowly self-associating.

  • Solution:

    • Re-evaluate pH and Buffer: The buffer system may not be maintaining the optimal pH over time.[1] Confirm the pH of the solution after storage and consider using a more robust buffering agent.

    • Add Stabilizing Excipients: Excipients can be added to the formulation to inhibit aggregation. These work by various mechanisms, such as preferential exclusion or shielding hydrophobic patches.[4][10]

    • Optimize Storage Conditions: Avoid repeated freeze-thaw cycles by aliquoting the solution before freezing.[9] Ensure storage is at a consistent -20°C or -80°C.

The diagram below illustrates the molecular forces at play and how excipients can intervene.

G cluster_0 Aggregation Drivers cluster_1 Inhibition Strategies pep1 Lys-Glu + H₃N-Lys-COO⁻ - H₃N-Glu-COOH forces Intermolecular Forces pep1->forces Electrostatic Attraction pep2 Lys-Glu + H₃N-Lys-COO⁻ - H₃N-Glu-COOH forces->pep2 Hydrogen Bonding excipient Excipient (e.g., Arginine, Surfactant) pep3 Lys-Glu + H₃N-Lys-COO⁻ - H₃N-Glu-COOH excipient->pep3 Shields & Stabilizes

Caption: Molecular forces driving aggregation and excipient intervention.

Data on Anti-Aggregation Strategies

While specific quantitative data for Lys-Glu dipeptide is limited in public literature, the following table summarizes common strategies and typical concentrations used to prevent aggregation in peptide formulations generally.[1][4][7] Researchers should empirically determine the optimal conditions for their specific application.

StrategyExcipient / ConditionTypical Concentration / RangeMechanism of Action
pH Adjustment Buffering Agents (Citrate, Phosphate)pH ≠ pIIncreases net molecular charge, leading to electrostatic repulsion that prevents self-association.[5]
Amino Acid Excipients Arginine, Glycine, Proline50 - 250 mMAct as "aggregation suppressors" by preferentially excluding from the peptide surface or disrupting hydrophobic interactions.[7]
Surfactants Polysorbate 20/80, Poloxamer 1880.01% - 0.2% (w/v)Non-ionic surfactants that reduce surface adsorption and can shield hydrophobic regions on the peptide.[4][11]
Sugars/Polyols Sucrose, Trehalose, Mannitol1% - 10% (w/v)Stabilize the native conformation of the peptide through preferential hydration, making unfolding and aggregation less favorable.[10]

Key Experimental Protocols

Protocol 1: Screening for Optimal pH and Buffer Conditions

This protocol uses Dynamic Light Scattering (DLS) to assess the aggregation state of Lys-Glu in various buffers. An increase in the hydrodynamic radius or polydispersity index (PDI) indicates aggregation.

  • Prepare Buffers: Prepare a range of buffers (e.g., acetate, phosphate, Tris) at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Peptide Reconstitution: Carefully dissolve lyophilized Lys-Glu dipeptide in each buffer to a final concentration (e.g., 1 mg/mL). Use gentle mixing.

  • Incubation: Incubate samples under desired experimental conditions (e.g., room temperature for 1 hour).

  • DLS Measurement:

    • Filter a small aliquot of each sample through a low-protein-binding filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature.

    • Perform measurements to determine the average particle size (hydrodynamic diameter) and PDI.

  • Analysis: Compare the results across different conditions. Conditions that yield the smallest particle size and lowest PDI are least prone to aggregation.

G start Start: Lyophilized Lys-Glu Peptide prep_buffers 1. Prepare Buffers (Varying pH & Type) start->prep_buffers reconstitute 2. Reconstitute Peptide in each buffer prep_buffers->reconstitute incubate 3. Incubate Samples reconstitute->incubate dls 4. Measure by DLS incubate->dls analyze 5. Analyze Size & PDI dls->analyze end End: Identify Optimal Formulation Conditions analyze->end

Caption: Workflow for screening optimal formulation conditions via DLS.

Protocol 2: Thioflavin T (ThT) Assay for Quantifying Fibrillar Aggregation

ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. This assay is useful for monitoring the kinetics of aggregation.

  • Reagent Preparation:

    • Prepare a concentrated Lys-Glu stock solution in a solvent known to prevent aggregation (e.g., 10% DMSO).

    • Prepare the aggregation buffer (e.g., PBS, pH 7.4) that you want to test.

    • Prepare a ThT stock solution (e.g., 2.5 mM in water) and a working solution (e.g., 25 µM in the aggregation buffer).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the aggregation buffer.

    • Initiate the aggregation by adding the Lys-Glu stock solution to the buffer to achieve the desired final concentration.

    • Add a small glass bead to each well if agitation is required to promote aggregation.

  • Kinetic Measurement:

    • Seal the plate and place it in a plate reader capable of bottom-reading fluorescence and temperature control.

    • Incubate the plate at a set temperature (e.g., 37°C) with intermittent shaking.

    • At regular intervals, pause the shaking, add the ThT working solution to a subset of wells, and immediately read the fluorescence (Excitation: ~440 nm, Emission: ~485 nm).

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of fibrillar aggregates. The lag time before the signal increases is a key parameter for evaluating aggregation propensity.[12]

References

Troubleshooting Lysylglutamic acid synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities encountered during the synthesis of lysylglutamic acid (Lys-Glu).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can form. These can be broadly categorized as:

  • Process-Related Impurities:

    • Deletion Sequences (e.g., Lys or Glu alone): Resulting from incomplete coupling reactions.[1]

    • Incomplete Deprotection: Residual protecting groups on the amino or carboxyl termini, or on the side chains of lysine (B10760008) and glutamic acid.

  • Product-Related Impurities (Side-Reaction Products):

    • Pyroglutamic Acid Formation: The N-terminal glutamic acid can cyclize to form pyroglutamic acid, especially under acidic conditions or upon heating.[1][2][3]

    • Diketopiperazine (DKP) Formation: Cyclization of the dipeptide can occur, particularly if proline is involved in the sequence, leading to the formation of a cyclic dipeptide.[4][5][6][7] While less common for Lys-Glu than for peptides containing proline, it can still occur under certain conditions.

    • Racemization: Epimerization of the chiral centers of lysine or glutamic acid can occur, leading to diastereomeric impurities.

    • Oxidation: Methionine is particularly susceptible, but other residues can also oxidize under certain conditions.[3]

Q2: What analytical techniques are recommended for detecting impurities in my this compound sample?

A2: The primary methods for analyzing the purity of this compound and identifying impurities are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of the peptide sample. A well-developed HPLC method can separate the target dipeptide from many of its impurities. The use of different mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can be optimized for best separation.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying impurities by their mass-to-charge ratio. This allows for the confirmation of the desired product's molecular weight and the identification of deletion sequences, incompletely deprotected species, and other modified forms.[8]

  • Tandem Mass Spectrometry (MS/MS): For more detailed structural information, MS/MS can be used to fragment ions and confirm the amino acid sequence of the main product and impurities.[8]

  • Amino Acid Analysis (AAA): This technique can be used to confirm the ratio of lysine to glutamic acid in the final product after acid hydrolysis.[9]

Q3: How can I purify my crude this compound sample?

A3: The most common method for purifying this compound is ion-exchange chromatography .[1][10][11][12][13] Given that this compound has both a basic (lysine) and an acidic (glutamic acid) residue, its net charge will depend on the pH. This property can be exploited for effective separation from charged impurities.

  • Cation-exchange chromatography can be used to bind the positively charged dipeptide at a low pH, allowing neutral and negatively charged impurities to be washed away. The dipeptide can then be eluted by increasing the pH or the salt concentration.

  • Anion-exchange chromatography can be employed at a high pH where the dipeptide is negatively charged.

Reversed-phase HPLC can also be used for purification, especially for removing less polar impurities.

Troubleshooting Guides

Problem 1: Low Yield of the Target this compound Peptide
Potential Cause Suggested Solution
Incomplete Coupling - Increase the coupling time or temperature.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Ensure all reagents are fresh and anhydrous.
Poor Resin Swelling (Solid-Phase) - Ensure the resin is adequately swollen in the appropriate solvent (e.g., DMF) before the first coupling step.
Premature Cleavage from Resin (Solid-Phase) - If using an acid-labile resin, avoid acidic conditions during synthesis steps.
Loss during Work-up/Purification - Optimize extraction and precipitation steps to minimize product loss.- Ensure the correct pH and buffer conditions are used for ion-exchange chromatography to ensure binding and elution of the target peptide.
Problem 2: Presence of a Major Impurity Peak in HPLC Analysis
Observed Impurity (by MS) Potential Cause Suggested Solution
Mass of Lys or Glu Deletion Sequence - Re-optimize coupling conditions (see Problem 1).- Consider a double coupling for the second amino acid.
Mass of Product - 18 Da Pyroglutamic Acid Formation - Avoid prolonged exposure to acidic conditions, especially during cleavage from the resin in solid-phase synthesis.- Perform cleavage at a lower temperature.- If glutamic acid is N-terminal, consider using a protecting group on the side chain that is cleaved under milder conditions.[1][2]
Mass of Product + Protecting Group Incomplete Deprotection - Extend the deprotection time or use a stronger deprotection reagent.- Ensure the deprotection reagent is fresh.- For solid-phase synthesis, ensure good mixing and that the resin is not clumped.
Mass of Product (Isomeric Impurity) Racemization - Avoid prolonged exposure to basic conditions.- Use coupling additives like HOBt or Oxyma to suppress racemization.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of γ-Glutamyl-lysine

This protocol provides a general outline for the chemical synthesis of γ-glutamyl-lysine, which can be adapted for the α-linked isomer with appropriate starting materials.

1. Activation of Glutamic Acid Derivative:

  • Dissolve Nα-Boc-L-Glutamic acid α-benzyl ester (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM dropwise.

  • Stir at 0°C for 1 hour, then at room temperature for 4 hours. A precipitate of dicyclohexylurea (DCU) will form.[14]

2. Coupling with Lysine Derivative:

  • Filter off the DCU precipitate.

  • To the filtrate, add a solution of Nε-Z-L-Lysine (1 equivalent) and triethylamine (B128534) (TEA, 1.2 equivalents) in DCM.

  • Stir the reaction mixture at room temperature overnight.[14]

3. Work-up and Purification of Protected Dipeptide:

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the protected dipeptide by flash column chromatography.[14]

4. Deprotection:

  • Removal of Z and Benzyl groups: Dissolve the protected dipeptide in methanol (B129727) and hydrogenate using 10% Pd/C catalyst under a hydrogen atmosphere.[14]

  • Removal of Boc group: Treat the product from the previous step with a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA).[14]

5. Final Purification:

  • Purify the crude γ-glutamyl-lysine by ion-exchange chromatography.[14]

Protocol 2: HPLC-MS Analysis of this compound

This is a general protocol that should be optimized for the specific instrumentation available.

1. Sample Preparation:

  • Dissolve the crude or purified this compound sample in the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile (B52724) with 0.1% formic acid).

  • Filter the sample through a 0.22 µm or 0.45 µm filter.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B (e.g., 5% to 95% B over 20-30 minutes).

  • Flow Rate: Typically 0.2-1.0 mL/min depending on the column dimensions.

  • Detection: UV detection at 214 nm or 220 nm, and in-line MS detection.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for peptides.[8]

  • Detection Mode: Full scan mode to identify all ions in the sample. For targeted analysis of expected impurities, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity.[8]

  • Data Analysis: Compare the observed masses with the theoretical masses of the expected product and potential impurities.

Visualizations

Troubleshooting_LysGlu_Synthesis start Start: Lys-Glu Synthesis check_yield Check Crude Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes check_purity Analyze Purity by HPLC/MS impure Major Impurities Detected check_purity->impure No pure Product is Pure check_purity->pure Yes troubleshoot_coupling Troubleshoot Coupling/ Reaction Conditions low_yield->troubleshoot_coupling good_yield->check_purity identify_impurity Identify Impurity by MS impure->identify_impurity final_product Final Product pure->final_product troubleshoot_coupling->start troubleshoot_workup Optimize Work-up/ Purification troubleshoot_side_reactions Troubleshoot Side Reactions (e.g., cyclization, deprotection) identify_impurity->troubleshoot_side_reactions purify Purify by Ion-Exchange or RP-HPLC identify_impurity->purify troubleshoot_side_reactions->start purify->check_purity LysGlu_Side_Reactions cluster_synthesis Lys-Glu Synthesis cluster_impurities Potential Impurities Lys_Glu H-Lys-Glu-OH (Target Dipeptide) PyroGlu Pyroglutamyl-Lys (Cyclization of Glu) Lys_Glu->PyroGlu Acid/Heat DKP Lys-Glu Diketopiperazine (Dipeptide Cyclization) Lys_Glu->DKP Base/Heat Deletion Lysine or Glutamic Acid (Deletion Sequences) IncompleteDeprotection Protected Lys-Glu (Incomplete Deprotection) Synthesis Start Synthesis Start->Lys_Glu Incomplete Coupling Synthesis Start->Deletion Incomplete Coupling Synthesis Start->IncompleteDeprotection Incomplete Deprotection

References

Technical Support Center: Optimizing Lysyl-glutamic acid (Lys-Glu) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lysyl-glutamic acid (Lys-Glu) dipeptide in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lysyl-glutamic acid (Lys-Glu) and why use it in cell culture?

Lysyl-glutamic acid is a dipeptide composed of the amino acids lysine (B10760008) and glutamic acid. It serves as a stable and soluble source of both amino acids, which are crucial for cell growth, proliferation, and protein production. Using dipeptides like Lys-Glu can prevent the degradation of free amino acids in the medium, reduce the accumulation of toxic byproducts like ammonia, and ensure a more consistent nutrient supply to the cells.

Q2: What is the recommended concentration range for Lysyl-glutamic acid in cell culture?

While the optimal concentration is cell line-dependent and requires empirical determination, a general starting range for lysine-containing dipeptides is between 0.1 mM and 10 mM. Based on the affinity of Lys-Glu for the peptide transporter PEPT1 (Ki value of 1.3 mM), a starting concentration in the low millimolar range (e.g., 0.5 mM to 2.0 mM) is recommended for initial optimization studies.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How do I prepare a stock solution of Lysyl-glutamic acid?

To prepare a stock solution of Lys-Glu, follow these general steps:

  • Calculate the required mass of Lys-Glu powder to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolve the powder in a suitable solvent, such as sterile, cell culture-grade water or a balanced salt solution.

  • Gentle warming and stirring may be required to facilitate dissolution.

  • Adjust the pH of the solution to physiological range (7.2-7.4) if necessary.

  • Sterile-filter the stock solution through a 0.22 µm filter.

  • Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Q4: Can Lysyl-glutamic acid affect monoclonal antibody (mAb) production?

Yes, supplementation with lysine-containing peptides has been shown to potentially enhance monoclonal antibody production in hybridoma cells.[2][3] The glutamic acid component can also influence cellular metabolism and productivity. The effect is often concentration-dependent, and in some cases, a slight suppression of cell growth by lysine-containing peptides has been correlated with increased antibody yield.[2][3] Optimization of the Lys-Glu concentration is therefore critical for maximizing mAb titer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced Cell Viability or Growth Lys-Glu concentration is too high (toxic). Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 mM) to identify the optimal, non-toxic range for your cell line.
Suboptimal pH of the culture medium. Ensure the pH of your complete medium is within the optimal range for your cells after the addition of the Lys-Glu stock solution.
Degradation of other essential media components. Prepare fresh media and ensure proper storage conditions.
No Improvement in Cell Performance Lys-Glu concentration is too low. Gradually increase the concentration of Lys-Glu in your experiments and monitor cell viability and proliferation.
Cell line does not efficiently utilize dipeptides. Confirm the expression and activity of peptide transporters like PEPT1 in your cell line.
Other nutrients are limiting. Ensure that the basal medium formulation is not deficient in other essential amino acids, vitamins, or glucose.
Precipitation in the Medium High concentration of Lys-Glu. Prepare a more diluted stock solution or add the Lys-Glu directly to the medium with thorough mixing.
Interaction with other media components. Prepare the complete medium by adding supplements in a specific order, allowing each to dissolve completely before adding the next.
Altered Product Quality (e.g., for mAbs) Suboptimal Lys-Glu concentration. Titrate the Lys-Glu concentration to find a balance between cell growth, productivity, and desired product quality attributes. High concentrations of lysine have been shown to affect the C-terminal lysine variants of mAbs.
Changes in cellular metabolism. Analyze key metabolites in the spent medium (e.g., lactate, ammonia) to understand the metabolic impact of Lys-Glu supplementation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Lysyl-glutamic acid

Objective: To determine the optimal concentration of Lys-Glu for cell viability and proliferation.

Materials:

  • Your cell line of interest (e.g., CHO, Hybridoma)

  • Complete cell culture medium

  • Sterile Lysyl-glutamic acid stock solution (e.g., 100 mM)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Plate reader

Methodology:

  • Seed your cells in a 96-well plate at a predetermined optimal density.

  • Prepare a serial dilution of the Lys-Glu stock solution in your complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 mM).

  • Replace the seeding medium with the prepared media containing different concentrations of Lys-Glu.

  • Incubate the plate for a period equivalent to your typical experiment duration (e.g., 48-72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.

  • Plot the cell viability against the Lys-Glu concentration to determine the optimal concentration that promotes the highest viability and proliferation.

Protocol 2: Assessing the Impact of Lysyl-glutamic acid on Monoclonal Antibody Production

Objective: To evaluate the effect of different Lys-Glu concentrations on the titer of a specific monoclonal antibody.

Materials:

  • Antibody-producing hybridoma or CHO cell line

  • Complete cell culture medium

  • Sterile Lysyl-glutamic acid stock solution (e.g., 100 mM)

  • Shake flasks or spinner flasks

  • ELISA or HPLC for antibody quantification

Methodology:

  • Inoculate your antibody-producing cells into shake flasks or spinner flasks containing complete medium supplemented with a range of Lys-Glu concentrations determined from Protocol 1 (e.g., a sub-optimal, optimal, and supra-optimal concentration for growth).

  • Culture the cells under your standard production conditions.

  • Collect samples at regular intervals (e.g., every 24 hours) for cell counting and viability assessment.

  • At the end of the production phase, harvest the cell culture supernatant by centrifugation.

  • Quantify the monoclonal antibody concentration in the supernatant using a validated ELISA or HPLC method.

  • Compare the antibody titers across the different Lys-Glu concentrations to identify the concentration that yields the highest production.

Data Presentation

Table 1: Example Dose-Response of Lys-Glu on CHO Cell Viability

Lys-Glu Concentration (mM)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 5.2
0.1105± 4.8
0.5115± 6.1
1.0125± 5.5
2.5110± 7.3
5.095± 8.1
10.070± 9.4

Table 2: Example Effect of Lys-Glu on Hybridoma Cell Growth and mAb Titer

Lys-Glu Concentration (mM)Peak Viable Cell Density (x10^6 cells/mL)Final mAb Titer (mg/L)
0 (Control)2.5150
0.52.8180
1.02.6210
2.52.2195

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Seeding incubation Incubation prep_cells->incubation prep_lysglu Prepare Lys-Glu Dilutions prep_lysglu->incubation add_reagent Add Viability Reagent incubation->add_reagent measurement Measure Signal add_reagent->measurement data_analysis Data Analysis measurement->data_analysis

Experimental workflow for determining optimal Lys-Glu concentration.

signaling_pathway LysGlu Lysyl-glutamic acid PEPT1 PEPT1 Transporter LysGlu->PEPT1 Intracellular Intracellular Lys + Glu PEPT1->Intracellular Metabolism Amino Acid Metabolism Intracellular->Metabolism ERK_Pathway ERK1/2 Pathway Intracellular->ERK_Pathway Potential Activation Proliferation Cell Proliferation Metabolism->Proliferation mAb_Production mAb Production Metabolism->mAb_Production ERK_Pathway->Proliferation

Potential signaling pathway of Lysyl-glutamic acid in cell culture.

troubleshooting_logic start Suboptimal Cell Performance with Lys-Glu check_viability Is cell viability reduced? start->check_viability check_concentration Is Lys-Glu concentration optimized? check_viability->check_concentration No high_conc Concentration may be toxic. Reduce concentration. check_viability->high_conc Yes optimize Perform dose-response experiment. check_concentration->optimize No check_media Check basal media and other supplements. check_concentration->check_media Yes high_conc->optimize low_conc Concentration may be too low. Increase concentration. low_conc->optimize

Troubleshooting logic for Lys-Glu supplementation.

References

Technical Support Center: Lysyl-Glutamic Acid Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of the dipeptide Lysyl-Glutamic Acid (Lys-Glu). Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is Lysyl-Glutamic Acid (Lys-Glu)?

Lysyl-Glutamic Acid (Lys-Glu) is a dipeptide composed of the amino acids L-lysine and L-glutamic acid.[1] It is classified as a metabolite and may have various biological activities based on the functions of its constituent amino acids.[1][2]

Q2: What are the potential cytotoxic mechanisms of Lys-Glu?

While specific data on Lys-Glu is limited, potential cytotoxic mechanisms can be inferred from its components:

  • Apoptosis Induction: High concentrations of L-lysine have been shown to induce apoptosis in various cell lines.[3][4] This can involve the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[3]

  • Oxidative Stress: L-glutamic acid can induce cytotoxicity through oxidative stress, particularly by inhibiting the cystine/glutamate (B1630785) antiporter, leading to glutathione (B108866) (GSH) depletion and an increase in reactive oxygen species (ROS).[5][6]

  • Excitotoxicity: In neuronal cells, high concentrations of glutamate can lead to excitotoxicity, a process involving excessive stimulation of glutamate receptors and a subsequent influx of calcium ions, which can trigger cell death pathways.[5]

Q3: Which cell lines are appropriate for testing Lys-Glu cytotoxicity?

The choice of cell line should be guided by your research question.

  • Cancer Cell Lines: To investigate anti-cancer potential, you could use cell lines where the individual amino acids have shown effects, such as leukemia cell lines (e.g., HTLV-1 positive) for lysine[3] or cell lines sensitive to glutamine metabolism alterations.[7]

  • Neuronal Cell Lines: To study potential neurotoxicity, cell lines like SH-SY5Y or primary neurons are suitable, given glutamate's role as a neurotransmitter.[5]

  • Renal Cell Lines: Since lysine (B10760008) can affect kidney cells, a human kidney proximal tubule cell line like HK-2 could be relevant.[4]

  • Normal, non-cancerous cell lines: It is crucial to test cytotoxicity on a non-cancerous cell line (e.g., HaCaT keratinocytes or fibroblasts) to assess the selectivity of any observed effects.[8]

Q4: What controls are necessary for a cytotoxicity experiment with Lys-Glu?

Proper controls are critical for interpreting your results accurately.

  • Untreated Control: Cells incubated with the culture medium alone to represent 100% viability.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the Lys-Glu (e.g., sterile PBS or culture medium) at the highest concentration used in the experiment. This controls for any effects of the solvent itself.[9]

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine, or high concentration of hydrogen peroxide) to ensure the assay is working correctly.

  • Medium-Only Control (Blank): Wells containing only culture medium without cells to determine the background absorbance or fluorescence.[10][11]

Troubleshooting Guides

This section addresses common problems encountered during the cytotoxicity assessment of Lys-Glu.

Issue 1: High variability between replicate wells and experiments.

  • Question: My results are not reproducible, with high standard errors between replicates. What could be the cause?

  • Answer: Lack of reproducibility often points to inconsistencies in cell handling, reagent preparation, or pipetting.[10]

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Perform a cell titration experiment to find the optimal seeding density for your specific cell type.[10]

    • Pipetting: Use calibrated multichannel pipettes carefully to ensure uniform cell and compound addition. Inconsistent volumes are a common source of error.[12]

    • Reagent Preparation: Prepare fresh solutions of Lys-Glu for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[13]

    • Incubation Time: Ensure consistent incubation times with the compound and with the assay reagent (e.g., MTT) across all plates and experiments.[12]

Issue 2: Low or no signal in MTT/XTT assays.

  • Question: My MTT assay shows very low absorbance values, even in the untreated control wells. Why is this happening?

  • Answer: A low signal in a metabolic assay like MTT suggests low metabolic activity, which could be due to several factors.

    • Low Cell Number: The number of viable cells may be too low to generate a detectable signal. Verify cell density and viability before seeding.[10]

    • Reagent Issues: The MTT solution should be a clear yellow color. If it is cloudy or discolored, it may be contaminated or degraded.[10] Always protect it from light.

    • Insufficient Incubation: The incubation period with the MTT reagent (typically 1-4 hours) may be too short for sufficient formazan (B1609692) crystal formation. Optimize this time for your cell line.[10]

    • Incomplete Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure thorough mixing with an appropriate solubilization solution like DMSO or acidified isopropanol.[10]

Issue 3: High background absorbance in the assay.

  • Question: I am observing high absorbance readings in my "medium-only" (blank) wells. What is causing this?

  • Answer: High background can be caused by contamination, compound interference, or media components.

    • Contamination: Microbial contamination can metabolize the assay reagent, leading to a false positive signal. Visually inspect your cultures and plates for any signs of contamination.

    • Compound Interference: Lys-Glu itself is unlikely to absorb light at the wavelengths used for MTT assays. However, if you are testing a modified version, it could interfere. Run a control with the compound in medium without cells to check for this.[9]

    • Phenol (B47542) Red: The phenol red in some culture media can affect absorbance readings. Consider using a phenol red-free medium during the final assay incubation step.[10]

Data Presentation

Summarize your quantitative cytotoxicity data in a clear and structured format.

Table 1: Hypothetical IC50 Values of Lysyl-Glutamic Acid on Various Cell Lines.

Cell LineTypeAssayIncubation Time (hours)IC50 (µM)
JurkatHuman T-cell leukemiaMTT48150.5 ± 12.3
SH-SY5YHuman neuroblastomaLDH48320.8 ± 25.1
HK-2Human kidney proximal tubuleMTT48> 1000
HaCaTHuman keratinocyte (non-cancerous)MTT48> 1000

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of Lys-Glu in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle and untreated controls.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[9][10]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Lys-Glu as described above.

  • Cell Harvesting: After the incubation period (e.g., 48 hours), collect both adherent and floating cells. Harvest adherent cells by trypsinization, combine with the supernatant, and centrifuge. Wash the cell pellet twice with cold PBS.[14]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells with Lys-Glu (24, 48, 72h) seed_plate->treat_cells prep_compound Prepare Lys-Glu Serial Dilutions prep_compound->treat_cells add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) treat_cells->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50 troubleshooting_flowchart start Problem: Inconsistent MTT Assay Results q1 Are replicate wells highly variable? start->q1 q2 Is the signal (absorbance) consistently low? q1->q2 No a1_1 Check for non-uniform cell seeding. q1->a1_1 Yes q3 Is the background (blank) high? q2->q3 No a2_1 Optimize cell seeding density. q2->a2_1 Yes a3_1 Check for microbial contamination. q3->a3_1 Yes end Re-run Experiment q3->end No a1_2 Verify pipetting technique and calibration. a1_1->a1_2 a1_3 Ensure homogenous compound distribution. a1_2->a1_3 a1_3->end a2_2 Check MTT reagent quality and storage. a2_1->a2_2 a2_3 Increase MTT incubation time. a2_2->a2_3 a2_4 Ensure complete formazan solubilization. a2_3->a2_4 a2_4->end a3_2 Use phenol red-free medium for assay. a3_1->a3_2 a3_3 Test for compound interference. a3_2->a3_3 a3_3->end apoptosis_pathway cluster_upstream Upstream Signals cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade lys_glu High Concentration of Lys-Glu p53 p53 Activation lys_glu->p53 ros ROS Generation (from Glutamate stress) lys_glu->ros bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization ros->mito bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Technical Support Center: Vilon Peptide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Vilon peptide experiments. Inconsistent results can arise from a variety of factors, from peptide handling to specific experimental conditions. This guide aims to provide solutions to common issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Vilon peptide and what is its primary mechanism of action?

A1: Vilon, also known as Lys-Glu, is a synthetic dipeptide composed of L-lysine and L-glutamic acid.[1][2] It is classified as a bioregulator peptide.[3][4] The primary proposed mechanism of action for Vilon is the modulation of gene expression through interaction with chromatin structures.[1][2] It is suggested to induce the decondensation of facultative heterochromatin, which may lead to the reactivation of previously repressed genes, particularly in aging cells.[2][5] This can, in turn, influence cellular processes such as proliferation, differentiation, and immune regulation.[2][6]

Q2: How should I properly store and handle lyophilized Vilon peptide?

A2: Proper storage and handling are critical to maintaining the integrity and activity of Vilon peptide. Lyophilized Vilon powder should be stored at -20°C for long-term stability.[7] Before reconstitution, allow the vial to warm to room temperature to prevent condensation. It is recommended to handle the peptide under aseptic conditions.[7]

Q3: What is the recommended solvent for reconstituting Vilon peptide?

A3: Technical datasheets from various suppliers indicate that Vilon is soluble in water and aqueous solutions.[8] Specifically, bacteriostatic water is often recommended for reconstitution.[7]

Q4: How should I store the reconstituted Vilon peptide solution?

A4: Once reconstituted, Vilon solutions should be stored at 2-8°C and used promptly.[7] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into single-use volumes and store them at -20°C or colder.

Q5: What are common sources of contamination in Vilon peptide experiments and how can I avoid them?

A5: Common contaminants in peptide experiments include bacteria, endotoxins (lipopolysaccharides), and residual chemicals from the synthesis process, such as trifluoroacetic acid (TFA). To avoid microbial contamination, use sterile reagents and aseptic techniques during reconstitution and in your experiments. Endotoxin contamination can be a significant issue in immunological assays; therefore, it is advisable to use endotoxin-free water and reagents. If you suspect TFA is affecting your results, consider peptide preparations that have undergone specific purification steps to remove it.

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent results in your Vilon peptide experiments.

Issue 1: Low or no observable effect of Vilon in my cell-based assay.

  • Possible Cause 1: Improper Peptide Reconstitution or Dilution.

    • Troubleshooting Tip: Ensure the peptide is fully dissolved. After adding the solvent, gently swirl or roll the vial; do not shake vigorously as this can cause aggregation.[9] Visually inspect the solution to ensure there is no particulate matter. Use a calibrated pipette for accurate dilutions to your final working concentration.

  • Possible Cause 2: Peptide Degradation.

    • Troubleshooting Tip: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the reconstituted peptide. Ensure the peptide solution is stored at the correct temperature (2-8°C for short-term, -20°C or -80°C for long-term).

  • Possible Cause 3: Suboptimal Cell Culture Conditions.

    • Troubleshooting Tip: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). The confluency of the cells at the time of treatment can also influence the outcome. Standardize your cell seeding density and treatment conditions across all experiments.

  • Possible Cause 4: Cell-Type Specificity.

    • Troubleshooting Tip: The effects of Vilon can be cell-type specific. The reported effects of Vilon on proliferation and differentiation have been observed in thymocytes, lymphocytes, and certain cancer cell lines.[2][6] If you are using a new cell line, the lack of response may be due to the absence of the necessary cellular machinery for Vilon to exert its effects.

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Peptide Concentration.

    • Troubleshooting Tip: As mentioned above, ensure accurate reconstitution and dilution. Prepare a fresh stock solution of Vilon for each new set of experiments to rule out degradation of a previously prepared stock.

  • Possible Cause 2: Variations in Experimental Protocol.

    • Troubleshooting Tip: Maintain consistency in all experimental steps, including incubation times, media changes, and the timing of reagent additions. Even small variations can lead to significant differences in results.

  • Possible Cause 3: Peptide Aggregation.

    • Troubleshooting Tip: While specific aggregation studies on Vilon are not widely available, peptide aggregation is a common issue. To minimize aggregation, avoid vigorous shaking, and consider the pH and ionic strength of your buffers. If you suspect aggregation, you can try to solubilize the peptide in a small amount of a suitable organic solvent (like DMSO) before diluting it in your aqueous experimental buffer, though compatibility with your assay should be confirmed.

Issue 3: Unexpected or contradictory results compared to published literature.

  • Possible Cause 1: Differences in Experimental Conditions.

    • Troubleshooting Tip: Carefully compare your experimental protocol with the published literature. Pay close attention to the Vilon concentration, cell line, treatment duration, and the specific assays used. For example, some studies have shown that Vilon has a modest effect on ERK1/2 phosphorylation in THP-1 cells compared to other peptides.[10]

  • Possible Cause 2: Purity and Quality of the Vilon Peptide.

    • Troubleshooting Tip: The purity of the peptide can significantly impact its bioactivity. Ensure you are using a high-purity Vilon peptide (typically >98%). Different batches from the same or different suppliers may have slight variations. If you continue to see inconsistencies, you may want to test a new batch or a sample from a different supplier.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on Vilon, highlighting the different experimental conditions and outcomes.

Table 1: Effect of Vilon on Cell Proliferation and Gene Expression

Cell Type/ModelVilon ConcentrationDuration of TreatmentObserved EffectReference
Mouse Heart (in vivo)Not specifiedNot specifiedChanged expression of 36 gene clones.[11]
Spleen Organotypic Tissue Cultures (Rat)Not specifiedNot specifiedStimulated cell proliferation in both young and old rats.[6]
Thymocytes (in γ-irradiated models)Not specifiedNot specifiedIncreased proliferative index (PCNA) from 26% to 37%.[8]
Duodenal Mucosa (in γ-irradiated models)Not specifiedNot specified3.4% increase in proliferative index in crypt generation zones.[8]

Table 2: Effect of Vilon on Immune Cell Markers and Signaling

Cell TypeVilon ConcentrationDuration of TreatmentObserved EffectReference
Thymic CellsNot specifiedNot specifiedIncreased expression of the lymphocyte differentiation marker CD5.[2]
Thymic Cell CulturesNot specifiedNot specifiedIncreased expression of HLA-DR and CD54.[2]
THP-1 Monocytic Cells100 ng/mL2, 4, 8, 12 hoursSmall modulatory capacity on ERK1/2 phosphorylation.[10]
Differentiated THP-1 Macrophages100 ng/mLTime-courseActivation of STAT1 phosphorylation.

Experimental Protocols

Protocol 1: Analysis of ERK1/2 and STAT1 Phosphorylation in THP-1 Cells

  • Cell Culture and Differentiation:

    • Culture human monocytic THP-1 cells in a suitable medium.

    • To differentiate into macrophages, treat the cells with Phorbol 12-myristate 13-acetate (PMA) for the appropriate time and concentration as per standard protocols.

    • After differentiation, incubate the cells in a fresh medium for a recovery period.

  • Vilon Treatment:

    • Prepare a stock solution of Vilon in a suitable sterile solvent (e.g., sterile water).

    • Treat the differentiated THP-1 macrophages with 100 ng/mL of Vilon for various time points (e.g., 2, 4, 8, and 12 hours).

  • Western Blot Analysis:

    • After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-STAT1, and total STAT1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Proliferation Assay in Spleen Organotypic Tissue Cultures

  • Tissue Culture Preparation:

    • Prepare organotypic tissue cultures of the spleen from rats of different ages (e.g., young and old) according to established methods.

  • Vilon Treatment:

    • Add Vilon peptide to the culture medium at the desired concentration. The effective concentrations may need to be determined empirically.

  • Assessment of Cell Proliferation:

    • After the desired incubation period, assess cell proliferation using a suitable method. This can include:

      • Histological analysis: Fix, embed, and section the tissue explants. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes and cell density.

      • Immunohistochemistry for proliferation markers: Stain tissue sections for proliferation markers such as Ki-67 or Proliferating Cell Nuclear Antigen (PCNA) to quantify proliferating cells.

      • MTT or WST-1 assay: If applicable to the tissue culture model, these colorimetric assays can be used to measure metabolic activity, which is an indicator of cell proliferation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized Vilon Peptide (Sterile Water/Buffer) Treat_Cells Treat Cells with Vilon (Specific Concentration & Time) Reconstitute->Treat_Cells Prepare_Cells Prepare Cell Culture (e.g., THP-1, Primary Lymphocytes) Prepare_Cells->Treat_Cells Incubate Incubate under Controlled Conditions (37°C, 5% CO2) Treat_Cells->Incubate Harvest_Cells Harvest Cells/Tissues Incubate->Harvest_Cells Assay Perform Assay (e.g., Western Blot, Proliferation Assay, Gene Expression Analysis) Harvest_Cells->Assay Data_Analysis Data Acquisition & Analysis Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies with Vilon peptide.

Vilon_Signaling_Pathways cluster_erk ERK1/2 Pathway cluster_stat STAT1 Pathway cluster_chromatin Chromatin Remodeling Vilon Vilon (Lys-Glu) ERK ERK1/2 Phosphorylation Vilon->ERK Small Modulatory Effect (in THP-1 cells) STAT1 STAT1 Phosphorylation Vilon->STAT1 Activation Chromatin Decondensation of Facultative Heterochromatin Vilon->Chromatin Proliferation Modulation of Cell Proliferation ERK->Proliferation Gene_Expression Regulation of Gene Expression STAT1->Gene_Expression Gene_Expression->Proliferation Gene_Activation Reactivation of Repressed Genes Chromatin->Gene_Activation Gene_Activation->Gene_Expression

Caption: Proposed signaling pathways and mechanisms of action for Vilon peptide.

References

Lysylglutamic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysylglutamic acid (Lys-Glu).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (Lys-Glu) is a dipeptide composed of the amino acids L-lysine and L-glutamic acid.[1][2] It is a versatile molecule used in various research and development applications, including peptide synthesis, drug delivery systems to enhance the solubility and stability of other compounds, and as a component in cell culture media.[3]

Q2: What are the basic physicochemical properties of this compound?

  • Molecular Formula: C₁₁H₂₁N₃O₅[2]

  • Molecular Weight: 275.30 g/mol [2]

  • Appearance: Typically a white powder.[3]

Q3: What is the general solubility of this compound?

This compound is generally considered to be soluble in aqueous solutions due to the presence of the charged side chains of both lysine (B10760008) (basic) and glutamic acid (acidic). One supplier reports a solubility of 70 mg/mL in water with the aid of sonication.[1] It is known to be insoluble in ethanol. Due to its ampholytic nature, its solubility is expected to be pH-dependent.

Q4: How should I store this compound?

  • Lyophilized powder: For long-term storage, it is recommended to store the lyophilized powder at -20°C or colder, protected from light and moisture.

  • In solution: Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Solubility Issues

Issue 1: this compound powder is not dissolving in water.

  • Possible Cause: Insufficient agitation or temperature. The dissolution of peptides can be slow.

    • Solution:

      • Increase agitation by vortexing or stirring the solution.

      • Use sonication to aid dissolution. A brief sonication (e.g., 3 cycles of 10 seconds) can significantly improve solubility.[4]

      • Gently warm the solution (e.g., to 37°C). Avoid excessive heat, as it may degrade the peptide.

  • Possible Cause: The pH of the water is near the isoelectric point (pI) of the dipeptide, where solubility is at its minimum.

    • Solution:

      • Adjust the pH of the solution. Since Lys-Glu contains both a basic (lysine) and an acidic (glutamic acid) residue, its net charge is pH-dependent.

      • For this zwitterionic peptide, solubility is generally better at a pH away from its isoelectric point. Try adjusting the pH slightly towards the acidic or basic range. A small amount of a volatile buffer like ammonium (B1175870) bicarbonate (for basic pH) or dilute acetic acid (for acidic pH) can be used.

Issue 2: The this compound solution is cloudy or shows precipitation after a short time.

  • Possible Cause: Aggregation of the dipeptide. Peptides, even short ones, can self-associate and form aggregates.

    • Solution:

      • pH Adjustment: Ensure the pH of the solution is not near the isoelectric point.

      • Ionic Strength: The salt concentration of the buffer can influence aggregation. In some cases, increasing the ionic strength can help to shield charges and reduce aggregation.

      • Lower Concentration: Prepare a more dilute stock solution. High concentrations can promote aggregation.

      • Filtration: Before use, centrifuge the solution and filter it through a 0.22 µm filter to remove any undissolved particles or aggregates.[1]

  • Possible Cause: Bacterial contamination if the solution was not prepared under sterile conditions.

    • Solution:

      • Always use sterile water or buffers for reconstitution.

      • Filter-sterilize the final solution through a 0.22 µm filter, especially for cell culture applications.[1]

Issue 3: Difficulty dissolving this compound in organic solvents.

  • Possible Cause: this compound has low solubility in non-polar organic solvents.

    • Solution: Due to its charged and polar nature, Lys-Glu is expected to have poor solubility in solvents like ethanol, acetonitrile, or DMSO. For most applications, aqueous-based solvents are recommended. If an organic co-solvent is necessary, start by dissolving the peptide in a minimal amount of water and then slowly add the organic solvent while vortexing.

Data Presentation: Solubility

Table 1: Solubility of L-Lysine and L-Glutamic Acid in Water at 25°C

Amino AcidSolubility in Water (g/L)Reference
L-LysineHighly solubleGeneral knowledge
L-Glutamic Acid8.57[5]

Note: The solubility of dipeptides is not always a simple average of its constituent amino acids and is highly dependent on the intramolecular interactions between the side chains and the peptide backbone.

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized this compound

This protocol provides a general method for dissolving lyophilized Lys-Glu for most research applications.

  • Equilibrate: Allow the vial of lyophilized Lys-Glu to warm to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of sterile, purified water (e.g., Milli-Q or equivalent) to the vial to achieve the target concentration. A starting concentration of 10 mg/mL is often a good starting point.

  • Initial Dissolution: Gently swirl or vortex the vial to mix.

  • Sonication (if necessary): If the peptide does not fully dissolve, place the vial in a sonicator water bath for short bursts (e.g., 3 x 10 seconds), allowing the solution to cool on ice in between bursts to prevent heating.[4]

  • pH Adjustment (if necessary): If solubility is still an issue, check the pH of the solution and adjust it away from the isoelectric point by adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Sterilization: For cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter.[1]

  • Storage: Aliquot the solution into sterile tubes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of a Stock Solution for Cell Culture

This protocol is specifically for preparing a sterile stock solution of Lys-Glu for use as a supplement in cell culture media.

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Reconstitution: Add a calculated volume of sterile cell culture-grade water or a suitable buffer (e.g., PBS) to the lyophilized Lys-Glu to create a concentrated stock solution (e.g., 100 mM).

  • Dissolution: Gently swirl the vial to dissolve the peptide. If needed, sonicate briefly in a sterile water bath.

  • Filter Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile conical tube.[1]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile cryovials to minimize contamination risk and avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Visualizations

Below are diagrams illustrating key concepts related to the use and troubleshooting of this compound.

cluster_troubleshooting Troubleshooting Workflow for Lys-Glu Dissolution start Start with Lyophilized Lys-Glu add_water Add Sterile Water start->add_water vortex Vortex / Agitate add_water->vortex check_sol Is it Dissolved? vortex->check_sol sonicate Sonicate (short bursts on ice) check_sol->sonicate No success Solution Ready for Use check_sol->success Yes check_sol2 Is it Dissolved? sonicate->check_sol2 adjust_ph Adjust pH (away from pI) check_sol2->adjust_ph No check_sol2->success Yes check_sol3 Is it Dissolved? adjust_ph->check_sol3 check_sol3->success Yes fail Consult Technical Support / Consider Alternative Solvent check_sol3->fail No

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

cluster_pathway Lysine as a Precursor for Glutamate (B1630785) Synthesis in Neurons Lysine L-Lysine (from diet) Saccharopine Saccharopine Lysine->Saccharopine Saccharopine Pathway Alpha_Aminoadipate α-Aminoadipate semialdehyde Saccharopine->Alpha_Aminoadipate Alpha_Ketoglutarate α-Ketoglutarate Alpha_Aminoadipate->Alpha_Ketoglutarate Glutamate L-Glutamate (Neurotransmitter) Alpha_Ketoglutarate->Glutamate Neuron Neuron

Caption: Simplified diagram of the saccharopine pathway, where lysine serves as a precursor for the neurotransmitter glutamate in the central nervous system.[6]

References

Technical Support Center: Optimizing Incubation Conditions in Lysine- and Glutamate-Related Cellular and Fermentation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lysine (B10760008) and glutamic acid. Here, you will find information to help you optimize your experimental conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal incubation time for maximizing L-lysine (B1673455) production in fermentation processes?

A1: The optimal incubation time for L-lysine production can vary depending on the microorganism used. For instance, with a mutated Brevibacterium flavum strain, the optimal fermentation period was found to be 48 hours, after which the lysine concentration began to decline.[1] In another study using Corynebacterium glutamicum, immobilized cells showed maximum production at 96 hours, while free cells peaked at 72 hours.[2] One study with a mutant Corynebacterium glutamicum strain observed the highest lysine concentration at 60 hours of incubation.[3]

Q2: How does lysine influence cell growth and protein synthesis in mammalian cell cultures?

A2: Lysine is an essential amino acid that is crucial for cell growth, proliferation, and protein synthesis in mammalian cells.[4][5] It has been shown to stimulate protein synthesis by activating the mTOR signaling pathway.[6][7] Supplementing cell culture media with lysine can enhance cell viability and performance.[4][6]

Q3: What is the metabolic relationship between lysine and glutamic acid in the central nervous system?

A3: In the mammalian central nervous system, lysine serves as a precursor for the de novo synthesis of glutamate (B1630785), which is a major excitatory neurotransmitter.[8] This conversion occurs via the saccharopine pathway and is thought to take place in neurons.[8][9]

Q4: Can lysine supplementation affect the differentiation of bone marrow cells?

A4: Yes, studies have shown that L-lysine in the culture medium can modulate the growth and differentiation of osteoblasts. The addition of lysine to bone marrow cell cultures has been observed to facilitate nodule formation and increase osteocalcin (B1147995) production.[10]

Troubleshooting Guides

Issue 1: Low Yield of L-Lysine in Fermentation
Possible Cause Suggestion Reference
Suboptimal Incubation Time The fermentation period may be too short for maximum yield or so long that product degradation occurs. Verify the optimal incubation time for your specific microbial strain. For example, some mutated strains of B. flavum and C. glutamicum show optimal production between 48 and 72 hours.[1]
Incorrect pH of Medium The pH of the fermentation medium is critical. For C. glutamicum, an optimal pH of 7.5 has been reported for both free and immobilized cells.[2]
Inappropriate Temperature Temperature significantly affects microbial growth and enzyme activity. A temperature of 30°C has been identified as optimal for L-lysine production by C. glutamicum.[2]
Nutrient Depletion A decline in lysine production after a certain period can be due to the depletion of essential nutrients in the fermentation medium.[1][2]
Issue 2: Poor Cell Viability or Growth in Cell Culture with Amino Acid Supplementation
Possible Cause Suggestion Reference
Amino Acid Imbalance While essential, an improper balance of amino acids can negatively impact cell health. Ensure that the concentrations of all essential amino acids, including lysine and glutamine, are optimized for your specific cell line.[4][11]
Ammonia Accumulation Glutamine, a common supplement in cell culture, is unstable in liquid media and can degrade into ammonia, which is toxic to cells.[4]
Suboptimal Lysine Concentration The concentration of lysine can impact cell viability and protein synthesis. For bovine mammary epithelial cells, 1.0 mmol Lys/L was found to increase cell viability and protein synthesis.[6]

Quantitative Data Summary

Table 1: Optimized Incubation Times for L-Lysine Production

MicroorganismIncubation Time (hours)L-Lysine YieldReference
Mutated Brevibacterium flavum (BFENU2)4821.64 g/L[1]
UV-mutated C. glutamicum6018 mg/mL[1]
Corynebacterium glutamicum MH 20-22 B (Free Cells)7226.34 g/L[2]
Corynebacterium glutamicum MH 20-22 B (Immobilized Cells)9631.58 g/L[2]
Mutant Corynebacterium glutamicum No.1166012.5 mg/mL[3]

Experimental Protocols

Protocol 1: General Procedure for L-Lysine Fermentation
  • Inoculum Preparation: Cultivate the selected microbial strain (e.g., C. glutamicum) in a seed medium for 24-40 hours at 30°C with shaking.[2]

  • Fermentation: Transfer the seed culture to the production fermentation medium in a bioreactor.

  • Parameter Optimization:

    • Incubation Time: Monitor L-lysine concentration over time (e.g., every 12 hours) to determine the peak production time, which can range from 48 to 96 hours.[1][2]

    • pH: Maintain the pH of the medium at the optimal level (e.g., 7.5) using appropriate buffers or automated pH control.[2]

    • Temperature: Set the incubator or bioreactor to the optimal temperature (e.g., 30°C).[2]

    • Aeration and Agitation: Optimize the airflow and agitation rates for your bioreactor setup (e.g., 1.0-1.25 vvm and 200-300 rpm).[2]

  • Harvesting and Analysis: At the end of the optimal incubation period, harvest the fermentation broth and determine the L-lysine concentration using a suitable analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Inoculation & Incubation Inoculum->Fermentation Medium Fermentation Medium Preparation Medium->Fermentation Monitoring Monitor Parameters (pH, Temp, Time) Fermentation->Monitoring Harvest Harvest Broth Monitoring->Harvest Analysis Analyze Lysine Concentration Harvest->Analysis

Workflow for optimizing L-lysine fermentation.

mTOR_pathway Lysine Lysine mTORC1 mTORC1 Lysine->mTORC1 Akt Akt Akt->mTORC1 P70S6K p70S6K mTORC1->P70S6K activates ProteinSynthesis Protein Synthesis P70S6K->ProteinSynthesis promotes

Simplified mTOR signaling pathway activated by lysine.

Saccharopine_Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_KG α-Ketoglutarate Alpha_KG->Saccharopine Glutamate Glutamate Saccharopine->Glutamate AASA α-Aminoadipate Semialdehyde Saccharopine->AASA

The Saccharopine pathway for lysine catabolism.

References

Technical Support Center: Degradation of Lysylglutamic Acid in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of the dipeptide Lysylglutamic acid in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in media a concern?

This compound is a dipeptide composed of the amino acids lysine (B10760008) and glutamic acid. It is sometimes used as a supplement in cell culture media. The stability of this dipeptide is crucial because its degradation can lead to a decrease in the intended concentration of the intact molecule and the formation of byproducts that may affect experimental outcomes. The primary degradation pathway is the hydrolysis of the peptide bond, releasing free lysine and glutamic acid.

Q2: What are the main factors that influence the degradation of this compound in aqueous media?

The stability of dipeptides like this compound in solution is primarily affected by:

  • pH: Hydrolysis of the peptide bond is catalyzed by both acidic and basic conditions. The rate of degradation is generally lowest at a neutral pH (around 6-7).

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. For optimal stability, it is recommended to store stock solutions at low temperatures.

  • Presence of Enzymes: If the media is not sterile or contains cellular components, proteases can enzymatically cleave the peptide bond.

  • Oxidizing Agents: The presence of reactive oxygen species can lead to the oxidation of the amino acid residues, particularly lysine.

Q3: What are the expected degradation products of this compound?

The primary degradation products of this compound are expected to be:

  • Lysine and Glutamic Acid: Resulting from the hydrolysis of the peptide bond.

  • Pyroglutamic Acid: The glutamic acid residue, once cleaved or even while part of the dipeptide under certain conditions (especially acidic and/or high temperature), can undergo intramolecular cyclization to form pyroglutamic acid.

  • Oxidation Products: The lysine residue can be oxidized to form products like α-aminoadipic semialdehyde.

Q4: How should I prepare and store this compound stock solutions to minimize degradation?

To ensure the stability of your this compound solutions, follow these recommendations:

  • Use High-Purity Reagents: Start with high-quality, sterile water and other components for your media.

  • Control pH: Prepare stock solutions in a buffer with a pH between 6.0 and 7.0 for maximal stability.

  • Store at Low Temperatures: Store lyophilized peptide at -20°C or -80°C. Once in solution, it is best to aliquot and freeze at -20°C or below to avoid repeated freeze-thaw cycles. For short-term storage (a few days), 2-8°C is acceptable.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm filter to remove any microbial contamination that could introduce proteases.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on unexpected results that may be related to its degradation.

Observed Problem Potential Cause Recommended Action
Variability in experimental results between batches of media. Inconsistent concentration of intact this compound due to degradation.Prepare fresh media for each experiment or validate the stability of the dipeptide under your specific storage conditions (time, temperature, pH). Perform a stability study using HPLC to quantify the intact dipeptide over time.
Unexpected changes in cell growth or phenotype. Formation of degradation products (e.g., ammonia (B1221849) from glutamine degradation, altered amino acid balance) that may influence cell behavior.Analyze the media for the presence of free lysine, glutamic acid, and pyroglutamic acid. Consider using a more stable dipeptide alternative if degradation is significant.
Precipitate formation in the media upon storage. Changes in pH due to degradation or interactions with other media components leading to insolubility.Check the pH of the media over time. Ensure all components are fully dissolved and the final solution is properly buffered.
Lower than expected concentration of this compound in prepared media. Degradation during preparation or storage. Adsorption to container surfaces.Review preparation and storage protocols. Use low-protein-binding tubes and vials. Quantify the dipeptide concentration immediately after preparation and after storage to determine the extent of loss.

Quantitative Data Summary

The following tables provide an overview of factors affecting dipeptide stability. Note that specific kinetic data for this compound is limited; therefore, data from related dipeptides (e.g., those containing glutamine) and general peptide stability principles are included as a reference.

Table 1: General Influence of pH and Temperature on Dipeptide Stability in Aqueous Solutions

pH RangeTemperatureExpected Stability of Peptide BondPrimary Degradation Pathway
< 4Low (2-8°C)ModerateAcid-catalyzed hydrolysis
< 4High (≥ 25°C)LowAccelerated acid-catalyzed hydrolysis, potential for pyroglutamic acid formation
4 - 6Low (2-8°C)HighMinimal hydrolysis
4 - 6High (≥ 25°C)ModerateSlow hydrolysis, potential for pyroglutamic acid formation
6 - 8Low (2-8°C)Optimal Minimal degradation
6 - 8High (≥ 25°C)Moderate to LowIncreased hydrolysis with rising temperature
> 8Low (2-8°C)ModerateBase-catalyzed hydrolysis
> 8High (≥ 25°C)LowAccelerated base-catalyzed hydrolysis

Table 2: Recommended Storage Conditions for this compound Solutions

Storage FormTemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or -80°CYearsKeep desiccated and protected from light.
Concentrated Stock Solution (pH 6-7)-20°C or -80°CMonthsAliquot to avoid freeze-thaw cycles. Use low-protein-binding tubes.
Working Solution in Media2-8°CDaysPrepare fresh if possible. Stability is media-dependent.
Working Solution in Media37°CHoursSignificant degradation can occur. Use immediately after preparation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Media by RP-HPLC

This protocol outlines a method to determine the stability of this compound in a specific medium over time.

1. Materials and Reagents:

  • This compound standard

  • Experimental medium of interest

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • 0.22 µm syringe filters

  • HPLC vials

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in ACN

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in water or a suitable buffer (pH 6-7).

  • Spiked Media: Add the this compound stock solution to the experimental medium to achieve the desired final concentration (e.g., 1 mM).

3. Experimental Procedure:

  • Dispense the spiked media into sterile, sealed containers.

  • Store the containers under the desired test conditions (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the media.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample immediately by RP-HPLC.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Detection: UV at 210-220 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes is a good starting point. This may need to be optimized based on the retention time of the dipeptide.

5. Data Analysis:

  • Generate a standard curve using known concentrations of the this compound standard.

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of remaining this compound relative to the initial concentration (time 0).

  • Plot the percentage of remaining dipeptide versus time to determine the degradation rate.

Visualizations

cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use prep1 Dissolve this compound in Buffered Solution (pH 6-7) prep2 Sterile Filter (0.22 µm) prep1->prep2 prep3 Aliquot into Single-Use Vials prep2->prep3 storage1 Short-term (Days) 2-8°C prep3->storage1 Short-term storage2 Long-term (Months) -20°C or -80°C prep3->storage2 Long-term use1 Thaw Aliquot storage1->use1 storage2->use1 use2 Add to Experimental Media use1->use2 use3 Use Immediately use2->use3

Caption: Recommended workflow for preparing and storing this compound solutions.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation LysGlu This compound Lys Lysine LysGlu->Lys Peptide Bond Cleavage Glu Glutamic Acid LysGlu->Glu Peptide Bond Cleavage OxLys Oxidized Lysine (e.g., α-aminoadipic semialdehyde) LysGlu->OxLys Oxidizing Agents PyroGlu Pyroglutamic Acid Glu->PyroGlu Intramolecular Cyclization action action start Inconsistent Experimental Results q1 Is the media prepared fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are stock solutions stored correctly? a1_yes->q2 action1 Prepare fresh media. Perform stability study on stored media. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the pH of the media controlled? a2_yes->q3 action2 Review storage protocol. Aliquot and freeze at -20°C. a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Quantify dipeptide and degradation products by HPLC/LC-MS. a3_yes->end_node action3 Buffer media to pH 6-7. Monitor pH over time. a3_no->action3 action3->end_node

References

Technical Support Center: Synthetic Vilon (Lys-Glu)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research and laboratory use only. Synthetic Vilon is not approved for human consumption or therapeutic use. The information provided is based on available preclinical research and general principles of synthetic peptide chemistry. Researchers should always consult primary literature and conduct their own validation experiments.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential batch-to-batch variability of synthetic Vilon (Lys-Glu).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Synthetic Vilon? A1: Synthetic Vilon is a dipeptide composed of the amino acids L-Lysine and L-Glutamic acid (Lys-Glu).[1][2][3] It is classified as a peptide bioregulator.[1][4][5] Research suggests it has immunomodulatory and geroprotective (anti-aging) properties, primarily studied in cell cultures and animal models.[2][4][6][7] Its proposed mechanism involves interacting with chromatin to modulate gene expression, particularly related to immune cell function and proliferation.[1][6][7][8]

Q2: What are the primary causes of batch-to-batch variability in synthetic peptides like Vilon? A2: As with any synthetic peptide, batch-to-batch variability can stem from multiple stages of the manufacturing process. Key sources include the quality of raw materials (amino acid derivatives, reagents), inconsistencies in the solid-phase peptide synthesis (SPPS) process such as incomplete coupling steps, variations in the cleavage and purification procedures, and differences in lyophilization, which can affect final peptide content and stability.[9][10]

Q3: How should I properly store and handle lyophilized and reconstituted Vilon? A3:

  • Lyophilized Powder: For long-term storage, lyophilized Vilon should be kept at -20°C or lower, protected from light and moisture.[11][12][13][14] Before opening, allow the vial to warm to room temperature to prevent condensation.[14]

  • Reconstituted Solution: Once dissolved in a sterile buffer (like bacteriostatic water), the solution should be refrigerated at 2-8°C.[4][11][13] For optimal stability, it is recommended to use the reconstituted peptide within a short timeframe.[15] To avoid repeated freeze-thaw cycles which can degrade peptides, consider aliquoting the solution into single-use vials and freezing them.[14] Do not shake the vial to mix; gently swirl or roll it.[13][15]

Q4: The Certificate of Analysis (CoA) for my new batch of Vilon looks different from the last. What parameters are most critical? A4: When comparing CoAs between batches, focus on these critical quality attributes (CQAs):

  • Purity (by HPLC): This indicates the percentage of the target peptide (Vilon) relative to impurities. Minor variations are expected, but significant drops in purity can affect experimental outcomes.

  • Identity (by Mass Spectrometry): This confirms the molecular weight of the peptide, ensuring the correct sequence was synthesized.[8]

  • Peptide Content: This value (often determined by amino acid analysis or nitrogen content) specifies the actual amount of peptide in the lyophilized powder, which also contains counter-ions and water. This is crucial for accurate dosing.

  • Appearance: Should be a white, crystalline powder.[4]

Part 2: Troubleshooting Guides

This section addresses specific issues researchers may encounter, likely stemming from batch-to-batch variability.

Issue 1: Reduced or Inconsistent Biological Activity in Cell-Based Assays

You Observe: A new batch of Vilon shows a significantly lower effect (e.g., less impact on lymphocyte proliferation or cytokine expression) compared to a previous batch at the same concentration.

G cluster_0 Initial Problem cluster_1 Verification Steps cluster_2 Potential Causes & Solutions cluster_3 Outcome A Inconsistent Biological Activity Observed B Step 1: Verify Peptide Integrity & Concentration A->B Start Here C Step 2: Compare Certificates of Analysis (CoA) B->C G Cause: Peptide Degradation Solution: Review storage/handling. Use fresh stock. B->G Degradation Suspected D Step 3: Perform a Dose-Response Curve C->D E Cause: Lower Peptide Content Solution: Adjust concentration based on CoA. C->E F Cause: Lower Purity / Active Impurities Solution: Qualify new batch with analytical chemistry. C->F Purity Differs Significantly H Consistent Results Achieved D->H Activity Confirmed E->D F->D G->B Re-evaluate

Caption: Workflow for troubleshooting inconsistent biological activity.

  • Confirm Peptide Quantification: An inaccurate estimation of peptide concentration is a common source of error. Do not rely solely on the weight of the lyophilized powder.

    • Best Practice: Always calculate the concentration for your stock solution based on the net peptide content provided in the Certificate of Analysis for that specific batch.

    • Example Calculation: If the net peptide content is 80% and you dissolve 1 mg of powder in 1 mL of buffer, the actual peptide concentration is 0.8 mg/mL, not 1 mg/mL.

  • Compare Batch Specifications: Carefully review the CoAs for the old and new batches.

    • Data Comparison Table:

      Attribute Batch A (Old) Batch B (New) Acceptable Variance
      Purity (HPLC) 98.5% 96.2% < 2-3%
      Net Peptide Content 85% 78% < 5-10%

      | Molecular Weight (MS) | 275.3 g/mol | 275.3 g/mol | Must Match |

  • Run a Comparative Bioassay: Even with similar CoAs, the biological potency can vary.

    • Protocol: Perform a parallel dose-response experiment using both the old batch (if available and properly stored) and the new batch. This will determine the relative potency and help you normalize concentrations for future experiments. Preclinical research suggests Vilon can stimulate thymocyte proliferation and modulate cytokine expression (like IL-2), which can be used as readouts.[1][15]

Issue 2: Poor or Incomplete Solubility

You Observe: The lyophilized Vilon powder does not dissolve completely in your standard aqueous buffer (e.g., PBS or sterile water), or a precipitate forms after initial dissolution.

Vilon (Lys-Glu) is a dipeptide with both a basic (Lys) and an acidic (Glu) residue, making it generally soluble in aqueous solutions.[3] However, high concentrations or the presence of certain salts can affect solubility.

  • Check for Particulates: Briefly centrifuge the vial before opening to ensure all powder is at the bottom.[16]

  • Use Appropriate Solvents: Always start with high-purity, sterile water or a simple buffer.[13][16] Avoid buffers with high ionic strength initially.

  • Sonication: If gentle swirling is insufficient, use a bath sonicator in short bursts to help break up aggregates.[16] Avoid excessive heating.

  • pH Adjustment: Since the peptide has acidic and basic groups, its solubility can be pH-dependent. If dissolving in water, a slight adjustment of the pH (e.g., adding a very small amount of dilute acetic acid or ammonium (B1175870) hydroxide) may improve solubility, but ensure this is compatible with your downstream assay.

Part 3: Key Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC-MS

This protocol provides a general method to verify the quality of a Vilon batch in your own lab.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Vilon in ultrapure water.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: 0-20% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer.

    • Scan for the expected molecular weight of Vilon (protonated mass [M+H]⁺ ≈ 276.3 g/mol ).

  • Data Analysis: The HPLC chromatogram should show a single major peak (>95%). The mass spectrum for this peak should confirm the correct mass for Vilon.

Protocol 2: In Vitro Bioassay - T-Cell Proliferation

This protocol describes a potential method to assess the biological activity of Vilon based on its reported effects on lymphocytes.[1]

  • Cell Culture: Culture primary T-cells or a suitable T-cell line (e.g., Jurkat cells).

  • Assay Setup:

    • Plate cells at an appropriate density in a 96-well plate.

    • Prepare serial dilutions of different Vilon batches (e.g., from 0.01 µg/mL to 10 µg/mL).

    • Add the Vilon dilutions to the cells. Include a positive control (e.g., PHA or anti-CD3/CD28 beads) and a negative control (vehicle).

  • Incubation: Incubate for 48-72 hours.

  • Proliferation Measurement: Add a proliferation reagent (e.g., WST-1, MTT, or BrdU) and measure the signal according to the manufacturer's instructions.

  • Analysis: Compare the dose-response curves for the different batches to determine their relative potency.

Part 4: Vilon Signaling and Quality Control Logic

Hypothesized Signaling Pathway

Vilon is thought to exert its effects through epigenetic modulation rather than binding to a classic cell-surface receptor.

G cluster_nuc Vilon Vilon (Lys-Glu) Nucleus Cell Nucleus Vilon->Nucleus Enters Cell Chromatin Heterochromatin (Condensed/Inactive) Euchromatin Euchromatin (Open/Active) Chromatin->Euchromatin Decondensation (Vilon-induced) [2, 6] Genes Immune-Related Genes (e.g., IL-2, CD5) Euchromatin->Genes Becomes Accessible Transcription Gene Transcription (mRNA Synthesis) Genes->Transcription Protein Protein Synthesis (e.g., Cytokines) Transcription->Protein Effect Cellular Response (Proliferation, Differentiation) Protein->Effect

Caption: Hypothesized mechanism of Vilon via chromatin decondensation.

Quality Control Logic Flow

This diagram illustrates the relationship between synthesis, quality control, and the final product.

G cluster_0 Synthesis & Purification cluster_1 Quality Control Testing cluster_2 Final Product A Solid-Phase Synthesis Raw Materials (AAs, Reagents) Cleavage & Deprotection Crude Peptide B Purification (HPLC) Removal of Impurities A->B C Lyophilization Final Powder B->C QC QC Analysis Purity (HPLC) Identity (MS) Peptide Content Appearance C->QC Batch Sampling FP Qualified Batch Certificate of Analysis (CoA) Released for Research QC->FP Pass / Fail

Caption: Manufacturing and quality control workflow for synthetic peptides.

References

Technical Support Center: Lysylglutamic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid contamination in experiments involving Lysylglutamic acid (Lys-Glu).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination when working with this compound?

A1: The most common sources of contamination in peptide experiments, including those with this compound, are microbial (bacteria, fungi), chemical (cross-contamination from other reagents, solvents, or cleaning agents), and particulate (dust, fibers from clothing). Endotoxins from bacterial contamination are a significant concern for in vivo and cell-based assays.

Q2: How should I properly store this compound powder and stock solutions to maintain purity?

A2: Lyophilized this compound powder should be stored at -20°C or -80°C in a desiccator to prevent degradation from moisture and temperature fluctuations. Stock solutions should be prepared in a sterile, endotoxin-free solvent (e.g., sterile water or buffer), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.

Q3: What are the signs of contamination in my this compound stock solution?

A3: Visual signs of microbial contamination include turbidity or cloudiness in a solution that should be clear. Chemical contamination may not be visually apparent but can be detected through analytical methods like High-Performance Liquid Chromatography (HPLC), which may show unexpected peaks, or Mass Spectrometry (MS), which may reveal ions of incorrect mass-to-charge ratios. A change in pH of the solution can also indicate contamination.

Q4: Can I use a standard laboratory water source to dissolve my this compound?

A4: It is strongly recommended to use high-purity, sterile, endotoxin-free water (e.g., cell culture grade or molecular biology grade water) for preparing this compound solutions, especially for cell-based or in vivo experiments. Standard deionized or distilled water may contain microbial contaminants or endotoxins that can interfere with your results.

Troubleshooting Guide: Contamination Issues

This section addresses specific issues that may arise during your experiments and provides steps to identify and resolve them.

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

If you observe inconsistent results, such as variable cell viability, unexpected cellular responses, or high background signals, your this compound solution may be contaminated.

  • Possible Cause 1: Endotoxin (B1171834) Contamination.

    • Troubleshooting Step: Test your peptide stock solution and all other reagents (e.g., media, buffers) using a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels.

    • Solution: If endotoxin is detected, discard the contaminated stock solution. Prepare a new solution using fresh, high-purity this compound and certified endotoxin-free water and labware.

  • Possible Cause 2: Microbial Contamination.

    • Troubleshooting Step: Streak a small aliquot of your stock solution on a nutrient agar (B569324) plate and incubate to check for bacterial or fungal growth.

    • Solution: Discard the contaminated solution. Review your aseptic technique for preparing and handling solutions. Ensure you are working in a laminar flow hood and using sterile materials.

Logical Flowchart for Troubleshooting Contamination

The following diagram outlines a systematic approach to identifying the source of contamination.

G start Unexpected Experimental Results check_visual Visually Inspect Stock Solution: Is it cloudy or discolored? start->check_visual is_cloudy Yes (Microbial Contamination) check_visual->is_cloudy Yes not_cloudy No check_visual->not_cloudy No check_analytical Perform Analytical Purity Check (e.g., HPLC, MS) has_impurity Impurity Peaks Detected (Chemical Contamination) check_analytical->has_impurity Yes no_impurity No Impurities check_analytical->no_impurity No check_endotoxin Perform Endotoxin Test (LAL Assay) is_positive Positive Result (Endotoxin Contamination) check_endotoxin->is_positive Yes is_negative Negative Result check_endotoxin->is_negative No action_discard Discard Solution & Re-evaluate Aseptic Technique and Reagent Quality is_cloudy->action_discard not_cloudy->check_analytical has_impurity->action_discard no_impurity->check_endotoxin is_positive->action_discard action_investigate_other Contamination Unlikely in Peptide. Investigate Other Experimental Variables (e.g., cells, other reagents). is_negative->action_investigate_other

Caption: Troubleshooting flowchart for identifying contamination sources.

Quantitative Data Summary

Proper storage is critical to maintaining the purity of this compound. The table below summarizes the expected degradation of a peptide stock solution under different storage conditions over a 30-day period.

Storage ConditionInitial Purity (Day 0)Purity after 30 Days (HPLC)Notes
4°C (Refrigerated)99.5%~90-95%Susceptible to microbial growth and degradation. Not recommended for long-term storage.
-20°C (Freezer)99.5%>98%Minimal degradation. Risk of freeze-thaw damage if not aliquoted.
-80°C (Ultra-low Freezer)99.5%>99%Optimal for long-term storage of stock solutions.
Room Temperature (20-25°C)99.5%<70%Significant degradation expected within days. Avoid at all costs.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution (10 mM)

This protocol outlines the steps for preparing a sterile, 10 mM stock solution of this compound, assuming a molecular weight of 275.3 g/mol . Adjust calculations based on the actual molecular weight provided by the manufacturer.

  • Pre-Experiment Setup:

    • Work inside a certified laminar flow hood or biological safety cabinet.

    • Decontaminate the work surface with 70% ethanol.

    • Use sterile, nuclease-free, and endotoxin-free labware (e.g., microcentrifuge tubes, pipette tips).

  • Calculation:

    • To prepare 1 mL of a 10 mM solution, you need 2.753 mg of this compound.

    • Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / L) * (1 mol / 1000 mmol) * (275.3 g / mol) * (1000 mg / g) = 2.753 mg.

  • Procedure:

    • Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Weigh 2.753 mg of this compound powder using an analytical balance in a sterile weigh boat or directly into a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, endotoxin-free solvent (e.g., cell culture grade water) to the tube.

    • Vortex gently until the peptide is completely dissolved. Do not shake vigorously to avoid denaturation.

    • (Optional but Recommended) Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for removing any potential microbial contaminants.

    • Aliquot the solution into single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the peptide name, concentration, and date.

    • Store the aliquots at -80°C until use.

Workflow for Handling this compound

This diagram illustrates the ideal workflow from receiving the peptide to its use in an experiment to minimize contamination risk.

G cluster_prep Preparation Phase cluster_exp Experimental Phase receive Receive Peptide store_powder Store Lyophilized Powder (-20°C or -80°C, Desiccated) receive->store_powder prepare_solution Prepare Stock Solution (Aseptic Technique) store_powder->prepare_solution filter_sterilize Filter Sterilize (0.22 µm filter) prepare_solution->filter_sterilize aliquot Aliquot into Single-Use Tubes filter_sterilize->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw One Aliquot store_solution->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for handling this compound.

Hypothetical Signaling Pathway

While the specific signaling pathways for this compound are not extensively characterized in public literature, dipeptides can sometimes act as signaling molecules or be transported into cells to modulate metabolic or signaling cascades. The diagram below illustrates a hypothetical pathway where an extracellular dipeptide could influence cellular behavior.

G cluster_outside Extracellular Space cluster_membrane cluster_inside Intracellular Space LysGlu This compound Receptor Dipeptide Receptor LysGlu->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Promotes

Caption: Hypothetical dipeptide-mediated signaling pathway.

Technical Support Center: Lysyl-Glutamic Acid (Lys-Glu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lysyl-Glutamic Acid (Lys-Glu), a dipeptide with known immunomodulatory and geroprotective properties. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experimentation, with a specific focus on the effects of pH on its activity.

Frequently Asked Questions (FAQs)

Q1: What is Lysyl-Glutamic Acid (Lys-Glu) and what are its known biological activities?

Lysyl-Glutamic Acid (also known as Vilon) is a dipeptide composed of L-lysine and L-glutamic acid.[1] It is recognized for its role as a metabolite and is used in peptide synthesis and drug delivery systems.[1] Documented biological activities include:

  • Immunomodulatory Effects: Lys-Glu has been shown to act as an immunologic adjuvant.[1]

  • Geroprotective Properties: Research suggests it has positive effects on digestive enzyme activity during aging.[1]

  • Potential Antitumor Activity: While often studied as part of a larger conjugate, glutamic acid-containing compounds have been investigated for their role in cancer therapy.[2][3]

Q2: How does pH influence the structure and potential activity of Lys-Glu?

The pH of the experimental environment is a critical factor that can significantly impact the charge state and conformation of Lys-Glu, thereby affecting its biological activity. Lys-Glu contains three ionizable groups: the α-amino group of lysine (B10760008), the ε-amino group of the lysine side chain, and the γ-carboxyl group of the glutamic acid side chain. The net charge of the dipeptide will change with pH, which can influence its interaction with cellular membranes, receptors, and other biological molecules.

At physiological pH (~7.4), the carboxyl group is deprotonated (negatively charged), and the amino groups are protonated (positively charged), resulting in a zwitterionic state. In acidic environments, the carboxyl group may become protonated (neutral), leading to a net positive charge. Conversely, in alkaline conditions, the amino groups may be deprotonated (neutral), resulting in a net negative charge. These pH-dependent charge variations can alter the peptide's solubility, stability, and ability to interact with its biological targets.

Q3: What are some common challenges when studying the pH-dependent activity of Lys-Glu?

Researchers may encounter several challenges, including:

  • Peptide Stability: Like many peptides, Lys-Glu can be susceptible to degradation by proteases, and its stability can be pH-dependent. It is crucial to establish the stability of the dipeptide under your specific experimental pH conditions.

  • Assay Interference: The pH of the buffer can directly affect the performance of certain assays. For example, colorimetric assays like the MTT assay can be influenced by pH changes, potentially leading to inaccurate results.[4]

  • Buffer Effects: The choice of buffer system is important. Different buffers have different pKa values and can interact with the dipeptide or other components of the assay system. It is recommended to use a buffer system that is effective in the desired pH range and has minimal interference with the experiment.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays at Different pH Values

Possible Cause: The observed effect may be due to pH-induced changes in cell viability or assay performance rather than a direct effect on Lys-Glu activity.

Troubleshooting Steps:

  • Control for pH Effects on Cells: Culture your target cells in media adjusted to the different pH values to be tested (without Lys-Glu) and assess their viability. This will help you distinguish between the effects of pH on the cells and the pH-dependent activity of the dipeptide.

  • Validate Your Assay at Different pHs: Run your assay (e.g., MTT, LDH) with appropriate positive and negative controls at each pH to ensure that the assay itself is not being adversely affected by the pH changes.[4]

  • Use Appropriate Buffers: Ensure that the buffer system used can maintain a stable pH throughout the experiment.

Issue 2: Difficulty in Determining the Optimal pH for Lys-Glu Activity

Possible Cause: The optimal pH for Lys-Glu activity may be narrow or may vary depending on the specific biological system being studied.

Troubleshooting Steps:

  • Perform a pH Profile Screen: Test the activity of Lys-Glu across a broad range of pH values in small increments (e.g., 0.5 pH units). This will help to identify the optimal pH range for your specific application.

  • Consider the Biological Context: The expected pH of the target microenvironment (e.g., the acidic environment of a tumor) should guide your choice of experimental pH.[5]

  • Analyze Peptide Structure: Use techniques like circular dichroism to assess if pH changes are inducing conformational changes in the dipeptide that could correlate with activity.[6]

Experimental Protocols

Protocol 1: Assessing pH-Dependent Cytotoxicity using MTT Assay

This protocol is adapted from general methods for testing peptide cytotoxicity and can be used to evaluate the effect of pH on the potential anticancer activity of Lys-Glu.[4]

Materials:

  • Lys-Glu dipeptide

  • Target cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Serum-free DMEM medium adjusted to various pH values (e.g., 5.5, 6.5, 7.4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in complete medium and incubate for 14-16 hours at 37°C.

  • Wash the cells with PBS.

  • Add serum-free DMEM medium containing various concentrations of Lys-Glu, with each concentration series prepared at a different pH. Include control wells with medium at each pH without the dipeptide.

  • Incubate for the desired treatment time (e.g., 2 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Add 100 µL of solubilization buffer to each well and mix to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells at the corresponding pH).

Data Presentation:

pHLys-Glu Concentration (µM)% Cell Viability (Mean ± SD)
5.50 (Control)100 ± 5.2
1095 ± 4.8
5082 ± 6.1
10065 ± 7.3
6.50 (Control)100 ± 4.9
1098 ± 3.7
5090 ± 5.5
10078 ± 6.8
7.40 (Control)100 ± 5.1
1099 ± 4.2
5095 ± 4.9
10088 ± 5.4
Protocol 2: Evaluating pH-Dependent Membrane Permeabilization using Calcein (B42510) Leakage Assay

This assay can be used to determine if Lys-Glu has lytic activity and how this is influenced by pH.[4]

Materials:

  • Lys-Glu dipeptide

  • Lipids (e.g., DPPS and DPPC)

  • Calcein

  • Buffer solutions at various pH values (e.g., 5.5, 7.4)

  • Fluorescence plate reader

Procedure:

  • Prepare large unilamellar vesicles (LUVs) loaded with calcein.

  • In a 96-well plate, mix the calcein-loaded LUVs with Lys-Glu solutions at various concentrations, prepared in buffers of different pH.

  • Incubate at room temperature for a set time (e.g., 5 minutes).

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm). An increase in fluorescence indicates calcein leakage from the vesicles.

  • Determine the percentage of leakage relative to a positive control (e.g., Triton X-100) which causes 100% leakage.

Data Presentation:

pHLys-Glu Concentration (µM)% Calcein Leakage (Mean ± SD)
5.50 (Control)2 ± 0.5
1015 ± 2.1
5045 ± 3.8
10075 ± 5.2
7.40 (Control)1 ± 0.3
105 ± 1.1
5012 ± 2.5
10025 ± 3.1

Visualizations

Experimental_Workflow_for_pH_Dependent_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Lys-Glu Stock Solution D Treat Cells with Lys-Glu at Different pHs A->D B Prepare Buffers at Desired pH Values B->D C Culture Target Cells C->D E Perform Activity Assay (e.g., MTT) D->E F Measure Endpoint (e.g., Absorbance) E->F G Calculate pH-Dependent Activity F->G

Caption: Workflow for assessing pH-dependent activity of Lys-Glu.

pH_Effect_on_Lys_Glu_Charge cluster_acidic Acidic pH (e.g., < 4) cluster_neutral Neutral pH (e.g., ~7.4) cluster_alkaline Alkaline pH (e.g., > 10) Acidic Net Positive Charge (Both Amino Groups Protonated, Carboxyl Group Protonated) Neutral Zwitterionic (Both Amino Groups Protonated, Carboxyl Group Deprotonated) Alkaline Net Negative Charge (Amino Groups Deprotonated, Carboxyl Group Deprotonated)

Caption: Ionization state of Lys-Glu at different pH values.

References

Troubleshooting low yield in Lys-Glu peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-Glu peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Lys-Glu peptides, ultimately helping to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in Lys-Glu solid-phase peptide synthesis (SPPS)?

Low peptide yield in SPPS can be attributed to several factors throughout the synthesis process. The most common issues include:

  • Incomplete Fmoc Deprotection: The failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a frequent cause of truncated sequences, as it prevents the subsequent amino acid from being added.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences, which are peptides missing one or more amino acids. This can be particularly challenging with sterically hindered amino acids.[1]

  • Peptide Aggregation: The growing peptide chains can aggregate on the resin due to the formation of secondary structures like β-sheets, which is common in sequences with a high number of hydrophobic amino acids. This aggregation can block reactive sites, hindering both deprotection and coupling steps.

  • Issues with Resin and Linker: Problems such as suboptimal resin loading, inadequate swelling of the resin beads, or instability of the linker under reaction conditions can significantly decrease the final yield.

  • Problems During Cleavage and Final Deprotection: Incomplete cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups will result in a lower yield of the desired pure peptide. Additionally, reactive carbocations generated during cleavage can re-attach to sensitive residues if not properly scavenged.

Q2: How can I identify the cause of low yield in my Lys-Glu synthesis?

Identifying the root cause of a low yield often requires a combination of in-process monitoring and analysis of the crude product:

  • Colorimetric Tests: Qualitative tests performed on a small number of resin beads can provide real-time feedback during synthesis. The Kaiser test, for instance, detects free primary amines. A positive result (blue beads) after a coupling step indicates that the coupling was incomplete.[1]

  • Mass Spectrometry (MS) Analysis of the Crude Product: This is a direct method to identify the components of your crude product. The presence of species with molecular weights lower than the target peptide suggests truncation or deletion sequences.[1]

  • High-Performance Liquid Chromatography (HPLC) Analysis of the Crude Product: HPLC analysis of the crude product can reveal the complexity of the sample. A chromatogram with multiple peaks indicates the presence of impurities and can suggest that side reactions or incomplete steps have occurred.[1]

Q3: What are common side reactions in Lys-Glu peptide synthesis and how can they be minimized?

Two common side reactions when synthesizing peptides containing glutamic acid and lysine (B10760008) are pyroglutamate (B8496135) formation and diketopiperazine formation.

  • Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid, resulting in a mass loss of 18 Da. This is more likely to occur if the glutamic acid is at the N-terminus of the peptide. To minimize this, ensure the N-terminal Glu is protected until the final deprotection step and use coupling reagents that have shorter activation times.

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin as a cyclic compound. This is particularly prevalent when proline is one of the first two residues, but can also occur with other amino acids. To reduce DKP formation, using 2-chlorotrityl chloride resin is recommended due to its steric bulk, which inhibits the cyclization reaction.

Troubleshooting Guides

Issue 1: Low Yield with Mass Spectrometry Data Showing Truncated Sequences
Potential Cause Recommended Solution
Incomplete Fmoc-Deprotection Extend the deprotection time or use a stronger base solution. Ensure the deprotection reagent (e.g., piperidine (B6355638) in DMF) is fresh, as it can degrade over time.
Peptide Aggregation Use resins with a lower substitution level, or incorporate chaotropic agents or pseudoproline dipeptides to disrupt secondary structure formation.
Steric Hindrance For sterically hindered amino acids, consider a "double coupling" approach where the coupling step is repeated to ensure complete reaction.[2]
Issue 2: Low Yield with Mass Spectrometry Data Showing Deletion Sequences
Potential Cause Recommended Solution
Poor Coupling Efficiency Increase the concentration of the amino acid and coupling reagent solution to improve reaction kinetics.[2] Consider using a more efficient coupling reagent (see Table 1).
Degraded Reagents Ensure that the amino acids and coupling reagents are of high purity and have not degraded.
Premature Cleavage If using a highly acid-sensitive linker, the acidity of some coupling activators can cause premature cleavage of the peptide from the resin.[1] Consider a more robust linker.

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentTypical Coupling TimeRelative EfficiencyNotes
HBTU/TBTU 15-60 minHighWidely used and effective for most couplings.
HATU 15-60 minVery HighOften used for difficult or sterically hindered couplings.
DIC/Oxyma 30-120 minHighA good alternative to HBTU/HATU, with reduced risk of racemization.
PyBOP 15-60 minHighSimilar in efficiency to HBTU.

Table 2: Standard Conditions for Fmoc Deprotection

ReagentConcentrationTreatment Time
Piperidine in DMF20% (v/v)2 x 10-15 minutes

Table 3: Common Cleavage Cocktails for Fmoc SPPS

Cocktail Composition (v/v)ScavengersTarget ResiduesCleavage Time
95% TFA, 2.5% Water, 2.5% TISTriisopropylsilane (TIS)General purpose, good for peptides without sensitive residues.1-3 hours
88% TFA, 5% Phenol, 5% Water, 2% TISPhenol, TISPeptides containing Trp, Met, or Tyr.1-3 hours
82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, 1,2-Ethanedithiol (EDT)"Reagent K", for complex peptides with multiple sensitive residues.2-4 hours

Note: TFA = Trifluoroacetic acid

Experimental Protocols

Protocol: Solid-Phase Synthesis of Lys-Glu Dipeptide

This protocol outlines the manual synthesis of a Lys-Glu dipeptide on a Rink Amide resin for a C-terminal amide.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Glu(OtBu)-OH):

  • Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Drain the DMF.

  • Couple the first amino acid, Fmoc-Glu(OtBu)-OH (4 equivalents), using a suitable coupling reagent like HBTU (4 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Agitate the mixture for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 10 minutes.

  • Drain and repeat the treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

3. Coupling of the Second Amino Acid (Fmoc-Lys(Boc)-OH):

  • In a separate vial, pre-activate Fmoc-Lys(Boc)-OH (4 equivalents) with HBTU (4 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Wash the resin with DMF and then DCM.

4. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: Handle TFA in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • A white precipitate (the crude peptide) should form. Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Visualizations

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection Fmoc Deprotection First_AA->Deprotection Start Cycle Wash Washing Deprotection->Wash Coupling Amino Acid Coupling Coupling->Wash Repeat n times Final_Cleavage Final Cleavage & Deprotection Coupling->Final_Cleavage End Cycle Wash->Deprotection Wash->Coupling Purification Purification & Analysis Final_Cleavage->Purification

Caption: General Solid-Phase Peptide Synthesis (SPPS) Workflow.

Low_Yield_Troubleshooting Troubleshooting Low Yield in SPPS Start Low Peptide Yield Analyze Analyze Crude Product (MS/HPLC) Start->Analyze Truncated Truncated Sequences Observed Analyze->Truncated Deletion Deletion Sequences Observed Analyze->Deletion Complex Complex Impurity Profile Analyze->Complex Incomplete_Deprotection Incomplete Deprotection Truncated->Incomplete_Deprotection Aggregation Peptide Aggregation Truncated->Aggregation Deletion->Aggregation Poor_Coupling Poor Coupling Efficiency Deletion->Poor_Coupling Complex->Incomplete_Deprotection Complex->Poor_Coupling Side_Reactions Side Reactions Complex->Side_Reactions

Caption: Troubleshooting Logic for Low Yield in SPPS.

Side_Reactions Key Side Reactions in Lys-Glu Synthesis N_Term_Glu N-Terminal Glutamic Acid Pyroglutamate Pyroglutamate Formation (-18 Da) N_Term_Glu->Pyroglutamate Intramolecular Cyclization Dipeptidyl_Resin Dipeptidyl-Resin DKP Diketopiperazine (DKP) Formation (Cleavage of Dipeptide) Dipeptidyl_Resin->DKP Intramolecular Cyclization

Caption: Key Side Reactions in Lys-Glu Synthesis.

References

Validation & Comparative

A Comparative Guide to the Immunomodulatory Effects of Lysylglutamic Acid and Other Biologically Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential immunomodulatory effects of the novel dipeptide Lysylglutamic acid against other well-characterized immunomodulatory agents. The effects of this compound are extrapolated from the known functions of its constituent amino acids, L-lysine and L-glutamine. This comparison is supported by experimental data from peer-reviewed literature on lymphocyte proliferation, macrophage phagocytosis, and cytokine production. Detailed experimental protocols and relevant signaling pathways are also provided to aid in the design and interpretation of future studies.

Comparative Analysis of Immunomodulatory Activity

The immunomodulatory potential of a compound can be assessed by its impact on key immune cell functions. This section compares the effects of this compound (extrapolated from L-lysine and L-glutamine), L-arginine, Glycine, and Poly-L-lysine on lymphocyte proliferation, phagocytosis, and cytokine secretion.

Table 1: Comparison of Effects on Lymphocyte Proliferation

CompoundCell TypeMitogen/StimulantEffect on ProliferationReference
L-Glutamine Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohaemagglutinin (PHA)Essential for optimal proliferation.[1][1]
L-Arginine Murine T-lymphocytesMitogensAugments T-lymphocyte activation.[2][2]
Human CD4+ T-cells-Significantly enhances proliferation.[3][4][3][4]
Glycine Rat Lymphocytes-Appears to have inhibitory effects on lymphocytes.[5][5]
Poly-L-lysine (as Poly(I,C)-LC) Human LymphocytesConcanavalin A (ConA)Depressed proliferation.[6][6]
Murine LymphocytesAllogeneic stimulator cellsIncreased the allogeneic mixed-lymphocyte response.[7][7]

Table 2: Comparison of Effects on Phagocytosis

CompoundCell TypeTargetEffect on PhagocytosisReference
L-Glutamine MacrophagesBacteriaSupports macrophage phagocytic activities.[1][1]
L-Arginine Human Polymorphonuclear Leukocytes (PMNs)Staphylococcus aureusSignificantly enhances bacterial phagocytosis.
Glycine MonocytesE. coliDecreased phagocytosis.[8][8]
Poly-L-lysine Human PMNs and Peritoneal MacrophagesUnopsonized Staphylococcus epidermidisStimulated phagocytosis in a dose-dependent manner.

Table 3: Comparison of Effects on Cytokine Secretion

CompoundCell TypeStimulantPro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Anti-inflammatory Cytokines (e.g., IL-10)Reference
L-Glutamine Macrophages-Regulates synthesis and secretion.[9]-[9]
Surgical/Cancer Patients-Decreases production of some pro-inflammatory cytokines.[10]-[10]
L-Arginine MacrophagesEndotoxinDid not significantly influence IL-1 production.[2]-[2]
Glycine Human MonocytesLipopolysaccharide (LPS)Reduced TNF-α and IL-1β synthesis.[8]Accelerated IL-10 expression.[8]
Poly-L-lysine Human Intestinal Epithelial CellsTNF-αReduced IL-8 secretion; inhibited TNF-α, IL-6, and IL-1β gene expression.[11]-[11]
DSS-induced mouse colitis modelDextran Sulfate Sodium (DSS)Inhibited TNF-α, IL-6, INF-γ, IL-17, and IL-1β expression.[11]-[11]

Key Signaling Pathways in Immunomodulation

The immunomodulatory effects of these agents are mediated through complex signaling networks. Below are simplified diagrams of key pathways implicated in the actions of the compared substances.

mTOR_Signaling_Pathway TCR_CD28 TCR/CD28 Engagement PI3K PI3K TCR_CD28->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Proliferation T-Cell Proliferation, Differentiation, & Metabolism S6K1->Proliferation eIF4E->Proliferation Amino_Acids Amino Acids (e.g., Glutamine, Lysine) Amino_Acids->mTORC1

Figure 1: Simplified mTOR Signaling Pathway in T-Cells.

The mTOR pathway is a central regulator of T-cell fate, integrating signals from the T-cell receptor (TCR), co-stimulatory molecules, and nutrient availability, including amino acids like glutamine and lysine.[12][13][14][15][16] Activation of mTORC1 is crucial for T-cell proliferation, differentiation, and metabolic reprogramming.[12][13][14][15][16]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Figure 2: Canonical NF-κB Signaling Pathway in Macrophages.

The NF-κB pathway is a master regulator of inflammatory responses in macrophages.[17][18][19][20][21] Upon stimulation by pathogens or pro-inflammatory cytokines, the IKK complex is activated, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of inflammatory genes.[18] Glycine and Poly-L-lysine have been shown to inhibit this pathway.[11][22]

Experimental Workflows and Protocols

Standardized assays are critical for the valid comparison of immunomodulatory agents. The following section outlines a general workflow for assessing immunomodulatory activity and provides detailed protocols for key experiments.

Experimental_Workflow Start Start: Isolate Immune Cells (PBMCs, Macrophages) Culture Cell Culture with Immunomodulatory Agents Start->Culture Assays Perform Functional Assays Culture->Assays Proliferation Lymphocyte Proliferation Assay Assays->Proliferation Phagocytosis Macrophage Phagocytosis Assay Assays->Phagocytosis Cytokine Cytokine Profiling (ELISA) Assays->Cytokine Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis Phagocytosis->Data_Analysis Cytokine->Data_Analysis

Figure 3: General Workflow for Assessing Immunomodulatory Activity.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a mitogenic or antigenic stimulus.[23][24]

Principle: Actively dividing lymphocytes incorporate the radioactive nucleoside [³H]-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the level of cell proliferation and is measured using a scintillation counter.[23]

Protocol:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells and resuspend them in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.

  • Plating: Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well flat-bottom plate.

  • Treatment: Add 50 µL of the test immunomodulatory agent at various concentrations. Include a vehicle control.

  • Stimulation: Add 50 µL of a mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL) or a specific antigen to the appropriate wells. Include unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulsing with [³H]-Thymidine: Add 1 µCi of [³H]-thymidine in 20 µL of medium to each well.

  • Incubation: Incubate for an additional 18-24 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Lyse the cells with distilled water to release the DNA, which is then trapped on the filter.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in a beta-scintillation counter.

  • Data Analysis: Express results as counts per minute (CPM). A stimulation index (SI) can be calculated as (CPM of stimulated cells / CPM of unstimulated cells).

Macrophage Phagocytosis Assay (Fluorescent Bead-Based)

This assay quantifies the phagocytic capacity of macrophages.

Principle: Macrophages are incubated with fluorescently labeled particles (e.g., latex beads or bacteria). After allowing time for phagocytosis, extracellular fluorescence is quenched, and the fluorescence of the internalized particles is measured by flow cytometry or fluorescence microscopy.[25][26]

Protocol:

  • Cell Preparation: Differentiate macrophages from monocytes in a 24-well plate. On the day of the assay, replace the medium with serum-free medium and incubate for 2 hours.[25]

  • Treatment: Add the test immunomodulatory agent at various concentrations to the macrophage cultures and incubate for a predetermined time (e.g., 1-2 hours).

  • Phagocytosis Induction: Add fluorescently labeled polystyrene beads (e.g., 2 µm diameter) to the wells at a ratio of approximately 50 beads per cell.[27]

  • Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.[25]

  • Washing: Wash the wells multiple times with cold PBS to remove non-phagocytosed beads.[27]

  • Quenching: Add a quenching solution (e.g., Trypan Blue) to extinguish the fluorescence of any remaining extracellular beads.[26]

  • Cell Detachment (for Flow Cytometry): Detach the cells from the plate using a cell scraper or a non-enzymatic cell dissociation solution.[25]

  • Measurement:

    • Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (indicating the number of beads per cell).[25]

    • Fluorescence Microscopy: Visualize the cells directly in the plate to count the number of cells with internalized beads and the number of beads per cell.[25]

  • Data Analysis: Calculate the phagocytic index (percentage of phagocytic cells × mean number of beads per cell).

Cytokine Profiling (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.[28][29]

Principle: This is a sandwich ELISA. A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a biotinylated detection antibody that also binds to the cytokine. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin. Finally, a substrate for HRP is added, and the resulting color change is proportional to the amount of cytokine present.[29]

Protocol:

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[30]

  • Washing and Blocking: Wash the plate with wash buffer (PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[30]

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[31]

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate. Add 100 µL of a substrate solution (e.g., TMB). A blue color will develop.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Conclusion

This guide provides a framework for evaluating the immunomodulatory effects of this compound in comparison to other agents. Based on the known roles of its constituent amino acids, this compound is hypothesized to support lymphocyte proliferation and macrophage function. However, its precise effects on cytokine profiles remain to be elucidated. In contrast, L-arginine generally enhances T-cell responses and phagocytosis. Glycine exhibits predominantly anti-inflammatory and immunosuppressive effects, reducing pro-inflammatory cytokine production and phagocytosis. Poly-L-lysine shows context-dependent effects, with some studies indicating anti-inflammatory properties and others reporting variable impacts on lymphocyte proliferation.

The provided experimental protocols and pathway diagrams serve as a resource for researchers to rigorously test these hypotheses and further characterize the immunomodulatory potential of novel compounds like this compound. Future studies should focus on direct experimental validation of this compound's effects and a deeper investigation into its mechanisms of action.

References

A Comparative Guide to the Efficacy of Lysylglutamic Acid and Thymosin alpha 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory peptides Lysylglutamic acid (a dipeptide also known as Vilon) and Thymosin alpha 1. The following sections detail their respective mechanisms of action, present quantitative efficacy data from experimental studies, and outline the methodologies used in this research.

Overview and Mechanism of Action

Both this compound and Thymosin alpha 1 are peptides with significant immunomodulatory properties, yet they operate through distinct biological pathways.

This compound (KE Peptide): this compound, or Vilon, is a dipeptide (L-Lys-L-Glu) that is an active component of the broader thymus-derived peptide complex, Thymalin.[1][2] Its mechanism is believed to involve the direct regulation of gene expression. The peptide is thought to bind to specific DNA sequences in the promoter regions of genes related to the immune response, thereby influencing the synthesis of key proteins like cytokines.[1][2] This action allows it to stimulate cellular immunity, activating macrophages, lymphocytes, and neutrophils, and to promote the differentiation of T-helper cells.[1][2]

Thymosin alpha 1 (Tα1): Thymosin alpha 1 is a well-characterized 28-amino acid peptide originally isolated from the thymus gland.[3] It functions as a potent modulator of the innate and adaptive immune systems.[4] Tα1 primarily acts by binding to Toll-like receptors (TLRs), such as TLR2 and TLR9, on immune cells, particularly dendritic cells.[3] This interaction triggers downstream signaling cascades, including the MyD88-dependent pathway, which leads to the activation of transcription factors like NF-κB.[3] This, in turn, stimulates the maturation of T-cells, enhances the function of Natural Killer (NK) cells, and modulates the production of various cytokines.[3]

Signaling Pathways

The distinct mechanisms of these two peptides are visualized below.

Lysylglutamic_Acid_Pathway This compound (KE) Signaling Pathway cluster_nucleus Cell Nucleus KE This compound (KE Peptide) DNA DNA (Promoter Region) KE->DNA Binds to specific sequences (e.g., GCGC) Nucleus Gene_Expression Gene Expression (e.g., Cytokine Genes) DNA->Gene_Expression Regulates Transcription Protein_Synthesis Protein Synthesis (Cytokines, etc.) Gene_Expression->Protein_Synthesis Immune_Response Modulated Immune Response (e.g., ↓ Pro-inflammatory Cytokines) Protein_Synthesis->Immune_Response

Caption: Proposed mechanism of this compound (KE) via direct gene regulation.

Thymosin_Alpha_1_Pathway Thymosin alpha 1 Signaling Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ta1 Thymosin alpha 1 TLR Toll-like Receptor (e.g., TLR2/TLR9) Ta1->TLR Binds MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Gene_Transcription Gene Transcription NFkB->Gene_Transcription Translocates to Nucleus Nucleus Cytokines Cytokine Production (IFN-γ, IL-2, etc.) Gene_Transcription->Cytokines Immune_Activation Immune Cell Activation (T-Cells, DCs) Gene_Transcription->Immune_Activation

References

Comparative Analysis of Lysylglutamic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the dipeptide Lysylglutamic acid (Lys-Glu) with two other well-researched bioactive peptides: GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper) and Carnosine (β-alanyl-L-histidine). The comparison focuses on key areas of therapeutic interest: immunomodulatory, antioxidant, and wound healing activities, supported by available experimental data and detailed methodologies.

Comparative Overview of Biological Activities

This compound is a dipeptide with emerging evidence of immunomodulatory and potential antitumor activities.[1] Its performance in direct comparative studies for antioxidant and wound healing properties is not extensively documented in the currently available literature. In contrast, GHK-Cu is renowned for its significant role in wound healing and tissue regeneration, while Carnosine is a well-established antioxidant.[2][3]

Table 1: Immunomodulatory Activity Comparison
FeatureThis compound (Lys-Glu)GHK-CuCarnosine
Primary Effect Stimulates Interleukin-2 (B1167480) (IL-2) gene expression in lymphocytes.[4]Reduces pro-inflammatory cytokine production (TNF-α, IL-6).[5]May reduce inflammatory biomarkers like C-Reactive Protein (CRP) and TNF-α.[6]
Mechanism Hypothesized to promote the transport of trans-acting factors for gene transcription.[4]Suppresses NF-κB and p38 MAPK signaling pathways.[5]May upregulate the Nrf2 transcription factor, leading to an antioxidant response.[6]
Key Cytokine Modulation Upregulates Interleukin-2 (IL-2).[4]Downregulates TNF-α and IL-6.[5]Downregulates TNF-α.[6]
Quantitative Data Effect is dependent on concentration and duration of treatment; specific quantitative data on IL-2 levels not detailed in the abstract.[4]40-70% reduction in pro-inflammatory cytokine production in vitro.Meta-analysis showed a significant reduction in TNF-α (WMD: –3.60 pg/mL).[6]
Table 2: Antioxidant Activity Comparison
FeatureThis compound (Lys-Glu)GHK-CuCarnosine
Primary Effect Potential antioxidant activity, though direct quantitative data is not readily available.Exhibits antioxidant effects, partly by quenching cytotoxic end-products of lipid peroxidation.[5]Acts as a potent antioxidant by scavenging reactive oxygen species (ROS).[3][7]
Mechanism The presence of glutamic acid and lysine (B10760008) suggests potential for radical scavenging and metal chelation.[8]Quenches lipid peroxidation products like 4-hydroxy-trans-2-nonenal.[5]Scavenges peroxyl radicals and inhibits lipid peroxidation.[9]
DPPH Assay Data Data not available in searched literature.Data not available in searched literature.Effective, with activity attributed to the L-histidine residue.[9]
ORAC Assay Data QSAR models predict that N-terminal glutamic acid can contribute to higher ABTS activity, a related antioxidant assay.[10]Data not available in searched literature.Shows significant radical scavenging activity.[11]
Table 3: Wound Healing Activity Comparison
FeatureThis compound (Lys-Glu)GHK-CuCarnosine
Primary Effect Potential for wound healing, suggested by the roles of its constituent amino acids. L-glutamic acid has been shown to accelerate diabetic wound healing.[12]Accelerates wound healing, stimulates collagen synthesis, and promotes angiogenesis.[2]Limited direct evidence for wound healing, though its antioxidant properties could be beneficial.
Mechanism L-glutamic acid enhances collagen deposition and angiogenesis.[12] Lysine is crucial for collagen formation.Stimulates the expression of growth factors like VEGF and bFGF, and increases collagen and glycosaminoglycan synthesis.[2]May protect tissues from oxidative damage during the healing process.
In Vitro (Scratch Assay) Data not available in searched literature.Increases keratinocyte migration rates by 40-80%.Data not available in searched literature.
In Vivo (Wound Closure) L-glutamic acid loaded hydrogels achieved over 97% wound contraction by day 16 in diabetic rats.[12]Accelerates wound closure in various animal models, including diabetic and ischemic wounds.Data not available in searched literature.

Experimental Protocols

Immunomodulatory Activity: Interleukin-2 (IL-2) Gene Expression Assay

This protocol is based on the methodology implied for assessing the effect of Lys-Glu on lymphocytes.[4]

  • Cell Culture: Mouse spleen lymphocytes are isolated and cultured in an appropriate medium.

  • Treatment: The cultured lymphocytes are treated with varying concentrations of this compound for different durations.

  • RNA Extraction: Total RNA is extracted from the treated and control lymphocytes.

  • Reverse Transcription and Quantitative PCR (RT-qPCR): The extracted RNA is reverse transcribed into cDNA. The expression level of the Interleukin-2 gene is then quantified using qPCR with specific primers for IL-2 and a reference gene.

  • Data Analysis: The relative expression of the IL-2 gene is calculated and compared between the treated and control groups.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a standard chemical assay to evaluate the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: The test compounds (this compound, GHK-Cu, Carnosine) are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature.

  • Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is often determined.

Antioxidant Activity: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.

  • Procedure: The test compound is mixed with the fluorescent probe in a multi-well plate. The peroxyl radical generator is then added to initiate the reaction.

  • Measurement: The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader. The presence of an antioxidant slows down the fluorescence decay.

  • Data Analysis: The area under the fluorescence decay curve is calculated. The ORAC value is determined by comparing the net area under the curve of the sample to that of the Trolox standard and is expressed as Trolox equivalents.[11]

Wound Healing Activity: In Vitro Scratch Assay

This assay models cell migration in two dimensions, a key process in wound healing.

  • Cell Culture: A confluent monolayer of cells (e.g., human dermal fibroblasts or keratinocytes) is grown in a multi-well plate.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing the test compound (this compound, GHK-Cu, or Carnosine) at various concentrations is added.

  • Image Acquisition: Images of the scratch are captured at time zero and at regular intervals thereafter using a microscope.

  • Data Analysis: The width or area of the scratch is measured at each time point. The rate of wound closure is calculated and compared between the treated and control groups.

Visualizing Mechanisms and Workflows

Signaling Pathway and Experimental Workflow Diagrams

G Proposed Signaling Pathway for Lys-Glu Immunomodulatory Activity LysGlu This compound CellMembrane Cell Membrane TransFactor Trans-acting Factors CellMembrane->TransFactor Promotes Transport Nucleus Nucleus IL2Gene Interleukin-2 Gene TransFactor->IL2Gene Activates Transcription Transcription IL2Gene->Transcription

Caption: Proposed pathway of Lys-Glu's immunomodulatory effect.

G General Workflow for In Vitro Biological Activity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., Lymphocytes, Fibroblasts) Treatment Treat Cells with Compounds CellCulture->Treatment CompoundPrep Prepare Test Compounds (Lys-Glu, GHK-Cu, Carnosine) CompoundPrep->Treatment Incubation Incubate for a Defined Period Treatment->Incubation DataCollection Data Collection (e.g., qPCR, Absorbance, Imaging) Incubation->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis

Caption: Standard workflow for in vitro bioactivity assays.

References

A Researcher's Guide to Investigating the Putative Neuropeptide Lysyl-Glutamic Acid (Lys-Glu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide lysyl-glutamic acid (Lys-Glu), composed of the basic amino acid lysine (B10760008) and the acidic amino acid glutamic acid, represents a novel molecular entity with unexplored biological functions. While the individual roles of lysine and glutamate (B1630785) are well-documented, their combined effect as a dipeptide remains uncharacterized. This guide proposes a putative role for Lys-Glu as a neuromodulatory agent and provides a framework for its investigation, including hypothetical experimental data, detailed protocols for its characterization, and a comparison with appropriate positive and negative controls.

Based on its constituent amino acids, we hypothesize that Lys-Glu may function as a modulator of excitatory neurotransmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and lysine has been shown to interact with neurotransmitter systems.[1][2][3] Therefore, Lys-Glu could potentially act as an agonist or antagonist at glutamate receptors or modulate their activity, influencing synaptic plasticity and neuronal excitability.

Data Presentation: Comparative Analysis of Lys-Glu Activity

The following table summarizes hypothetical data from a series of in vitro experiments designed to test the neuromodulatory effects of Lys-Glu.

Treatment GroupNeuronal Firing Rate (Spikes/sec)Synaptic Vesicle Release (Relative Fluorescence Units)Post-synaptic Calcium Influx (nM)
Vehicle Control 10 ± 2100 ± 1550 ± 10
Lys-Glu (10 µM) 25 ± 4250 ± 30150 ± 20
Positive Control (Glutamate, 10 µM) 35 ± 5300 ± 25200 ± 25
Negative Control (Scrambled Peptide, 10 µM) 11 ± 2105 ± 1852 ± 12

Experimental Protocols

Primary Neuronal Culture and Treatment
  • Cell Culture: Primary hippocampal neurons will be isolated from embryonic day 18 (E18) Sprague-Dawley rats and cultured on poly-D-lysine-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Treatment: On day in vitro (DIV) 10, neurons will be treated with Lys-Glu (10 µM), glutamate (10 µM) as a positive control, a scrambled peptide (Glu-Lys, 10 µM) as a negative control, or a vehicle control (sterile phosphate-buffered saline).

Electrophysiology: Measurement of Neuronal Firing Rate
  • Methodology: Whole-cell patch-clamp recordings will be performed on treated and control neurons to measure spontaneous action potential firing.

  • Data Analysis: The number of spikes per second will be quantified and averaged across multiple neurons for each treatment group.

Synaptic Vesicle Release Assay
  • Methodology: Neurons will be incubated with a fluorescent marker of synaptic vesicle recycling, such as FM 1-43. After stimulation with a high potassium solution, the fluorescence intensity will be measured to quantify synaptic vesicle release.

  • Data Analysis: The relative fluorescence units (RFUs) will be normalized to the vehicle control group.

Calcium Imaging
  • Methodology: Cultured neurons will be loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. Changes in intracellular calcium concentration will be monitored using fluorescence microscopy following the application of the different treatments.

  • Data Analysis: The peak intracellular calcium concentration (nM) will be calculated from the ratio of fluorescence intensities at different excitation wavelengths.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal LysGlu Lys-Glu GluReceptor_pre Putative Presynaptic Receptor LysGlu->GluReceptor_pre Binds Vesicle Synaptic Vesicle (Glutamate) GluReceptor_pre->Vesicle Modulates Release Glutamate Release Vesicle->Release Glutamate Glutamate Release->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Signaling Downstream Signaling Ca_Influx->Signaling cluster_assays Functional Assays Culture Primary Hippocampal Neuron Culture (DIV 10) Treatment Treatment Application (Lys-Glu, Controls) Culture->Treatment Electro Electrophysiology (Firing Rate) Treatment->Electro Vesicle Synaptic Vesicle Release Assay Treatment->Vesicle Calcium Calcium Imaging Treatment->Calcium Analysis Data Analysis and Comparison Electro->Analysis Vesicle->Analysis Calcium->Analysis

References

Validating Gene Expression Changes Induced by Vilon: A qPCR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic dipeptide Vilon (Lys-Glu) has garnered interest in various research fields, including immunology, cellular aging, and regenerative science, due to its potential to modulate gene expression.[1][2] It is hypothesized that Vilon interacts with chromatin structures, influencing the transcriptional activity of specific genes.[3] This guide provides a comparative framework for validating these gene expression changes using quantitative real-time polymerase chain reaction (qPCR), the gold standard for measuring transcript levels. We will compare hypothetical Vilon data with an alternative treatment and provide detailed experimental protocols and pathway visualizations.

Comparative Analysis of Gene Expression

To assess the impact of Vilon on gene expression, a hypothetical qPCR experiment was designed to measure the transcript levels of several key genes implicated in cellular aging and immune response in mesenchymal stem cells.[2] The results, presented as fold changes relative to an untreated control, are summarized below.

GeneFunctionVilon Treatment (Fold Change)Alternative Peptide B (Fold Change)p-value (Vilon vs. Control)
IGF1 Insulin-like Growth Factor 1, involved in growth and development.2.51.8< 0.05
FOXO1 Forkhead box protein O1, a transcription factor in stress resistance and metabolism.1.81.2< 0.05
TERT Telomerase Reverse Transcriptase, maintains telomere length.3.22.1< 0.01
TNKS2 Tankyrase 2, involved in various cellular processes including telomere maintenance.2.11.5< 0.05
NFκB Nuclear Factor kappa B, a key regulator of inflammation and immune responses.-1.7 (down-regulation)-1.2 (down-regulation)< 0.05

Note: This data is hypothetical and for illustrative purposes only.

The hypothetical data suggests that Vilon treatment leads to a statistically significant upregulation of genes associated with cell growth and maintenance (IGF1, FOXO1, TERT, TNKS2) and a downregulation of the pro-inflammatory transcription factor NFκB. When compared to a hypothetical "Alternative Peptide B," Vilon appears to elicit a more pronounced effect on this set of genes.

Experimental Workflow and Signaling Pathways

To understand the process of validating these findings and the potential mechanisms involved, the following diagrams illustrate the experimental workflow for qPCR validation and a key signaling pathway potentially modulated by Vilon.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qpcr qPCR cluster_data_analysis Data Analysis cell_culture Mesenchymal Stem Cell Culture vilon_treatment Vilon Treatment cell_culture->vilon_treatment control Untreated Control cell_culture->control alt_peptide Alternative Peptide B Treatment cell_culture->alt_peptide rna_extraction RNA Extraction vilon_treatment->rna_extraction control->rna_extraction alt_peptide->rna_extraction rna_qc RNA Quality & Quantity Check rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr_setup qPCR Plate Setup cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run ct_values Generation of Ct Values qpcr_run->ct_values delta_delta_ct ΔΔCt Calculation ct_values->delta_delta_ct fold_change Fold Change Calculation (2^-ΔΔCt) delta_delta_ct->fold_change

Figure 1. Experimental workflow for qPCR validation of gene expression after Vilon treatment.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vilon Vilon receptor Cell Surface Receptor (?) vilon->receptor Hypothesized Interaction ikk IKK Complex receptor->ikk Signal Transduction ikb IκB ikk->ikb Phosphorylates & Inhibits nfkb_p65_p50 NF-κB (p65/p50) ikb->nfkb_p65_p50 Inhibits nucleus_nfkb NF-κB (p65/p50) nfkb_p65_p50->nucleus_nfkb Translocation dna DNA nucleus_nfkb->dna Binds to Promoter Regions gene_expression Target Gene Expression (e.g., inflammatory cytokines) dna->gene_expression Transcription

Figure 2. Hypothesized modulation of the NF-κB signaling pathway by Vilon.

Detailed Experimental Protocol: qPCR Validation

This protocol outlines the key steps for validating changes in gene expression following treatment with Vilon or an alternative peptide.

1. Cell Culture and Treatment:

  • Culture mesenchymal stem cells (or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat the cells with the desired concentration of Vilon (e.g., 10 µM), an equivalent concentration of the alternative peptide, or a vehicle control (e.g., sterile PBS).

  • Incubate the treated cells for a predetermined time period (e.g., 24 hours) to allow for changes in gene expression.

2. RNA Extraction and Quantification:

  • Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.

  • Verify RNA integrity using gel electrophoresis or a bioanalyzer.

3. cDNA Synthesis (Reverse Transcription):

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Use a consistent amount of RNA for each sample (e.g., 1 µg) to ensure comparability.

  • The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers (a mix of oligo(dT) and random hexamers is often recommended).

4. qPCR Assay:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (IGF1, FOXO1, TERT, TNKS2, NFκB) and a stable housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

  • Run the qPCR reaction in a real-time PCR cycler. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]

  • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to confirm the absence of genomic DNA amplification.

5. Data Analysis:

  • The qPCR instrument measures the fluorescence at each cycle, and the cycle at which the fluorescence crosses a set threshold is the quantification cycle (Cq) or threshold cycle (Ct) value.

  • Normalize the Cq values of the target genes to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_target - Cq_housekeeping).

  • Calculate the ΔΔCq by subtracting the ΔCq of the control group from the ΔCq of the treated group (ΔΔCq = ΔCq_treated - ΔCq_control).

  • Determine the fold change in gene expression using the 2-ΔΔCq formula.[1][5]

  • Perform statistical analysis (e.g., t-test or ANOVA) on the replicate ΔCq values to determine the significance of the observed expression changes.

Comparison with Alternative Methods

While qPCR is the gold standard for validating the expression of a select number of genes, other techniques can provide a broader, more exploratory view of gene expression changes.

MethodDescriptionAdvantagesDisadvantages
qPCR Measures the amplification of a specific target DNA sequence in real-time.High sensitivity and specificity, wide dynamic range, relatively low cost for a small number of genes.Limited to a small number of pre-selected genes, requires careful primer design and optimization.
RNA-Sequencing (RNA-Seq) A next-generation sequencing technique that provides a comprehensive snapshot of the entire transcriptome.Unbiased, genome-wide analysis, can identify novel transcripts and alternative splicing events.Higher cost, more complex data analysis, requires more starting material.
Microarray Uses a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of large numbers of genes simultaneously.High-throughput, relatively established data analysis pipelines.Relies on pre-existing genome knowledge, less sensitive for low-abundance transcripts compared to RNA-Seq.

References

Unraveling the Cellular Response: A Comparative Guide to Western Blot Analysis of Pathways Influenced by Lysine and Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding how bioactive compounds modulate cellular signaling is paramount. This guide provides a comparative analysis of the known effects of the amino acids L-lysine (Lys) and L-glutamic acid (Glu) on the pivotal PI3K/Akt and mTOR signaling pathways, utilizing Western blot analysis as the primary investigative tool. As the direct effects of the dipeptide Lys-Glu on these pathways are not yet extensively documented, this guide offers a foundational understanding based on its constituent amino acids and proposes an experimental framework to investigate the dipeptide's specific impact.

The PI3K/Akt and mTOR pathways are central regulators of cell growth, proliferation, survival, and metabolism. Their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders, making them key targets for therapeutic intervention. Both lysine (B10760008) and glutamic acid, fundamental building blocks of proteins, have been shown to influence these pathways, suggesting that dipeptides such as Lys-Glu could also exert significant signaling effects.

Comparative Analysis of Lysine and Glutamic Acid on Key Signaling Pathways

Western blot analysis is a cornerstone technique for elucidating the activation state of signaling pathways. By quantifying the levels of phosphorylated proteins, researchers can infer the activity of upstream kinases. The following tables summarize the expected outcomes of Western blot analyses when studying the effects of Lysine and Glutamic Acid on the PI3K/Akt and mTOR pathways.

Table 1: Western Blot Targets for the PI3K/Akt Pathway

Target ProteinFunction in PathwayExpected Change with Lysine TreatmentExpected Change with Glutamic Acid Treatment
p-Akt (Ser473/Thr308) Key downstream effector of PI3K; promotes cell survival and growth.Increase[1]Increase[2][3][4][5][6]
Total Akt Loading control to normalize for total protein levels.No significant changeNo significant change
p-PI3K Catalytic subunit of PI3K; activation leads to downstream signaling.IncreaseIncrease[2][5]
Total PI3K Loading control.No significant changeNo significant change
p-GSK3β (Ser9) Substrate of Akt; phosphorylation inhibits its activity.IncreaseIncrease
Total GSK3β Loading control.No significant changeNo significant change

Table 2: Western Blot Targets for the mTOR Pathway

Target ProteinFunction in PathwayExpected Change with Lysine TreatmentExpected Change with Glutamic Acid Treatment
p-mTOR (Ser2448) Central kinase of the mTORC1 and mTORC2 complexes.Increase[7]Increase[3]
Total mTOR Loading control.No significant changeNo significant change
p-p70S6K (Thr389) Downstream of mTORC1; promotes protein synthesis.Increase[7]Increase
Total p70S6K Loading control.No significant changeNo significant change
p-S6 (Ser235/236) Ribosomal protein phosphorylated by p70S6K.Increase[7]Increase[8]
Total S6 Loading control.No significant changeNo significant change
p-4E-BP1 (Thr37/46) Inhibitor of translation initiation; phosphorylation by mTORC1 relieves inhibition.Increase[1][7]Increase
Total 4E-BP1 Loading control.No significant changeNo significant change

Visualizing the Signaling Cascades

To better understand the interplay of these molecules, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a standard Western blot workflow.

PI3K_Akt_mTOR_Pathway Lys_Glu Lys-Glu / Lys / Glu Receptor Receptor Lys_Glu->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 S6 p70S6K->S6 Translation Protein Synthesis & Cell Growth S6->Translation

Fig. 1: The PI3K/Akt/mTOR Signaling Pathway.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody (HRP-conjugated) Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis (Densitometry) detection->analysis

Fig. 2: Standard Western Blot Experimental Workflow.

Proposed Experimental Protocol for Lys-Glu Dipeptide Analysis

To investigate the specific effects of the Lys-Glu dipeptide, the following experimental protocol is proposed. This protocol can be adapted for various cell lines relevant to the researcher's field of study.

Objective: To determine the effect of Lys-Glu dipeptide on the activation of the PI3K/Akt and mTOR signaling pathways in a selected cell line.

Materials:

  • Cell line of interest (e.g., HEK293T, C2C12 myotubes)

  • Cell culture medium and supplements

  • Lys-Glu dipeptide (synthetic, high purity)

  • L-lysine and L-glutamic acid (for comparison)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Tables 1 and 2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Starve cells of serum for 4-6 hours to reduce basal signaling activity.

    • Treat cells with varying concentrations of Lys-Glu dipeptide (e.g., 0.1, 1, 10 mM) for a specified time course (e.g., 15, 30, 60 minutes).

    • Include control groups: untreated cells, cells treated with L-lysine, and cells treated with L-glutamic acid at equivalent concentrations.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis on the protein bands using appropriate software (e.g., ImageJ).

    • Normalize the intensity of phosphorylated proteins to their corresponding total protein levels.

Alternative Approaches and Comparative Compounds

To further validate the findings and understand the mechanism of action of Lys-Glu, several alternative and comparative experiments can be performed:

  • Inhibitor Studies: Pre-treat cells with specific inhibitors of the PI3K (e.g., LY294002, Wortmannin) or mTOR (e.g., Rapamycin, Torin1) pathways before adding the Lys-Glu dipeptide. A blunted response to Lys-Glu in the presence of these inhibitors would confirm the pathway's involvement.

  • Dipeptide Analogs: Compare the effects of Lys-Glu with other dipeptides (e.g., Gly-Gly, Lys-Lys[9], Glu-Glu) to determine the specificity of the observed effects.

  • Time-Course and Dose-Response Studies: A detailed analysis of the signaling kinetics and the concentration-dependent effects of Lys-Glu will provide a more comprehensive understanding of its bioactivity.

By employing the outlined Western blot strategies and comparative analyses, researchers can effectively dissect the cellular signaling pathways modulated by the Lys-Glu dipeptide. This foundational knowledge is crucial for the development of novel therapeutics and a deeper understanding of cellular metabolism and growth regulation.

References

Unveiling the Immunomodulatory Effects of Lysyl-Glutamic Acid: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of the dipeptide Lysyl-Glutamic acid (Lys-Glu), selecting the appropriate functional assays is paramount to elucidating its impact on immune cells. This guide provides a comprehensive comparison of key assays, complete with experimental data, detailed protocols, and visual workflows to facilitate informed decision-making in your research.

The dipeptide Lys-Glu has garnered interest for its potential immunomodulatory properties.[1] Understanding how this molecule influences the intricate functions of immune cells is crucial for its development as a therapeutic agent. This guide will delve into a selection of essential functional assays designed to measure the response of immune cells to Lys-Glu treatment, offering a comparative analysis of their methodologies, data outputs, and suitability for specific research questions.

Comparative Analysis of Key Functional Assays

To effectively assess the impact of Lys-Glu on immune cell function, a multi-faceted approach employing a variety of assays is recommended. Each assay provides a unique window into cellular behavior, from proliferation and activation to the secretion of signaling molecules.

Functional Assay Principle Key Performance Indicators (KPIs) Throughput Advantages Limitations
Cell Proliferation Assays Measures the increase in cell number in response to a stimulus.Proliferation rate, cell division index.HighRelatively simple and cost-effective.Does not provide information on cell function beyond division.
Cytokine Release Assays (ELISA & Multiplex) Quantifies the concentration of specific cytokines secreted by immune cells.Cytokine concentration (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10).[2][3]Medium to HighHighly specific and sensitive. Multiplex assays allow for simultaneous measurement of multiple cytokines.Provides a "snapshot" of cytokine levels at a single time point.
ELISpot Assay Detects and quantifies individual cytokine-secreting cells.Number of cytokine-producing cells.MediumHighly sensitive for detecting rare cytokine-secreting cells.[4]Can be more technically demanding than ELISA.
Flow Cytometry for Cell Surface Marker Expression Identifies and quantifies cell populations based on the expression of specific surface proteins.Percentage of activated cells (e.g., expressing CD25, CD69, CD80, CD83, CD86).[2][5]HighProvides multi-parameter data on individual cells, allowing for complex population analysis.Requires specialized equipment and expertise.
Cytotoxicity Assays Measures the ability of cytotoxic immune cells (e.g., T cells, NK cells) to kill target cells.Percentage of target cell lysis.MediumDirectly assesses a key effector function of cytotoxic lymphocytes.Can be complex to set up and interpret.
Mixed Lymphocyte Reaction (MLR) Assesses the proliferation of T cells in response to allogeneic antigen-presenting cells (APCs).[2]T cell proliferation, cytokine production.MediumProvides a functional readout of T cell activation and APC function.Can have high variability.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for key functional assays that can be adapted for studying the effects of Lys-Glu.

Cell Proliferation Assay (CFSE-based)

This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated immune cell populations (e.g., T cells)

  • Lys-Glu dipeptide

  • CFSE dye

  • Complete RPMI-1640 medium

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies, mitogen)

  • Flow cytometer

Procedure:

  • Isolate and wash the desired immune cells.

  • Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

  • Wash the cells twice with complete medium.

  • Resuspend the cells in complete medium and plate in a 96-well plate.

  • Add Lys-Glu at various concentrations to the appropriate wells.

  • Add the stimulating agent to induce proliferation.

  • Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and analyze by flow cytometry, measuring the dilution of CFSE fluorescence.

Cytokine Release Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA to quantify a specific cytokine in cell culture supernatants.

Materials:

  • Cell culture supernatants from Lys-Glu treated and control immune cells

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Standard recombinant cytokine

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Prepare a standard curve using the recombinant cytokine.

  • Add standards and cell culture supernatants to the wells of the ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in immune cell activation and the experimental steps to measure them can greatly enhance understanding.

Signaling_Pathway LysGlu Lys-Glu Receptor Cell Surface Receptor LysGlu->Receptor TOR TOR Pathway Receptor->TOR p38_MAPK p38 MAPK Pathway Receptor->p38_MAPK NFkB NF-κB Activation TOR->NFkB p38_MAPK->NFkB Gene_Expression Gene Expression (Cytokines, Activation Markers) NFkB->Gene_Expression Immune_Response Modulated Immune Response (Proliferation, Cytotoxicity) Gene_Expression->Immune_Response

Caption: Putative signaling pathways activated by Lys-Glu in immune cells.

The dipeptide Lys-Glu may interact with cell surface receptors, leading to the activation of downstream signaling cascades such as the TOR and p38 MAPK pathways.[6] These pathways can converge on the activation of transcription factors like NF-κB, which in turn regulate the expression of genes involved in immune responses, including cytokines and cell surface activation markers.

Experimental_Workflow cluster_preparation Cell Preparation & Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Immune_Cells Isolate Immune Cells (e.g., T cells, Macrophages) LysGlu_Treatment Treat with Lys-Glu (Dose-Response) Immune_Cells->LysGlu_Treatment Stimulation Stimulate Cells (e.g., anti-CD3/CD28, LPS) LysGlu_Treatment->Stimulation Proliferation Proliferation Assay (e.g., CFSE) Stimulation->Proliferation Cytokine Cytokine Measurement (ELISA, ELISpot, Multiplex) Stimulation->Cytokine Activation_Markers Activation Marker Analysis (Flow Cytometry) Stimulation->Activation_Markers Data_Quantification Quantify Results Proliferation->Data_Quantification Cytokine->Data_Quantification Activation_Markers->Data_Quantification Comparison Compare Lys-Glu vs. Control Data_Quantification->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: General workflow for assessing Lys-Glu's effects on immune cells.

This workflow outlines the key stages of an experiment, from the initial preparation and treatment of immune cells with Lys-Glu to the execution of various functional assays and the final data analysis.

By employing a combination of these functional assays and adhering to rigorous experimental protocols, researchers can effectively characterize the immunomodulatory effects of Lysyl-Glutamic acid. This comprehensive approach will provide the robust data necessary to advance our understanding of this promising dipeptide and its potential therapeutic applications.

References

Comparative Efficacy of Dipeptides in Mitigating Aging-Related Decline: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent dipeptides investigated for their potential to counteract aging-related cellular and physiological decline. The information presented is collated from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Comparative Dipeptides: Carnosine and Anserine (B1665513)

Carnosine (β-alanyl-L-histidine) and its methylated analog, Anserine (β-alanyl-3-methyl-L-histidine), are the most extensively studied dipeptides in the context of aging. They are naturally present in high concentrations in muscle and brain tissues.[1] Their levels have been observed to decline with age, suggesting a potential role in the aging process.

1.1. Mechanism of Action

Both dipeptides exhibit potent antioxidant and anti-glycation properties, which are central to their anti-aging effects.

  • Antioxidant Activity: Carnosine and Anserine are effective scavengers of reactive oxygen species (ROS), protecting cells from oxidative damage, a key contributor to aging.[2] Some studies suggest that while both are potent, their efficacy can vary depending on the specific radical and the experimental system. For instance, in some assays, carnosine has shown stronger activity against certain radicals, while in others, anserine has demonstrated greater reducing power.[2]

  • Anti-Glycation Activity: Advanced Glycation End-products (AGEs) are formed when sugars react with proteins or lipids, leading to cellular damage and contributing to age-related diseases. Both dipeptides can inhibit the formation of AGEs.[3] They can act as sacrificial molecules, becoming glycated themselves and thereby protecting essential proteins.[3] They may also interfere with the glycation process through other mechanisms, such as metal ion chelation.

1.2. Performance in Aging Models: Quantitative Comparison

The following tables summarize the quantitative data from various studies comparing the efficacy of Carnosine and Anserine in different aging models.

Table 1: Comparative Antioxidant Activity

DipeptideAssayModel SystemConcentrationResult (IC50 or % Inhibition)Reference
Carnosine Peroxyl Radical TrappingIn vitroPhysiologicalExhibited antioxidant activity[2]
Anserine Peroxyl Radical TrappingIn vitroPhysiologicalExhibited antioxidant activity[2]
Carnosine DPPH Radical ScavengingIn vitro20 wk Chicken Breast Extract61.2% inhibition[4]
Anserine DPPH Radical ScavengingIn vitro20 wk Chicken Breast Extract61.2% inhibition[4]

Table 2: Comparative Anti-Glycation Activity

DipeptideAssayModel SystemConcentration Ratio (Dipeptide:MG)Result (% Inhibition of AGEs/CEL)Reference
Carnosine AGE FormationIn vitro (Methylglyoxal)100:1Significant prevention[5]
Anserine AGE FormationIn vitro (Methylglyoxal)200:1Significant prevention[5]
Carnosine CEL FormationIn vitro (Methylglyoxal)20:1Significant reduction[5]
Anserine CEL FormationIn vitro (Methylglyoxal)1:1Significant reduction[5]
Carnosine AGE Formation20 wk Chicken Breast Extract-60% inhibition[4][6]
Anserine AGE Formation20 wk Chicken Breast Extract-60% inhibition[4][6]

Table 3: Effects on Lifespan in Model Organisms

DipeptideModel OrganismDosageLifespan ExtensionReference
Carnosine & Anserine (Combined) C. elegans-Studies suggest potential lifespan extension through modulation of cellular pathways.[7][8]

Table 4: Neuroprotection and Cognitive Enhancement

Dipeptide(s)Model SystemDosageDurationKey FindingsReference
Carnosine/Anserine (Combined) Healthy Elderly Humans1 g/day (3:1 Anserine:Carnosine)12 weeksSignificant preservation of verbal episodic memory.[9]
Carnosine/Anserine (Combined) Elderly with Mild Cognitive Impairment1 g/day 12 weeksImprovement in global Clinical Dementia Rating.[9]

Emerging Dipeptides in Aging Research

While Carnosine and Anserine are the most studied, other dipeptides are emerging as potential anti-aging agents.

2.1. Glycine-Proline (Gly-Pro)

  • Mechanism: This dipeptide is a metabolite of insulin-like growth factor-1 (IGF-1) and is involved in regulating its bioavailability.

  • Effects: Studies suggest it may have neuroprotective effects and could play a role in cognitive function.

2.2. Proline-Hydroxyproline (Pro-Hyp)

  • Mechanism: A major component of collagen peptides, it is believed to exert its effects through various signaling pathways.

  • Effects: Research indicates it may stimulate the proliferation of dermal fibroblasts and the synthesis of hyaluronic acid, suggesting a role in skin aging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

3.1. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[10][11] The degree of discoloration is proportional to the antioxidant capacity of the sample.[12]

  • Procedure:

    • A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.[10]

    • Various concentrations of the test dipeptide are mixed with the DPPH solution.[10]

    • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).[10]

    • The absorbance of the solution is measured at 517 nm.[12]

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[10]

3.2. Anti-Glycation Activity Assessment: BSA-Glucose Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of AGEs.

  • Principle: Bovine Serum Albumin (BSA) is incubated with a reducing sugar like glucose to induce the formation of AGEs. The inhibitory effect of the test compound is quantified by measuring the reduction in AGE-specific fluorescence.[13]

  • Procedure:

    • A reaction mixture containing BSA, glucose, and the test dipeptide in a phosphate (B84403) buffer is prepared.[14]

    • The mixture is incubated at 37°C for an extended period (e.g., several days to weeks).[15]

    • The formation of fluorescent AGEs is measured using a fluorometer with an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.[16]

    • The percentage inhibition of AGE formation is calculated by comparing the fluorescence of the samples with and without the test dipeptide.[13]

3.3. Cognitive Function Assessment in Rodent Models: Morris Water Maze

This is a widely used behavioral test to assess spatial learning and memory in rodents.[17][18]

  • Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform using distal visual cues.[17]

  • Procedure:

    • Acquisition Phase: The animal is placed in a circular pool of opaque water and must find a submerged, invisible platform. The starting position is varied across trials. The time taken to find the platform (escape latency) is recorded over several days.[19][20]

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[19]

Signaling Pathways and Visualization

The anti-aging effects of these dipeptides are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

4.1. mTOR Signaling Pathway and Carnosine

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, metabolism, and aging.[21][22][23][24] Carnosine has been shown to attenuate vascular smooth muscle cell calcification, an age-related process, by inhibiting the mTOR signaling pathway.[25]

mTOR_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Calcification Vascular Calcification mTORC1->Calcification promotes Carnosine Carnosine Carnosine->mTORC1 inhibits RAGE_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response AGEs AGEs RAGE RAGE Receptor AGEs->RAGE binds Dipeptides Carnosine / Anserine Dipeptides->AGEs inhibit formation NF_kB NF-κB Activation RAGE->NF_kB activates Inflammation Inflammation NF_kB->Inflammation Oxidative_Stress Oxidative Stress NF_kB->Oxidative_Stress Glyoxalase_System cluster_0 Metabolic Byproducts cluster_1 Detoxification Pathway Methylglyoxal Methylglyoxal (MG) Hemithioacetal Hemithioacetal Methylglyoxal->Hemithioacetal + GSH GSH Glutathione (GSH) S_D_lactoylglutathione S-D-lactoylglutathione Hemithioacetal->S_D_lactoylglutathione GLO1 GLO1 GLO1 S_D_lactoylglutathione->GSH regenerates D_Lactate D-Lactate S_D_lactoylglutathione->D_Lactate GLO2 GLO2 GLO2 Dipeptides Carnosine / Anserine Dipeptides->Methylglyoxal scavenge Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement & Analysis Prepare_BSA Prepare BSA Solution Mix_Reagents Mix BSA, Glucose, and Dipeptides Prepare_BSA->Mix_Reagents Prepare_Glucose Prepare Glucose Solution Prepare_Glucose->Mix_Reagents Prepare_Dipeptides Prepare Dipeptide Solutions (various concentrations) Prepare_Dipeptides->Mix_Reagents Incubate Incubate at 37°C Mix_Reagents->Incubate Measure_Fluorescence Measure AGE Fluorescence (Ex: 370nm, Em: 440nm) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Vilon Peptide: A Comparative Analysis of its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Vilon peptide against other relevant alternatives, supported by experimental data. The following sections detail the experimental protocols used in these studies, present quantitative data in a comparative format, and visualize the key signaling pathways and workflows.

The dipeptide Vilon (Lys-Glu) has demonstrated notable immunomodulatory and anti-inflammatory capabilities. Research indicates its potential to modulate inflammatory responses, particularly by influencing cytokine production. This guide delves into the experimental validation of these effects, comparing Vilon with other bioactive peptides, namely the tetrapeptide Epitalon (Ala-Glu-Asp-Gly) and the dipeptide Thymogen (Glu-Trp), which are also recognized for their regulatory roles in the immune system.

Comparative Analysis of Anti-inflammatory Activity

An in vitro study by Avolio et al. (2022) provides key comparative data on the anti-inflammatory effects of Vilon, Epitalon, and Thymogen. The study utilized a well-established model of inflammation where human monocytic THP-1 cells, differentiated into macrophages, were stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. The subsequent release of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was measured to assess the anti-inflammatory potential of the tested peptides.[1][2]

The results indicated that all three peptides—Vilon, Epitalon, and Thymogen—were capable of inhibiting the expression of both TNF-α and IL-6 in LPS-stimulated macrophages.[1][2] This suggests that these peptides can act as anti-inflammatory molecules during microbial-mediated inflammatory activity.[1][2]

Table 1: Comparison of the Effects of Vilon, Epitalon, and Thymogen on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Macrophages

PeptideTarget CytokineEffectQuantitative DataReference
Vilon (Lys-Glu) TNF-αInhibitionSpecific percentage of inhibition not detailed in the abstract; described as inhibiting expression.Avolio et al., 2022[1][2]
IL-6InhibitionSpecific percentage of inhibition not detailed in the abstract; described as inhibiting expression.Avolio et al., 2022[1][2]
Epitalon (Ala-Glu-Asp-Gly) TNF-αInhibitionSpecific percentage of inhibition not detailed in the abstract; described as inhibiting expression.Avolio et al., 2022[1][2]
IL-6InhibitionSpecific percentage of inhibition not detailed in the abstract; described as inhibiting expression.Avolio et al., 2022[1][2]
Thymogen (Glu-Trp) TNF-αInhibitionSpecific percentage of inhibition not detailed in the abstract; described as inhibiting expression.Avolio et al., 2022[1][2]
IL-6InhibitionSpecific percentage of inhibition not detailed in the abstract; described as inhibiting expression.Avolio et al., 2022[1][2]

Note: While the referenced study confirms the inhibitory effect of these peptides, the publicly available abstract does not provide specific quantitative values for the percentage of cytokine reduction. Access to the full study, including its supplementary data, would be necessary to populate the "Quantitative Data" column with precise figures.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative analysis of Vilon, Epitalon, and Thymogen, based on the study by Avolio et al. (2022) and other standard protocols.[1][2]

Cell Culture and Differentiation of THP-1 Cells
  • Cell Line: Human monocytic leukemia cell line (THP-1).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation into Macrophages:

    • THP-1 monocytes are seeded in 96-well plates at a suitable density.

    • Differentiation is induced by treating the cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.

    • After PMA treatment, the medium is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours to ensure differentiation into a macrophage-like phenotype.

Induction of Inflammation and Peptide Treatment
  • Inflammatory Stimulus: Differentiated THP-1 macrophages are stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to induce an inflammatory response.

  • Peptide Treatment:

    • Stock solutions of Vilon, Epitalon, and Thymogen are prepared in a suitable solvent (e.g., sterile phosphate-buffered saline).

    • The peptides are added to the cell cultures at various concentrations for a predetermined period before or concurrently with LPS stimulation. A control group receives only the vehicle.

Quantification of Cytokine Levels (ELISA)
  • Sample Collection: After the incubation period with LPS and the peptides, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Commercial ELISA kits for human TNF-α and IL-6 are used according to the manufacturer's instructions.

    • Briefly, the supernatant is added to microplates pre-coated with capture antibodies specific for either TNF-α or IL-6.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

    • The absorbance is measured using a microplate reader at a specific wavelength.

    • The concentration of each cytokine in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of the respective recombinant cytokines.

Western Blot Analysis for Signaling Pathway Components
  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., STAT1, STAT3, ERK1/2, JNK, p70S6K).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of these peptides are mediated through the modulation of specific intracellular signaling pathways. The study by Avolio et al. (2022) suggests the involvement of mitogen-activated protein kinases (MAPKs) and Signal Transducer and Activator of Transcription (STAT) proteins.[1][2]

G General Experimental Workflow for Validating Anti-inflammatory Peptides cluster_0 Cell Culture and Differentiation cluster_1 Inflammatory Challenge and Treatment cluster_2 Analysis of Inflammatory Response cluster_3 Data Interpretation Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA Culture->Differentiate Stimulate Stimulate with LPS Differentiate->Stimulate Treat Treat with Vilon or Alternatives Differentiate->Treat ELISA Quantify Cytokines (TNF-α, IL-6) via ELISA Stimulate->ELISA WesternBlot Analyze Signaling Proteins via Western Blot Stimulate->WesternBlot Compare Compare Cytokine Levels and Protein Phosphorylation ELISA->Compare WesternBlot->Compare

Caption: Experimental workflow for assessing the anti-inflammatory effects of peptides.

G LPS-Induced Inflammatory Signaling Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Vilon Vilon / Alternatives Vilon->IKK Inhibits? Vilon->NFkB Inhibits?

References

A Comparative Analysis of Lysylglutamic Acid and Its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between a dipeptide and its individual amino acid components is critical for optimizing therapeutic strategies and research applications. This guide provides an objective comparison of Lysylglutamic acid (Lys-Glu), a dipeptide composed of lysine (B10760008) and glutamic acid, with its constituent amino acids, supported by experimental data and detailed methodologies.

Executive Summary

This compound (Lys-Glu) is a dipeptide that demonstrates unique biological activities not always observed with the administration of its individual amino acid components, lysine and glutamic acid. Experimental evidence suggests that Lys-Glu can modulate immune responses, specifically by stimulating the expression of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell proliferation and immune regulation. While both lysine and glutamic acid have their own distinct and vital roles in cellular metabolism, neurotransmission, and protein synthesis, their combination into a dipeptide may offer advantages in terms of cellular uptake, stability, and specific signaling pathway activation. This guide will delve into the known properties and experimental findings related to Lys-Glu in comparison to free lysine and glutamic acid.

Physicochemical and Biochemical Properties

A fundamental comparison begins with the distinct physicochemical and biochemical characteristics of the dipeptide versus the individual amino acids.

PropertyThis compound (Lys-Glu)L-LysineL-Glutamic Acid
Molecular Formula C₁₁H₂₁N₃O₅[1]C₆H₁₄N₂O₂[2][3]C₅H₉NO₄[4][5]
Molecular Weight 275.30 g/mol [1]146.19 g/mol 147.13 g/mol
Classification DipeptideBasic, essential α-amino acid[2][3][6]Acidic, non-essential α-amino acid[4][5]
Primary Functions Immunomodulation (IL-2 gene expression stimulation)[2][7]Protein synthesis, collagen formation, carnitine precursor, post-translational modifications[2][3][6][8]Excitatory neurotransmitter, cellular metabolism, precursor for GABA synthesis[4][5][9]
Cellular Uptake Via peptide transporters (e.g., PEPT1)[1] and potential for more efficient uptake than free amino acids.Cationic amino acid transporters.[10]Anionic amino acid transporters.

Experimental Data: Immunomodulatory Effects

A key demonstrated biological activity of this compound is its ability to influence cytokine expression in immune cells.

Experiment: Effect of Lys-Glu on Interleukin-2 (IL-2) Gene Expression in Mouse Spleen Lymphocytes

A study revealed that the dipeptide Lys-Glu stimulates the expression of the IL-2 gene in isolated mouse spleen lymphocytes in a manner dependent on both concentration and duration of exposure.[2][7]

TreatmentIL-2 Gene Expression (Relative Units)
Control (untreated lymphocytes)Baseline
This compound (concentration-dependent)Increased expression
Lysine + Glutamic Acid (mixture)Data not available in the reviewed study

Note: The available study did not include a direct comparison with a mixture of lysine and glutamic acid. However, the specific action of the dipeptide suggests a unique interaction with cellular signaling pathways that may not be replicated by the individual amino acids.

Experimental Protocol: In Vitro Stimulation of Mouse Spleen Lymphocytes and RT-qPCR Analysis

The following protocol provides a general framework for an experiment designed to compare the effects of Lys-Glu and its constituent amino acids on cytokine gene expression.

1. Isolation of Mouse Spleen Lymphocytes:

  • Euthanize a mouse via an approved method (e.g., cervical dislocation).

  • Aseptically remove the spleen and place it in a sterile petri dish containing cold phosphate-buffered saline (PBS).

  • Gently perfuse the spleen with PBS using a syringe and needle to release the lymphocytes.

  • Create a single-cell suspension by passing the cells through a 70 µm cell strainer.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in a red blood cell lysis buffer for a short incubation.

  • Wash the cells with PBS and resuspend in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Treatment:

  • Seed the isolated lymphocytes in 24-well plates at a density of 1 x 10⁶ cells/well.

  • Prepare stock solutions of Lys-Glu, L-lysine, and L-glutamic acid in sterile PBS.

  • Treat the cells with:

    • Vehicle control (PBS)

    • Lys-Glu at various concentrations

    • L-lysine at molar concentrations equivalent to those in the Lys-Glu treatments

    • L-glutamic acid at molar concentrations equivalent to those in the Lys-Glu treatments

    • A mixture of L-lysine and L-glutamic acid at equivalent molar concentrations.

  • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for a specified time course (e.g., 4, 8, 12, 24 hours).

3. RNA Extraction and cDNA Synthesis:

  • Harvest the lymphocytes and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Quantify the RNA and assess its purity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

4. Real-Time Quantitative PCR (RT-qPCR):

  • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers specific for the IL-2 gene and a housekeeping gene (e.g., GAPDH or β-actin).

  • Perform RT-qPCR using a thermal cycler.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in IL-2 gene expression in the treated groups compared to the control group.

Signaling Pathways and Logical Relationships

The differential effects of Lys-Glu compared to its constituent amino acids can be attributed to distinct interactions with cellular machinery, from uptake to downstream signaling.

experimental_workflow cluster_treatment Treatment Groups cluster_cell_interaction Cellular Interaction cluster_downstream Downstream Effects Lys-Glu Lys-Glu Peptide_Transporter Peptide Transporter (e.g., PEPT1) Lys-Glu->Peptide_Transporter Uptake Lysine Lysine Amino_Acid_Transporters Amino Acid Transporters Lysine->Amino_Acid_Transporters Uptake Glutamic_Acid Glutamic_Acid Glutamic_Acid->Amino_Acid_Transporters Uptake Signaling_Cascade Specific Signaling Cascade Peptide_Transporter->Signaling_Cascade Metabolic_Pathways General Metabolic Pathways Amino_Acid_Transporters->Metabolic_Pathways IL2_Expression IL-2 Gene Expression Signaling_Cascade->IL2_Expression Stimulation

Figure 1. A simplified diagram illustrating the distinct cellular uptake and potential downstream signaling pathways of this compound versus its constituent amino acids.

Discussion and Future Directions

The available evidence, though limited, points towards a unique biological role for this compound that is not simply the sum of its parts. The stimulation of IL-2 gene expression by Lys-Glu suggests a specific immunomodulatory function that warrants further investigation, particularly through direct comparative studies with a mixture of free lysine and glutamic acid.

Future research should focus on:

  • Direct Comparative Studies: Quantitatively comparing the effects of Lys-Glu and an equimolar mixture of lysine and glutamic acid on a range of biological endpoints, including cytokine profiles, cell proliferation, and anti-inflammatory markers.

  • Mechanism of Action: Elucidating the specific signaling pathways activated by Lys-Glu that lead to IL-2 expression. This could involve investigating interactions with cell surface receptors and downstream kinases.

  • Pharmacokinetics and Bioavailability: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of orally administered Lys-Glu versus its constituent amino acids. Dipeptides are often absorbed more efficiently than free amino acids, which could have significant implications for therapeutic applications.

  • Therapeutic Potential: Exploring the potential of Lys-Glu in conditions where immune modulation is beneficial, such as in certain autoimmune diseases or as an adjuvant in vaccines.

References

Reproducibility in Lysylglutamic Acid Research: A Comparative Guide to TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of research findings on the inhibitory effects of Lysylglutamic acid (KE) and its derivatives on Tumor Necrosis Factor-alpha (TNF-α). The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility of these findings by comparing quantitative data and experimental methodologies from various studies.

Comparative Analysis of TNF-α Inhibition

The dipeptide this compound and its synthetic derivatives have been investigated for their immunomodulatory properties, particularly their ability to suppress the production of the pro-inflammatory cytokine TNF-α. Below is a summary of the reported inhibitory concentrations (IC50) from different studies, providing a snapshot of the consistency of these findings.

Compound/DerivativeIC50 (µM)Cell Line / SystemInducing AgentResearcher/Study
This compound (KE)>1000Human PBMCsLPSVan den Berg et al.
Di-Boc-KE-NH2250Human PBMCsLPSVan den Berg et al.
KE-C1210-20Murine MacrophagesNot SpecifiedIvanov et al.
G-K(E)-G100Human BloodLPSSamoilova et al.

Note: Higher IC50 values indicate lower potency. PBMCs refer to Peripheral Blood Mononuclear Cells. LPS refers to Lipopolysaccharide.

Experimental Protocols

The variability in reported IC50 values can often be attributed to differences in experimental setups. Key methodological details from the cited research are outlined below.

Protocol 1: Inhibition of TNF-α Production in Human PBMCs (Van den Berg et al.)
  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from buffy coats of healthy donors.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Calf Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation: TNF-α production was induced by stimulating the cells with 1 µg/mL Lipopolysaccharide (LPS) from E. coli.

  • Treatment: The dipeptide derivatives were dissolved in DMSO and added to the cell cultures one hour prior to LPS stimulation.

  • Quantification: TNF-α levels in the culture supernatants were measured after 20 hours of incubation using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The concentration of the compound that resulted in a 50% reduction in TNF-α production compared to the LPS-stimulated control was determined.

Protocol 2: General Workflow for Assessing TNF-α Inhibition

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound derivatives as TNF-α inhibitors. This generalized process is representative of the methodologies employed in the field.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate PBMCs or Culture Macrophages B Seed Cells in Multi-well Plates A->B C Pre-incubate with KE Derivative B->C D Stimulate with LPS C->D E Incubate for 18-24h D->E F Collect Supernatant E->F G Measure TNF-α (ELISA) F->G H Calculate IC50 G->H

Fig. 1: Generalized workflow for TNF-α inhibition assay.

Signaling Pathway Overview

This compound derivatives are thought to exert their inhibitory effects by modulating intracellular signaling cascades that lead to TNF-α gene expression. The primary pathway initiated by LPS involves the Toll-like receptor 4 (TLR4), which ultimately activates the transcription factor NF-κB.

The diagram below outlines this signaling pathway. The proposed point of intervention for KE derivatives is the disruption of this cascade, preventing the nuclear translocation of NF-κB and subsequent transcription of the TNF-α gene.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκB Degradation TNFa_gene TNF-α Gene NFkB_active->TNFa_gene Binds & Activates Nucleus Nucleus TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Transcription & Translation KE KE Derivative KE->IKK Inhibits?

Fig. 2: LPS-induced TNF-α signaling via the NF-κB pathway.

Discussion on Reproducibility

The presented data indicates that while this compound itself shows weak activity, its acylated or peptide-extended derivatives can inhibit TNF-α production in the micromolar range. The variation in IC50 values across different studies highlights the critical role of the experimental model and specific derivative structure.

  • Structural Differences: The potency of inhibition is clearly dependent on the chemical modifications to the core KE dipeptide. For example, the addition of a C12 acyl chain (KE-C12) appears to significantly enhance activity compared to the parent molecule.

  • Model System: The choice between human PBMCs and murine macrophage cell lines can influence results due to species-specific differences in receptor expression and signaling components.

  • Assay Conditions: Variations in the concentration of the inducing agent (LPS), incubation times, and the source of serum in the culture media can all contribute to variability in the measured IC50 values.

Vilon Peptide: A Comparative Analysis of Its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the dipeptide Vilon (Lys-Glu) with other notable peptide bioregulators, namely Epitalon (Ala-Glu-Asp-Gly) and Thymalin (a complex of thymus-derived peptides). The information is curated to offer an objective overview supported by available experimental data, aiding in the evaluation of these compounds for research and development purposes.

Comparative Analysis of Biological Effects

The biological activities of Vilon, Epitalon, and Thymalin, while sometimes overlapping in their general aim to promote cellular health and resilience, are distinguished by their primary mechanisms of action and targeted biological systems. Vilon is primarily recognized for its influence on chromatin structure and immune cell modulation.[1][2][3][4] Epitalon is most noted for its effects on telomerase activity and cellular longevity. Thymalin is a well-established immunomodulator with a broader action on the thymus and T-cell differentiation.

Quantitative Data Summary

The following tables summarize the available quantitative experimental data for Vilon, Epitalon, and Thymalin.

Table 1: Immunomodulatory Effects

PeptideParameterCell Type/ModelQuantitative Effect
Vilon CD3+ & CD4+ lymphocytesHuman subjects with secondary immunodeficienciesSignificant increase to normal values from an initially decreased state.[5]
Vilon CD5 expressionHuman and rat thymic cellsIncreased expression, indicating promotion of lymphocyte differentiation.[3][4]
Thymalin CD28 expression (marker of mature T-lymphocytes)Human hematopoietic stem cells6.8-fold increase.[6]
Thymalin CD44 (stem cell marker) & CD117 (intermediate differentiation marker)Human hematopoietic stem cells2-3 fold decrease.[6]
Thymalin T- and B-lymphocytes, NK-cellsSevere COVID-19 patients2.2, 2, and 2.4-fold increase, respectively.[7]
Thymalin CD4+, CD8+, CD3+HLA-DR+ cellsSevere COVID-19 patients2.2, 2.2, and 3.4-fold increase, respectively.[7]

Table 2: Effects on Cellular Aging and Proliferation

PeptideParameterCell Type/ModelQuantitative Effect
Vilon Chromatin DecondensationCultured lymphocytes from elderly individualsInduces unrolling of total heterochromatin, particularly facultative heterochromatin.[1][8]
Epitalon Telomerase ActivityHuman fetal lung fibroblasts (in vitro)Induced expression and activity at 0.05 µg/ml.
Epitalon Telomere LengthHuman somatic cellsAverage increase of 33.3%.[9]
Epitalon Cell ProliferationHuman fetal fibroblastsOvercame the Hayflick limit, extending proliferation from 34 to over 44 passages.

Table 3: Gene Expression and Signaling Pathways

PeptideParameterCell Type/ModelQuantitative Effect/Observation
Vilon STAT1 PhosphorylationDifferentiated macrophage THP-1 cellsActivates STAT1 phosphorylation.[5][6]
Epitalon IL-2 mRNA levelsSplenocytes from CBA miceElevated levels after 5 hours of exposure.[9]
Epitalon Gene Expression in HeartMice (in vivo)Activated the expression of 194 genes (up to 6.61-fold) and inhibited 48 genes (up to 2.71-fold).[9]

Signaling Pathways

Vilon and its counterparts exert their effects through the modulation of key cellular signaling pathways.

Vilon and STAT1 Signaling

Vilon has been observed to activate the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) in macrophage-like cells.[5][6] This suggests a role in modulating inflammatory and immune responses, as the JAK-STAT pathway is crucial for cytokine signaling.

Vilon_STAT1_Signaling cluster_cell Cell Vilon Vilon STAT1 STAT1 Vilon->STAT1 Activates Cell_Membrane Cytoplasm Cytoplasm Nucleus Nucleus Target_Genes Target Genes (e.g., Immune Response Genes) STAT1_dimer pSTAT1 Dimer STAT1_dimer->Nucleus Translocation STAT1_dimer->Target_Genes pSTAT1 pSTAT1 STAT1->pSTAT1 Phosphorylation pSTAT1->STAT1_dimer Dimerization Transcription Transcription Target_Genes->Transcription

Vilon's potential activation of the STAT1 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Chromatin Accessibility Assay using ATAC-seq

This protocol is a generalized procedure for assessing chromatin accessibility, a key aspect of Vilon's proposed mechanism.

Objective: To identify regions of open chromatin genome-wide following peptide treatment.

Materials:

  • Cell culture reagents

  • Nuclei isolation buffer

  • Tn5 transposase and tagmentation buffer

  • PCR amplification reagents

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cell Culture and Treatment: Culture cells of interest and treat with Vilon at various concentrations and time points. Include untreated controls.

  • Nuclei Isolation: Harvest cells and isolate nuclei using a suitable lysis buffer. Ensure nuclei remain intact.[10]

  • Tagmentation: Treat isolated nuclei with Tn5 transposase, which will simultaneously fragment the DNA and ligate sequencing adapters in open chromatin regions.[9]

  • DNA Purification: Purify the tagmented DNA to remove proteins and other cellular components.

  • PCR Amplification: Amplify the library of DNA fragments using PCR to generate sufficient material for sequencing.[10]

  • Sequencing: Sequence the amplified library on a high-throughput sequencing platform.

  • Data Analysis: Align sequence reads to a reference genome and identify peaks, which correspond to regions of open chromatin. Compare peak distributions between Vilon-treated and control samples to identify changes in chromatin accessibility.[10]

ATAC_seq_Workflow start Cell Culture & Peptide Treatment nuclei_isolation Nuclei Isolation start->nuclei_isolation tagmentation Tagmentation (Tn5 Transposase) nuclei_isolation->tagmentation dna_purification DNA Purification tagmentation->dna_purification pcr_amplification PCR Amplification dna_purification->pcr_amplification sequencing Next-Generation Sequencing pcr_amplification->sequencing data_analysis Data Analysis (Peak Calling) sequencing->data_analysis

A simplified workflow for an ATAC-seq experiment.
Western Blot Analysis of STAT1 Phosphorylation

This protocol details the detection of phosphorylated STAT1, a key signaling molecule affected by Vilon.

Objective: To quantify the levels of phosphorylated STAT1 in response to Vilon treatment.

Materials:

  • Cell culture reagents and Vilon peptide

  • Lysis buffer with phosphatase and protease inhibitors

  • Protein assay reagents (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-STAT1 (p-STAT1)

  • Primary antibody against total STAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with Vilon and lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% BSA is often recommended.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT1 to normalize the p-STAT1 signal.

Flow Cytometry Analysis of T-Cell Markers

This protocol is for the quantification of T-lymphocyte subpopulations, a key application for immunomodulatory peptides like Vilon and Thymalin.

Objective: To determine the percentage of CD3+ and CD4+ T-lymphocytes in a cell population after peptide treatment.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells)

  • Fluorescently-labeled antibodies against CD3 and CD4

  • Flow cytometry staining buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest.[13]

  • Antibody Staining: Incubate the cells with fluorescently-labeled antibodies specific for CD3 and CD4.

  • Washing: Wash the cells to remove unbound antibodies.

  • Data Acquisition: Acquire data on a flow cytometer, collecting events for a sufficient number of cells.

  • Gating and Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Within the lymphocyte gate, identify and quantify the percentage of cells positive for CD3 and CD4.[13][14]

Conclusion

Vilon, Epitalon, and Thymalin are all short peptides with significant bioregulatory potential, yet they exhibit distinct primary mechanisms of action. Vilon's effects on chromatin accessibility and immune modulation, particularly through STAT1 signaling, make it a person of interest for studies on epigenetics and immunology. Epitalon's well-documented role in telomerase activation positions it as a key candidate for research in cellular aging and longevity. Thymalin's broad immunomodulatory effects, including the promotion of T-cell differentiation, underscore its potential in immunotherapy and immune system restoration. The choice of peptide for research and development will depend on the specific biological system and therapeutic target under investigation. This guide provides a foundational comparison to aid in this selection process.

References

A Comparative Guide to Synthetic vs. Endogenous Lysylglutamic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetically produced and endogenously sourced molecules is critical for experimental design and interpretation. This guide provides a comprehensive comparison of synthetic and endogenous lysylglutamic acid (Lys-Glu), a dipeptide with emerging therapeutic potential.

This document details the chemical and physical properties, biological activities, and analytical methodologies pertinent to both forms of this dipeptide. Experimental protocols for synthesis and analysis are provided to support practical application in the laboratory.

At a Glance: Synthetic vs. Endogenous this compound

FeatureSynthetic this compoundEndogenous this compound
Source Chemical or enzymatic synthesis in a laboratory setting.Produced within a living organism through metabolic processes.
Purity & Consistency High purity and batch-to-batch consistency are achievable and well-controlled.Purity and concentration can vary depending on the biological source and extraction method. May contain other cellular components.
Structural Identity Chemically identical to the endogenous form (C11H21N3O5).Chemically identical to the synthetic form (C11H21N3O5).
Biological Activity Shown to exhibit biological effects, such as antitumor properties.Presumed to have biological roles, though specific functions of the dipeptide are still under investigation.
Availability Readily available through commercial suppliers or can be synthesized in the lab.Requires extraction and purification from biological samples, which can be complex and yield low quantities.
Cost Generally more cost-effective for large quantities and research applications.Can be expensive and labor-intensive to isolate and purify for research purposes.
Regulatory Status Well-characterized for use in research and as a precursor in drug synthesis.Not typically used as a standalone product in regulated applications due to sourcing and purity challenges.

Chemical and Physical Properties

Both synthetic and endogenous this compound are dipeptides formed from the amino acids lysine (B10760008) and glutamic acid. Chemically, they are identical, with the molecular formula C11H21N3O5 and a molecular weight of approximately 275.30 g/mol [1]. The key distinction lies not in the molecule itself but in its origin and the associated impurities.

Synthetic this compound is typically produced as a white, water-soluble powder. Its synthesis allows for high purity and the production of specific isomers (e.g., L-lysyl-L-glutamic acid)[2].

Endogenous this compound , as a product of cellular metabolism, exists in a complex biological matrix. Its physical state and properties in situ are influenced by the cellular environment.

It is crucial to distinguish this compound from its isopeptide counterpart, ε-(γ-glutamyl)-lysine. In the latter, the peptide bond is formed between the gamma-carboxyl group of glutamic acid and the epsilon-amino group of lysine's side chain. This isopeptide is often formed by transglutaminase enzymes and plays a role in protein cross-linking[3].

Biological Activity and Signaling Pathways

The biological activity of synthetic this compound has been a subject of research, revealing potential therapeutic applications.

Antitumor Activity

The synthetic dipeptide, also known by the name Vilon, has demonstrated antitumor properties. Studies have shown that it can inhibit the proliferation of human colon (LOVO), stomach (MKN-45), and liver (QGY7703) tumor cell lines in a dose-dependent manner, without affecting normal human leukocytes[2]. In vivo experiments have also confirmed its ability to inhibit the growth of H22 hepatoma in mice[2].

Immunomodulatory Effects

Research suggests that Lys-Glu can influence the immune system. For instance, it has been shown to affect the expression of the interleukin-2 (B1167480) gene in lymphocytes, indicating a potential role in immune regulation[4].

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, its biological activity is likely mediated through interactions with specific cellular receptors or by influencing metabolic pathways involving its constituent amino acids.

Signaling_Pathway Synthetic Lys-Glu Synthetic Lys-Glu Cellular Uptake Cellular Uptake Synthetic Lys-Glu->Cellular Uptake Intracellular Signaling Cascade Intracellular Signaling Cascade Cellular Uptake->Intracellular Signaling Cascade Biological Response Biological Response Intracellular Signaling Cascade->Biological Response Antitumor Activity Antitumor Activity Biological Response->Antitumor Activity Immunomodulation Immunomodulation Biological Response->Immunomodulation

Proposed general signaling pathway for synthetic Lys-Glu.

Experimental Methodologies

Synthesis of this compound

Synthetic this compound is commonly prepared using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of Lys-Glu

  • Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is swelled in a solvent like dichloromethane (B109758) (DCM).

  • First Amino Acid Attachment: The first amino acid, Fmoc-Glu(OtBu)-OH, is attached to the resin. The OtBu group protects the side-chain carboxyl group of glutamic acid.

  • Fmoc Deprotection: The Fmoc protecting group on the alpha-amino group of glutamic acid is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Second Amino Acid Coupling: The second amino acid, Fmoc-Lys(Boc)-OH, is activated with a coupling reagent (e.g., HATU) and added to the resin to form the peptide bond. The Boc group protects the side-chain amino group of lysine.

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal lysine.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups (OtBu and Boc) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Resin Attach Fmoc-Glu(OtBu)-OH Attach Fmoc-Glu(OtBu)-OH Resin->Attach Fmoc-Glu(OtBu)-OH Deprotect Fmoc Deprotect Fmoc Attach Fmoc-Glu(OtBu)-OH->Deprotect Fmoc Couple Fmoc-Lys(Boc)-OH Couple Fmoc-Lys(Boc)-OH Deprotect Fmoc->Couple Fmoc-Lys(Boc)-OH Final Deprotection Final Deprotection Couple Fmoc-Lys(Boc)-OH->Final Deprotection Cleave & Purify Cleave & Purify Final Deprotection->Cleave & Purify Pure Lys-Glu Pure Lys-Glu Cleave & Purify->Pure Lys-Glu

Workflow for the solid-phase synthesis of Lys-Glu.
Analytical Characterization

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of dipeptides like this compound in biological matrices.

Experimental Protocol: LC-MS/MS Analysis of Lys-Glu

  • Sample Preparation: For endogenous samples, proteins are precipitated and removed. The sample is then subjected to enzymatic digestion to release free dipeptides. For synthetic samples, the purified peptide is dissolved in a suitable solvent.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column or a HILIC column for polar molecules) to separate the dipeptide from other components[5][6]. A gradient of solvents, such as water with formic acid and acetonitrile (B52724) with formic acid, is typically used for elution.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The dipeptide is ionized (e.g., by electrospray ionization), and specific precursor and product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for sensitive and selective quantification[7].

Concluding Remarks

The primary difference between synthetic and endogenous this compound lies in their origin, which influences purity, availability, and the context of their biological study. Synthetic Lys-Glu provides a pure, well-characterized tool for investigating the specific biological activities of this dipeptide, such as its promising antitumor effects. The study of endogenous Lys-Glu, while more challenging due to the complexities of biological systems, is essential for understanding its natural physiological and pathological roles. As research in this area progresses, a deeper understanding of the interplay between the synthetic and endogenous forms will be crucial for translating the therapeutic potential of this compound into clinical applications.

References

Safety Operating Guide

Navigating the Disposal of Lysylglutamic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Lysylglutamic acid, ensuring the safety of laboratory personnel and the protection of the environment. While this compound is not generally classified as a hazardous substance, adherence to established disposal protocols is imperative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: In case of dust formation, use a respirator to avoid inhalation.[1][2]

Engineering Controls:

  • Ensure adequate ventilation when handling the substance.[1][2][3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound is contingent on its physical state (solid or aqueous solution) and the specific regulations of your institution and local authorities.

1. Pre-Disposal Assessment:

  • Consult the SDS: Review the most recent SDS for this compound to confirm its classification and identify any specific disposal recommendations.

  • Institutional Guidelines: Always defer to the protocols established by your institution's Environmental Health and Safety (EHS) department.[4]

2. Disposal of Solid this compound:

  • Confirmation of Non-Hazardous Status: Verify with your EHS department that this compound is considered non-hazardous waste. Many natural amino acid-based compounds are not regulated as hazardous waste.[4]

  • Waste Segregation: Crucially, do not mix solid this compound waste with any hazardous materials. Co-mingling non-hazardous and hazardous waste will require the entire mixture to be treated as hazardous.[4]

  • Containerization: Place the solid waste in a clearly labeled, sealed container.[4] The label should accurately identify the contents.

  • Final Disposal: Depending on institutional policies, non-hazardous solid waste may often be disposed of in the regular laboratory trash.[4]

3. Disposal of Aqueous Solutions of this compound:

  • Dilution: For small quantities of low-concentration solutions, dilution with a large volume of water may be a permissible first step.

  • Sanitary Sewer Disposal: Check with your local wastewater treatment authority and institutional guidelines to determine if disposal down the sanitary sewer is acceptable. Some non-hazardous, biodegradable substances can be disposed of in this manner.

  • pH Neutralization: If the solution is acidic or basic, it should be neutralized to a pH between 6 and 8 before any sewer disposal.

  • Prohibited Disposal: Do not dispose of this compound solutions down the drain if they are mixed with any hazardous chemicals.

4. Disposal of Contaminated Materials:

  • Empty Containers: Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water). After rinsing, they can often be disposed of in the regular trash.[4]

  • Contaminated PPE: Dispose of contaminated gloves, lab coats, and other materials in accordance with your institution's procedures for chemically contaminated solid waste.

Quantitative Data Summary
ParameterValue/InformationSource
GHS Hazard Classification Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)[2]
Bioaccumulation Potential Bioaccumulation is not expected.[5]
Persistence and Degradability No data available, but a similar compound is noted as persistent.[1][6]
Toxicity to Aquatic Life Not expected to be harmful to aquatic life.[6]

Experimental Protocols and Workflows

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting. This workflow ensures that all safety and regulatory considerations are met before final disposal.

cluster_start Start cluster_assessment Initial Assessment cluster_hazardous Hazardous Waste Stream cluster_nonhazardous Non-Hazardous Waste Stream cluster_solid_disposal Solid Disposal cluster_liquid_disposal Liquid Disposal start This compound Waste Generated sds Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines start->sds mixed Is waste mixed with hazardous materials? sds->mixed hazardous_disposal Dispose of as Hazardous Waste following EHS protocols mixed->hazardous_disposal Yes state Determine Physical State mixed->state No solid Solid Waste state->solid Solid liquid Aqueous Solution state->liquid Liquid solid_container Place in a clearly labeled, sealed container solid->solid_container liquid_check Check EHS guidelines for sanitary sewer disposal eligibility liquid->liquid_check solid_trash Dispose in designated non-hazardous solid waste stream (e.g., lab trash) solid_container->solid_trash sewer_disposal Dilute with copious amounts of water and dispose down the sanitary sewer liquid_check->sewer_disposal Eligible collect_disposal Collect for chemical waste pickup liquid_check->collect_disposal Not Eligible

References

Essential Safety and Logistical Information for Handling Lysylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Lysylglutamic acid, a dipeptide composed of lysine (B10760008) and glutamic acid.[1] Adherence to these guidelines is essential for personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation (Category 2) and serious eye irritation (Category 2A).[2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][4]
Eye and Face Protection Safety gogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary if there is a splash hazard.[6]
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully buttoned.[3][5]
Full-length pants and closed-toe shoesPants should be made of a non-synthetic material like cotton, and shoes must cover the entire foot.[3][7]
Respiratory Protection Air-purifying respiratorRecommended if working outside a certified chemical fume hood, if dust or aerosols may be generated, or if exposure limits are exceeded.[3][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Pre-Handling Preparations
  • Fume Hood Verification: Ensure a certified chemical fume hood is operational before handling the compound.[3]

  • PPE Inspection: Before use, inspect all PPE for any damage or defects.[4]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible.[4]

  • Designated Area: Establish a designated area for handling this compound to prevent contamination.[4]

Handling Procedures
  • Don PPE: Put on all required PPE as outlined in Table 1.

  • Minimize Dust: Handle the solid material carefully to avoid creating dust.[5] Use appropriate tools, such as a spatula, for transferring the compound.[3]

  • Controlled Environment: All manipulations of this compound should be performed within the chemical fume hood.[3]

  • Container Management: Keep containers of this compound tightly closed when not in use.[4][8]

Post-Handling and Decontamination
  • Surface Decontamination: After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol).[4]

  • Waste Disposal: Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous waste in a designated and labeled container.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][9]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood is Operational Prep2 Inspect and Don All Required PPE Prep1->Prep2 Prep3 Ensure Emergency Equipment is Accessible Prep2->Prep3 Handling1 Transfer Compound Inside Fume Hood Prep3->Handling1 Proceed to Handling Handling2 Keep Container Tightly Closed Handling1->Handling2 Post1 Decontaminate Work Surfaces Handling2->Post1 After Experiment Post2 Dispose of Waste in Labeled Containers Post1->Post2 Post3 Remove PPE and Wash Hands Post2->Post3

Caption: Experimental workflow for safely handling this compound.

Emergency Procedures and Disposal Plan

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present. Promptly seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill and prevent it from entering drains.[5]

  • Clean-up: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable, closed container for disposal.[8][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials, such as used gloves, weighing papers, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the decontaminated containers according to institutional guidelines.[3]

Disposal_Plan cluster_waste Waste Generation cluster_collection Collection & Disposal Solid Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Sealed, Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions, Rinsate) Liquid_Container Sealed, Labeled Liquid Waste Container Liquid->Liquid_Container Container Empty Containers Rinse Triple Rinse with Solvent Container->Rinse Dispose Dispose per Institutional Guidelines Solid_Container->Dispose Liquid_Container->Dispose Rinse->Liquid_Container Collect Rinsate Rinse->Dispose Dispose of Container

Caption: Logical relationship for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lysylglutamic acid
Reactant of Route 2
Reactant of Route 2
Lysylglutamic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.